Pgam
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLAIBZMCURLI-BFVRRIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868324 | |
| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74872-89-2 | |
| Record name | PGAM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74872-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074872892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� A2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Role of PGAM1 in the Warburg effect
An In-depth Technical Guide on the Core Role of PGAM1 in the Warburg Effect
Audience: Researchers, scientists, and drug development professionals.
Abstract
The metabolic reprogramming of cancer cells, characterized by a preference for aerobic glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—is a cornerstone of cancer biology. Phosphoglycerate mutase 1 (PGAM1), a crucial enzyme in the glycolytic pathway, has emerged as a key player in this metabolic shift. PGAM1 catalyzes the interconversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Mounting evidence reveals that PGAM1 is frequently overexpressed in a wide array of human cancers, where it not only fuels the high glycolytic rate necessary for rapid ATP production but also coordinates metabolic flux into critical anabolic pathways, including the pentose phosphate pathway and serine biosynthesis.[1][2] Beyond its metabolic functions, PGAM1 also exhibits non-glycolytic roles in promoting tumor invasion, metastasis, and chemoresistance.[3] The integral role of PGAM1 in sustaining malignant phenotypes has positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of PGAM1's function in the Warburg effect, its regulatory mechanisms, its non-canonical roles in cancer, and the methodologies used to study its activity, making a case for its targeted inhibition in cancer therapy.
Introduction: The Warburg Effect and Metabolic Reprogramming in Cancer
In the 1920s, Otto Warburg observed that cancer cells consume glucose at a significantly higher rate than normal tissues, converting it primarily to lactate rather than oxidizing it completely in the mitochondria via oxidative phosphorylation.[3] This process, termed aerobic glycolysis or the "Warburg effect," provides a selective advantage for cancer cells by rapidly generating ATP and supplying the necessary metabolic intermediates for the synthesis of macromolecules (nucleotides, lipids, and amino acids) required for rapid cell proliferation.[1][4] This metabolic reprogramming is a hallmark of cancer, and the enzymes that control the key steps of glycolysis, such as PGAM1, have become attractive targets for therapeutic intervention.[4]
PGAM1: Structure, Function, and Catalytic Mechanism
PGAM1 is a key isomerase in the payoff phase of glycolysis. It catalyzes the reversible transfer of a phosphate group between the C2 and C3 positions of phosphoglycerate.
Reaction: 3-phosphoglycerate (3-PG) ⇌ 2-phosphoglycerate (2-PG)
This seemingly simple step is critical for setting up the subsequent dehydration reaction by enolase to form phosphoenolpyruvate (PEP), a high-energy intermediate used for ATP synthesis. The activity of PGAM1 is pivotal in controlling the flux through the lower part of the glycolytic pathway.
The Glycolytic Role of PGAM1 in Cancer Progression
Upregulation in Cancer
PGAM1 is aberrantly overexpressed in a multitude of human cancers, including lung, breast, liver, colorectal, gastric, and brain cancers.[3][5][6] Pan-cancer analysis of TCGA and GTEx databases confirms that PGAM1 expression is significantly elevated in most tumor types compared to corresponding normal tissues.[5] This overexpression often correlates with advanced tumor grade, poor prognosis, and increased metastasis.[3][5] For instance, in gastric cancer tissues, PGAM1 was found to be overexpressed with a 1.233-fold change compared to adjacent normal tissues.[6]
Fueling the Warburg Effect and Coordinating Anabolic Biosynthesis
The primary role of PGAM1 in the Warburg effect is to sustain a high rate of glycolysis. However, its importance extends beyond simple energy production. PGAM1 acts as a critical regulatory node that balances glycolysis with essential anabolic pathways required for biomass production.[1][2]
-
Pentose Phosphate Pathway (PPP): The substrate of PGAM1, 3-PG, is an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[1][2] By efficiently converting 3-PG to 2-PG, overexpressed PGAM1 relieves this inhibition, thereby promoting PPP flux. This is vital for cancer cells as the PPP generates NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis.[1]
-
Serine Synthesis Pathway (SSP): The product of PGAM1, 2-PG, acts as an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway.[1][2] This pathway produces serine, which is a precursor for other amino acids (glycine, cysteine) and nucleotides.
Therefore, PGAM1 activity is crucial for coordinating carbon flux from glucose into these biosynthetic pathways, directly supporting cell proliferation.[1]
Regulation of PGAM1 Expression and Activity
The upregulation of PGAM1 in cancer is controlled by major oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key driver of the Warburg effect and stimulates PGAM1 expression through the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α). This establishes a direct link between oncogenic signaling and the metabolic machinery required for tumor growth.
Non-Glycolytic Functions of PGAM1
Recent studies have uncovered functions of PGAM1 that are independent of its metabolic activity, adding layers of complexity to its role in cancer.
-
Metastasis and Invasion: PGAM1 can promote cancer cell migration and invasion by directly interacting with α-smooth muscle actin (ACTA2), a protein involved in cell motility.[3] This interaction is independent of PGAM1's enzymatic activity, as metabolic inhibitors of PGAM1 fail to block this effect.[3]
-
DNA Damage Response: In glioma cells, PGAM1 has been shown to contribute to radio- and chemoresistance. It achieves this by sequestering the phosphatase WIP1 in the cytoplasm, thereby preventing it from entering the nucleus and deactivating the ATM signaling pathway, which is crucial for repairing DNA damage.
PGAM1 as a Therapeutic Target
The dual role of PGAM1 in fueling both the energy and biomass requirements of cancer cells, coupled with its non-glycolytic functions, makes it an attractive therapeutic target.[4] Inhibition of PGAM1 disrupts glycolysis, hampers the PPP and biosynthesis, and induces metabolic stress, leading to reduced cell proliferation and tumor growth.[1][4]
Pharmacological and Genetic Inhibitors
Both genetic tools (siRNA, shRNA) and small molecule inhibitors have been developed to target PGAM1. Genetic knockdown has been shown to decrease the glycolytic rate, lactate production, and biosynthesis, ultimately reducing cancer cell proliferation.[3][7] Several small-molecule inhibitors have also been identified.
| Inhibitor | Type | Mechanism of Action | IC50 | Cellular Effects | Reference |
| PGMI-004A | Allosteric Inhibitor | Binds to PGAM1, inhibiting its enzymatic activity. | ~13.1 µM | Decreases 2-PG, increases 3-PG; reduces glycolysis, PPP flux, and biosynthesis; attenuates cell proliferation and tumor growth. | [1][8] |
| MJE3 | Covalent Inhibitor | Covalently modifies Lysine-100 in the active site. | ~33 µM | Inhibits breast cancer cell proliferation. | [3][9] |
| EGCG | Natural Product | Identified as a direct inhibitor of PGAM1 activity. | N/A | Reduces cancer cell proliferation. | [3] |
| KH3 | Allosteric Inhibitor | Binds to PGAM1 to inhibit its activity. | N/A | Promotes ferroptosis in HCC cells; synergizes with anti-PD-1 immunotherapy. | N/A |
Cellular Consequences of PGAM1 Inhibition
Targeting PGAM1 leads to a cascade of metabolic and cellular changes that are detrimental to cancer cells.
| Parameter | Effect of PGAM1 Inhibition | Quantitative Data (Example) | Reference |
| Glycolysis | Decreased | Significantly reduced lactate production in H1299 cells treated with 20 µM PGMI-004A. | [1][8] |
| PPP Flux | Decreased | Reduced oxidative PPP flux and NADPH/NADP+ ratio in H1299 cells treated with PGMI-004A. | [1][8] |
| Biosynthesis | Decreased | Reduced glucose-dependent biosynthesis of RNA and lipids upon PGAM1 knockdown. | [1][3] |
| Cell Proliferation | Decreased | PGAM1 knockdown or PGMI-004A treatment significantly attenuated cell proliferation in diverse cancer cell lines. | [1][3] |
| Intracellular ATP | No Significant Change | Intracellular ATP levels were not significantly affected by PGAM1 knockdown or PGMI-004A treatment. | [1][8] |
| Tumor Growth | Attenuated | Daily treatment with PGMI-004A (100mg/kg) significantly decreased tumor growth in H1299 xenograft models. | [8] |
Experimental Protocols
PGAM1 Enzyme Activity Assay (Coupled Reaction)
This protocol measures PGAM1 activity by coupling the production of 2-PG to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[10]
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 0.2 mM NADH, 1.5 mM ADP, 10 µM 2,3-bisphosphoglycerate, enolase (0.3 U/mL), pyruvate kinase (0.5 U/mL), and lactate dehydrogenase (0.6 U/mL).
-
Prepare Sample: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration using a BCA assay. Add 5-20 µg of lysate to each well. Include a positive control (recombinant PGAM1) and a no-enzyme control.
-
Initiate Reaction: Start the reaction by adding the PGAM1 substrate, 3-phosphoglycerate, to a final concentration of 1 mM.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 20-60 minutes.
-
Calculate Activity: The rate of NADH oxidation (decrease in A350) is directly proportional to the PGAM1 activity in the sample.
Western Blotting for PGAM1 Expression
This protocol outlines the detection of PGAM1 protein levels in cell lysates.[11]
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline, 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGAM1 (e.g., rabbit anti-PGAM1, diluted 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:20,000) for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the signal using a digital imaging system. Normalize PGAM1 band intensity to a loading control like β-actin or GAPDH.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus the rate of glycolysis, in real-time.[12][13]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with bicarbonate-free XF base medium supplemented with 2 mM L-glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Loading: Hydrate a sensor cartridge and load the injection ports with the following compounds (final concentrations):
-
Port A: Glucose (10 mM)
-
Port B: Oligomycin (1-2 µM), an ATP synthase inhibitor.
-
Port C: 2-Deoxyglucose (2-DG, 50 mM), a competitive inhibitor of hexokinase.
-
-
Run Assay: Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the response.
-
Data Analysis: The assay provides key parameters of glycolytic function:
-
Glycolysis: ECAR after glucose injection.
-
Glycolytic Capacity: Maximum ECAR after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Conclusion and Future Directions
Phosphoglycerate mutase 1 is more than a simple glycolytic enzyme; it is a central regulator of cancer cell metabolism and a facilitator of malignant behavior. Its overexpression is a common feature in many cancers, where it sustains the Warburg effect, coordinates anabolic biosynthesis, and contributes to metastasis and therapeutic resistance through non-glycolytic mechanisms. The wealth of data supporting its critical role in tumorigenesis provides a strong rationale for its development as a therapeutic target. While first-generation inhibitors have demonstrated proof-of-concept, future efforts should focus on developing more potent and specific inhibitors. Furthermore, exploring the efficacy of PGAM1 inhibitors in combination with standard chemotherapies, targeted agents, or immunotherapies could unlock synergistic effects and provide novel treatment strategies for a wide range of cancers.[4][8]
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
An In-Depth Technical Guide to the Catalytic Mechanism of Phosphoglycerate Mutase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase (PGM) is a crucial enzyme in central carbon metabolism, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis and gluconeogenesis pathways.[1] This seemingly simple intramolecular phosphoryl transfer is vital for setting up the subsequent dehydration reaction that generates the high-energy phosphate bond in phosphoenolpyruvate. Beyond this canonical role, PGM, particularly the human isoform PGAM1, has been implicated in a variety of non-glycolytic processes, most notably in cancer progression, making it an attractive target for therapeutic intervention.[2][3]
This technical guide provides a comprehensive overview of the catalytic mechanisms of the two distinct classes of PGM: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) enzymes. It details the key active site residues, presents quantitative kinetic data, outlines relevant experimental protocols, and explores the emerging roles of PGM in cellular signaling.
Two Mechanistically Distinct Classes of Phosphoglycerate Mutase
Phosphoglycerate mutases are classified into two evolutionarily unrelated families based on their requirement for a 2,3-bisphosphoglycerate (2,3-BPG) cofactor.[4]
-
Cofactor-dependent Phosphoglycerate Mutase (dPGM): Found in vertebrates (including humans), fungi, and some bacteria, dPGMs utilize a phosphohistidine intermediate and require a catalytic amount of 2,3-BPG to initiate the reaction.[4] The human genome encodes two dPGM isozymes: PGAM1 (the B-type or brain isozyme) and PGAM2 (the M-type or muscle isozyme).[5]
-
Cofactor-independent Phosphoglycerate Mutase (iPGM): Present in plants, archaea, and many bacteria, iPGMs do not require 2,3-BPG.[6] Their mechanism involves a phosphoserine intermediate and is dependent on the presence of divalent metal ions, typically Mn²⁺.[6]
The structural and mechanistic differences between these two classes present opportunities for the development of selective inhibitors.
The Catalytic Mechanism of Cofactor-Dependent PGM (dPGM)
The catalytic cycle of dPGM proceeds via a "ping-pong" mechanism involving a phosphohistidine intermediate. The active site contains two crucial histidine residues. In the active state, one of these histidines is phosphorylated.[7]
The reaction can be broken down into the following steps:
-
Substrate Binding: 3-phosphoglycerate (3-PG) binds to the active site of the phosphorylated enzyme.
-
Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine residue is transferred to the C2 hydroxyl group of 3-PG, forming a transient 2,3-bisphosphoglycerate (2,3-BPG) intermediate.
-
Phosphoryl Transfer from Substrate: The phosphoryl group from the C3 position of the 2,3-BPG intermediate is transferred back to the same, now dephosphorylated, histidine residue.
-
Product Release: The product, 2-phosphoglycerate (2-PG), is released, regenerating the phosphorylated enzyme for the next catalytic cycle.
The other key histidine residue in the active site is thought to act as a general acid/base catalyst, facilitating the proton transfers that accompany the phosphoryl transfer steps. The active site also contains several positively charged residues, such as arginine, which help to stabilize the negatively charged phosphate groups of the substrate and intermediate.[8]
dPGM Catalytic Cycle
The Catalytic Mechanism of Cofactor-Independent PGM (iPGM)
The catalytic mechanism of iPGM is distinct from that of dPGM and involves a phosphoserine intermediate and the coordination of divalent metal ions, typically two Mn²⁺ ions, in the active site.[6]
The proposed mechanism proceeds as follows:
-
Substrate and Metal Ion Binding: 3-phosphoglycerate (3-PG) and two Mn²⁺ ions bind to the active site. One Mn²⁺ ion coordinates with the phosphate group and the carboxylate group of the substrate, while the second Mn²⁺ ion is positioned to activate a key serine residue.
-
Nucleophilic Attack and Formation of a Phosphoserine Intermediate: The activated serine residue performs a nucleophilic attack on the phosphorus atom of the substrate's phosphate group. This results in the formation of a covalent phosphoserine intermediate and the release of the glycerate moiety.
-
Reorientation of the Glycerate: The dephosphorylated glycerate molecule reorients within the active site.
-
Phosphoryl Transfer to Glycerate: The hydroxyl group at the C2 position of the reoriented glycerate attacks the phosphorus atom of the phosphoserine intermediate.
-
Product Release: This second phosphoryl transfer results in the formation of 2-phosphoglycerate (2-PG), which is then released from the active site, regenerating the enzyme for the next cycle.
Key residues in the iPGM active site include the nucleophilic serine, an arginine residue that stabilizes the phosphate group's negative charge, and acidic residues that coordinate the metal ions.[6]
iPGM Catalytic Cycle
Quantitative Data
The following tables summarize key kinetic parameters for dPGM and iPGM from various sources, as well as inhibition constants for selected inhibitors.
Table 1: Kinetic Parameters of dPGM Isozymes
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human PGAM1 (WT) | 3-PG | ~350 | 388 | 1.1 x 10⁶ | [9] |
| Human PGAM1 (K251Q/K253Q/K254Q) | 3-PG | ~350 | 563 | 1.6 x 10⁶ | [9] |
| Human PGAM1 (K251R/K253R/K254R) | 3-PG | ~350 | 318 | 9.1 x 10⁵ | [9] |
| Chicken Breast Muscle | 2,3-BPG | 0.069 | - | - | [7] |
| Chicken Breast Muscle | 2-PG | 14 | - | - | [7] |
| Chicken Breast Muscle | 3-PG | ~200 | - | - | [7] |
| Yeast | 3-PG | 100-200 | - | - | [8] |
Table 2: Kinetic Parameters of iPGM
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bacillus stearothermophilus | 3-PG | - | - | - | |
| Escherichia coli | - | - | - | - |
(Note: Specific kcat and Km values for iPGM are less consistently reported in the literature and often require consultation of primary research articles for specific experimental conditions.)
Table 3: Inhibition Constants (Ki) for Selected PGM Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Reference |
| PGMI-004A | Human PGAM1 | - | 3.91 ± 2.50 | [1] |
| 3-Phosphoglycerate | Human 6PGD | Competitive | 489 ± 13 | [1] |
| KH3 | Human PGAM1 | Allosteric | 0.89 (Kd) | [10] |
| HKB99 | Human PGAM1 | Allosteric | - | [11] |
| MJE3 | Human PGAM1 | Active Site | - | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the PGM catalytic mechanism.
Enzyme Activity Assay (Coupled Assay)
A continuous spectrophotometric assay is commonly used to measure PGM activity. The production of 2-PG is coupled to the reactions of enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.
Principle:
3-PG --(PGM)--> 2-PG --(Enolase)--> PEP + ADP --(PK)--> Pyruvate + ATP Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺
Reaction Mixture:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.6)
-
MgCl₂ (e.g., 5 mM)
-
ADP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
2,3-BPG (for dPGM, e.g., 10 µM)
-
Enolase (saturating amount)
-
Pyruvate Kinase (saturating amount)
-
Lactate Dehydrogenase (saturating amount)
-
3-Phosphoglycerate (substrate, variable concentrations)
-
PGM enzyme (limiting amount)
Procedure:
-
Prepare the reaction mixture (excluding the substrate, 3-PG).
-
Add the PGM enzyme and incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 3-PG.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
Experimental Workflow for PGM Activity Assay
Site-Directed Mutagenesis
This technique is used to create specific mutations in the PGM gene to investigate the role of individual amino acid residues in catalysis and substrate binding.
General Protocol:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the PGM gene with the mutagenic primers. This results in a linear, mutated plasmid.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated, circularized plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and sequence the PGM gene to confirm the desired mutation.
-
Protein Expression and Characterization: Express the mutant PGM protein and characterize its kinetic properties using the activity assay described above.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, such as the binding of substrates, inhibitors, or allosteric regulators to PGM.
Principle:
ITC measures the heat change that occurs when one molecule (the ligand, in the syringe) is titrated into a solution containing another molecule (the macromolecule, in the sample cell). The resulting binding isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
General Protocol:
-
Sample Preparation: Prepare purified PGM and the ligand of interest in the same, precisely matched buffer. Degas both solutions.
-
Instrument Setup: Load the PGM solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the PGM solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of ligand to PGM. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Non-Glycolytic Functions and Signaling Pathways
Recent research has uncovered significant non-glycolytic roles for PGAM1, particularly in the context of cancer. PGAM1 is frequently overexpressed in various cancers and has been shown to promote tumor growth, proliferation, and metastasis through mechanisms that are, in part, independent of its enzymatic activity.[2]
PGAM1 and the PI3K/Akt/mTOR Pathway
PGAM1 has been identified as a downstream effector of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[12][13][14][15] Activation of this pathway, often through growth factor signaling, can lead to increased expression of PGAM1.[16] In turn, PGAM1 can influence downstream signaling events.
Logical Relationship:
Growth Factors → Receptor Tyrosine Kinase → PI3K → Akt → mTOR → Increased PGAM1 expression → Promotion of cell growth and proliferation
PGAM1 Signaling Interactions
Other non-glycolytic functions of PGAM1 include its interaction with proteins involved in the DNA damage response and the regulation of other metabolic pathways, such as the pentose phosphate pathway.[1] These emerging roles highlight the complexity of PGM's function in cellular physiology and pathology.
Conclusion
The catalytic mechanism of phosphoglycerate mutase, while seemingly straightforward, is a testament to the elegance and diversity of enzymatic catalysis. The existence of two distinct classes of PGM with different cofactor requirements and catalytic strategies provides a fascinating example of convergent evolution. The recent discovery of PGAM1's non-glycolytic roles, particularly in cancer, has opened up new avenues of research and has positioned this enzyme as a promising target for the development of novel therapeutics. A thorough understanding of its catalytic mechanism, kinetics, and involvement in signaling pathways, as detailed in this guide, is essential for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Phosphoglycerate mutase. Kinetics and effects of salts on the mutase and bisphosphoglycerate phosphatase activities of the enzyme from chicken breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Allosteric Inhibitor of Phosphoglycerate Mutase 1 Suppresses Growth and Metastasis of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OR | Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway [techscience.com]
- 15. OR | Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway [techscience.com]
- 16. Phosphoglyceric acid mutase-1 contributes to oncogenic mTOR-mediated tumor growth and confers non-small cell lung cancer patients with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of Phosphoglycerate Mutase (PGAM) in Anaerobic Glycolysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phosphoglycerate Mutase (PGAM) is a pivotal enzyme in the glycolytic pathway, responsible for the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Under anaerobic conditions, where glycolysis becomes the primary source of ATP production, the function of this compound is indispensable for sustaining metabolic flux and cellular energy homeostasis. This is particularly relevant in the context of cancer metabolism, often characterized by the Warburg effect, where cells exhibit high rates of aerobic glycolysis. This technical guide provides an in-depth examination of this compound's role in anaerobic glycolysis, detailing its enzymatic mechanism, complex regulatory networks, and its emergence as a significant target for therapeutic intervention. We include summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways and workflows to support advanced research and drug development efforts.
Introduction: this compound's Position in Glycolysis
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2][3] In anaerobic environments or in cells lacking mitochondria, such as erythrocytes, the conversion of pyruvate to lactate allows for the regeneration of NAD+, ensuring that glycolysis can continue as the sole source of ATP.[4]
Phosphoglycerate Mutase (this compound) catalyzes the eighth step of glycolysis: the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate.[5][6] This seemingly simple isomerization is critical as 2-PG is the necessary substrate for enolase, the next enzyme in the pathway, which generates the high-energy intermediate phosphoenolpyruvate (PEP). In humans, two primary isozymes exist: PGAM1 (B-type, for brain) is found in most tissues, while PGAM2 (M-type, for muscle) is predominantly expressed in muscle and cardiac tissues.[7][8] The high expression of PGAM1 in various cancers highlights its importance in supporting the rapid proliferation that depends on robust glycolytic activity.[6][9][10][11][12]
Enzymatic Mechanism of Cofactor-Dependent this compound
Human this compound is a cofactor-dependent enzyme (dPGM), relying on 2,3-bisphosphoglycerate (2,3-BPG) to prime its active site. The catalytic cycle involves a phosphohistidine intermediate.[5][7]
The mechanism proceeds in two main steps:
-
Phosphorylation of Substrate: A phosphorylated histidine residue in the this compound active site donates its phosphate group to the C-2 position of the substrate, 3-PG. This forms a transient intermediate, 2,3-bisphosphoglycerate.[7]
-
Re-phosphorylation of Enzyme: The phosphate group originally on the C-3 position of the intermediate is then transferred back to the same histidine residue in the active site. This regenerates the phosphorylated enzyme and releases the product, 2-phosphoglycerate.[5][7]
Regulation of this compound in Anaerobic Metabolism
Under anaerobic or hypoxic conditions, cells upregulate glycolysis to meet energy demands. The activity of PGAM1, in particular, is tightly controlled by multiple mechanisms to modulate metabolic flux, making it a critical node in cellular proliferation and survival.[13][14]
-
Transcriptional Regulation: The PI3K/Akt/mTOR/HIF-1α pathway, a central regulator of cellular metabolism, can increase the expression of glycolytic enzymes, including PGAM1, to promote glycolysis in cancer cells.[6][10] Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that activates hundreds of genes to adapt to low oxygen, including many involved in glycolysis.[15]
-
Post-Translational Modifications (PTMs):
-
Phosphorylation: Tyrosine 26 (Y26) phosphorylation of PGAM1 enhances its activity. This modification stabilizes the binding of the cofactor 2,3-BPG and prevents the active site from being blocked, thereby promoting glycolysis and providing a metabolic advantage to tumor cells.[8][16]
-
Acetylation: PGAM1 activity is negatively regulated by the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[17][18] Under conditions of glucose restriction, SIRT1 levels rise, leading to the deacetylation of PGAM1 and a reduction in its activity.[17][18] Conversely, acetylated PGAM1 shows enhanced activity.[17] This creates a feedback loop where energy status (via NAD+ levels) directly influences glycolytic rate.
-
References
- 1. Glycolysis: A multifaceted metabolic pathway and signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Biochemistry, Anaerobic Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 6. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGAM2 - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. Role of phosphoglycerate mutase 1 in the occurence and development of tumor [xuebao.shsmu.edu.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phosphatase Subfamily this compound - PhosphataseWiki [phosphatome.net]
- 17. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isozyme-Specific Landscape of Phosphoglycerate Mutase: A Technical Guide to PGAM1 and PGAM2 Tissue Expression
For Immediate Release
This technical guide provides a comprehensive analysis of the tissue-specific expression of phosphoglycerate mutase isozymes, PGAM1 and PGAM2, for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a critical resource for understanding the distinct biological roles of these metabolic enzymes.
Executive Summary
Phosphoglycerate mutase (PGAM) is a key glycolytic enzyme that catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate. In mammals, this enzyme exists as two primary isozymes, PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type), which can form homodimers (BB and MM) or a heterodimer (MB). While both isozymes perform the same catalytic function, their tissue distribution and biological roles are distinct. PGAM1 is broadly expressed across various tissues, whereas PGAM2 expression is predominantly restricted to muscle tissues. This differential expression pattern underscores their specialized functions in cellular metabolism and implicates them in various pathological conditions, including cancer and metabolic myopathies. This guide delves into the quantitative expression differences, the experimental techniques used to elucidate these patterns, and the signaling networks that govern or are influenced by these isozymes.
Quantitative Tissue Expression of PGAM1 and PGAM2
The differential expression of PGAM1 and PGAM2 across human tissues is a cornerstone of their functional specificity. Analysis of transcriptomic and proteomic data reveals a clear division in their expression profiles.
RNA Expression Levels
RNA sequencing data from the Genotype-Tissue Expression (GTEx) project provides a quantitative overview of PGAM1 and PGAM2 mRNA levels across a wide array of human tissues. The data, presented as normalized protein-coding transcripts per million (nTPM), highlights the ubiquitous nature of PGAM1 and the muscle-specific expression of PGAM2.
| Tissue | PGAM1 (nTPM) | PGAM2 (nTPM) |
| Skeletal Muscle | Moderate | Very High |
| Heart | High | High |
| Brain | High | Low |
| Liver | High | Low |
| Kidney | High | Low |
| Lung | High | Low |
| Adipose Tissue | High | Low |
| Pancreas | High | Low |
| Testis | Moderate | Moderate |
| Skin | High | Low |
| Spleen | High | Low |
| Colon | High | Low |
| Small Intestine | High | Low |
| Stomach | High | Low |
| Esophagus | High | Low |
| Gallbladder | High | Low |
| Urinary Bladder | High | Low |
| Blood | Low | Low |
Table 1: Representative RNA expression levels of PGAM1 and PGAM2 in various human tissues based on data from the Human Protein Atlas, which aggregates data from sources like the GTEx project.[1][2]
Protein Expression Levels
Quantitative proteomics studies corroborate the findings from transcriptomic analyses, demonstrating a similar pattern of protein expression. PGAM1 protein is detectable in most tissues, while PGAM2 protein is abundant in skeletal and cardiac muscle.
| Tissue | PGAM1 Protein Expression | PGAM2 Protein Expression |
| Skeletal Muscle | Present | High |
| Heart | Present | High |
| Brain | High | Not Detected |
| Liver | High | Not Detected |
| Kidney | High | Not Detected |
| Lung | High | Not Detected |
| Pancreas | High | Not Detected |
Table 2: Summary of relative protein expression levels of PGAM1 and PGAM2 in select human tissues based on immunohistochemistry and mass spectrometry data.[3][4][5]
Key Experimental Protocols for Determining Tissue-Specific Expression
The following methodologies are fundamental for quantifying and localizing PGAM1 and PGAM2 expression in tissues and cells.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the relative abundance of PGAM1 and PGAM2 mRNA in different tissues.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from tissue samples using a suitable method, such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, gene-specific primers for PGAM1 and PGAM2, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.
-
Amplification and Detection: Perform the qPCR reaction in a thermal cycler with real-time detection capabilities. The cycle threshold (Ct) value is determined for each gene.
-
Data Analysis: Normalize the Ct values of the target genes (PGAM1, PGAM2) to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression levels using the ΔΔCt method.[6]
Western Blotting
Western blotting is employed to detect and quantify the levels of PGAM1 and PGAM2 proteins in tissue lysates.
Protocol Outline:
-
Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a colorimetric assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature and separate 20-50 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for PGAM1 or PGAM2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine relative protein levels.[7][8][9]
Immunohistochemistry (IHC)
IHC is used to visualize the spatial distribution of PGAM1 and PGAM2 proteins within a tissue sample.
Protocol Outline:
-
Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the antigenic epitopes, typically by heating the slides in a citrate or EDTA buffer.
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with primary antibodies against PGAM1 or PGAM2.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Microscopy: Examine the stained sections under a light microscope to assess the localization and intensity of PGAM1 and PGAM2 expression.[10][11]
Quantitative Proteomics (e.g., SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the relative quantification of proteins between different cell populations. While initially designed for cell culture, principles of isotopic labeling can be applied to tissue analysis.
Workflow for Comparative Proteomics:
-
Sample Preparation: Extract proteins from different tissue types.
-
Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides and proteins using specialized software. The relative abundance of PGAM1 and PGAM2 across different tissues can be determined by comparing the signal intensities of their corresponding peptides.[3][12][13]
Signaling Pathways and Regulatory Networks
The differential expression and distinct roles of PGAM1 and PGAM2 are intertwined with various cellular signaling pathways.
PGAM1 Signaling Network
PGAM1 is frequently overexpressed in various cancers and plays a role beyond its canonical function in glycolysis, influencing tumor progression, metastasis, and treatment resistance.[14][15][16]
Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR pathway and regulates DNA damage repair and gene expression.
In gliomas, PGAM1 can sequester the phosphatase WIP1 in the cytoplasm, preventing it from dephosphorylating and inactivating the ATM signaling pathway, thereby promoting DNA damage repair and resistance to therapy.[14] In breast cancer, PGAM1 has been shown to negatively regulate the expression of argininosuccinate synthase 1 (ASS1) through the cAMP/AMPK/CEBPB signaling axis.[17] Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, can upregulate PGAM1 expression.[15][18]
PGAM2 Signaling Network
PGAM2, while primarily known for its role in muscle energy metabolism, also participates in signaling cascades, particularly in the context of cardiac hypertrophy.
Caption: PGAM2 interacts with HSP90 to regulate the mTOR/IKKα signaling pathway in cardiac hypertrophy.
Studies have shown that in response to stimuli like angiotensin II, PGAM2 directly interacts with and stabilizes Heat Shock Protein 90 (HSP90).[19] PGAM2 competes with the E3 ubiquitin ligase SYVN1, thereby inhibiting the ubiquitination and degradation of HSP90. This stabilization of HSP90 leads to the activation of its downstream clients, including mTOR and IKKα, which are critical drivers of cardiac hypertrophy.[19][20]
Conclusion
The distinct tissue-specific expression patterns of PGAM1 and PGAM2 are fundamental to their specialized physiological and pathological roles. While PGAM1 is a ubiquitously expressed enzyme with emerging non-glycolytic functions in cancer biology, PGAM2 is a muscle-specific isozyme critical for energy provision in high-demand tissues. The experimental protocols detailed herein provide a robust framework for researchers to investigate the expression and function of these important metabolic enzymes. Furthermore, the elucidation of their involvement in distinct signaling pathways opens new avenues for therapeutic intervention in a range of diseases, from cancer to cardiovascular disorders. This guide serves as a foundational resource to aid in the continued exploration of this compound isozyme biology.
References
- 1. Tissue expression of PGAM2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of PGAM1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Quantitative proteomics identification of phosphoglycerate mutase 1 as a novel therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differing impact of phosphoglycerate mutase 1-deficiency on brown and white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGAM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of Phosphoglycerate mutase in capillary endothelium of the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Downregulation of PGAM2 alleviates angiotensin II-induced cardiac hypertrophy by destabilizing HSP90 and inactivating the mTOR/IKKα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Deep Dive into the Structural Dichotomy of Phosphoglycerate Mutases: dPGM vs. iPGM
For Researchers, Scientists, and Drug Development Professionals
Phosphoglycerate mutases (PGMs) are pivotal enzymes in the central metabolic pathways of glycolysis and gluconeogenesis, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).[1] Crucially, two distinct and evolutionarily unrelated classes of PGM exist: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) enzymes.[2][3] This technical guide provides an in-depth exploration of the core structural differences between these two enzyme classes, presenting key data, experimental methodologies, and visual representations of their catalytic mechanisms and structural determination workflows. This distinction is not merely academic; the absence of iPGM in vertebrates and its essentiality in various pathogens, including parasitic nematodes and Gram-positive bacteria, make it a compelling target for novel antimicrobial drug development.[1][4]
Core Structural and Functional Distinctions
The fundamental differences between dPGM and iPGM are multifaceted, spanning their cofactor requirements, quaternary structure, molecular weight, amino acid sequence, and active site architecture. These disparities culminate in distinct catalytic mechanisms for achieving the same metabolic conversion.
| Feature | Cofactor-Dependent PGM (dPGM) | Cofactor-Independent PGM (iPGM) |
| Cofactor Requirement | Requires 2,3-bisphosphoglycerate (2,3-BPG)[2] | Independent of 2,3-BPG; often requires divalent metal ions (e.g., Mn²⁺)[1][5] |
| Quaternary Structure | Typically oligomeric (dimers or tetramers)[1][6] | Generally monomeric[1][6] |
| Monomer Molecular Weight | Approximately 25 kDa[1][2] | Approximately 56-60 kDa[1][7] |
| Evolutionary Lineage | Belongs to the histidine phosphatase superfamily[8] | Belongs to the alkaline phosphatase superfamily[1][9] |
| Sequence Homology | No significant sequence homology to iPGM[1][10] | No significant sequence homology to dPGM[1][10] |
| Active Site Residue | Catalytic Histidine[2] | Catalytic Serine[1] |
| Distribution | Vertebrates, some invertebrates, fungi, and Gram-negative bacteria[1][2] | Plants, algae, some invertebrates, fungi, and Gram-positive bacteria[1][2] |
Catalytic Mechanisms: Two Paths to the Same Product
The structural divergence of dPGM and iPGM is directly reflected in their catalytic mechanisms. dPGM employs a phosphohistidine intermediate and the cofactor 2,3-BPG, while iPGM utilizes a phosphoserine intermediate and metal-ion-assisted catalysis.
dPGM Catalytic Cycle
The catalytic cycle of dPGM involves a "ping-pong" mechanism where the enzyme is first phosphorylated by the cofactor 2,3-BPG, and then transfers a phosphate group to the substrate.
Caption: Catalytic mechanism of dPGM involving a phosphohistidine intermediate.
In this mechanism, a phosphorylated histidine residue in the active site donates its phosphate to the C2 position of 3-PGA, forming a 2,3-bisphosphoglycerate intermediate.[2] Subsequently, the phosphate from the C3 position of the intermediate is transferred back to the same histidine residue, regenerating the phosphoenzyme and releasing the product, 2-PGA.[2]
iPGM Catalytic Cycle
The iPGM catalytic cycle is distinct in that it does not require an external cofactor. Instead, it relies on an intramolecular phosphate transfer facilitated by a phosphoserine intermediate and divalent metal ions.
Caption: Catalytic mechanism of iPGM involving a phosphoserine intermediate.
In the iPGM from Bacillus stearothermophilus, for instance, Mn²⁺ ions in the active site facilitate the transfer of the phosphate group from 3-PGA to a serine residue (Ser62), forming a phosphoserine intermediate.[1] The glycerate moiety is then reoriented, and the phosphate is transferred from the phosphoserine back to the C2 position of the glycerate, yielding 2-PGA.[1]
Experimental Protocols: Elucidating the Structures
The detailed three-dimensional structures of both dPGM and iPGM have been primarily determined using X-ray crystallography. The general workflow for this process is outlined below.
General Workflow for X-ray Crystallography of PGM Enzymes
Caption: General experimental workflow for determining enzyme structure via X-ray crystallography.
Key Methodological Steps:
-
Protein Expression and Purification: The gene encoding the PGM of interest is typically cloned into an expression vector (e.g., pET21a) and overexpressed in a host organism like Escherichia coli.[11] The enzyme is then purified to homogeneity using a series of chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Crystallization: Purified PGM is subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).[12] This involves mixing the concentrated protein solution with a precipitant solution and allowing vapor equilibration, which slowly increases the protein concentration to a supersaturated state, promoting crystal formation. The conditions (e.g., pH, temperature, precipitant concentration) are then optimized to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a focused beam of X-rays, typically at a synchrotron source.[12] The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.[13] Data is collected from multiple crystal orientations.
-
Structure Determination and Refinement: The intensities of the diffraction spots are used to calculate an electron density map of the molecule.[12] The phase problem, a critical challenge in crystallography, is solved using methods like molecular replacement if a homologous structure is available. An atomic model of the enzyme is then built into the electron density map and refined to best fit the experimental data.[12]
For example, the crystal structure of iPGM from Bacillus stearothermophilus complexed with 3PGA and manganese ions was solved to a resolution of 1.9 Å.[1] Similarly, the crystal structure of human B-type dPGM bound with citrate has been determined.[14]
Conclusion
The structural and mechanistic dichotomy between dPGM and iPGM enzymes is a striking example of convergent evolution, where two unrelated protein families have evolved to catalyze the same essential metabolic reaction. For researchers in drug development, the absence of iPGM in humans and its presence in numerous pathogens presents a prime opportunity for the design of selective inhibitors. A thorough understanding of the structural nuances detailed in this guide is paramount for the rational design of such novel therapeutics.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. addgene.org [addgene.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. en.wikipedia.org [en.wikipedia.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Role of PGAM5 Phosphatase Activity in Mitochondrial Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous cycle of fission and fusion events, are paramount for maintaining cellular homeostasis, bioenergetics, and quality control. Dysregulation of this intricate balance is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. At the heart of this regulatory network lies Phosphoglycerate Mutase Family Member 5 (PGAM5), a unique Ser/Thr phosphatase anchored in the inner mitochondrial membrane. PGAM5 acts as a critical sensor and transducer of mitochondrial stress, wielding dual control over both fission and fusion processes through direct dephosphorylation of key effector proteins. This technical guide provides an in-depth exploration of PGAM5's phosphatase activity, its molecular regulation, its multifaceted role in shaping mitochondrial morphology, and its crosstalk with vital mitochondrial quality control pathways such as mitophagy and necroptosis. Detailed experimental protocols and quantitative data summaries are provided to facilitate further research and therapeutic development targeting this pivotal mitochondrial regulator.
Introduction: PGAM5, a Mitochondrial Stress Sentinel
Phosphoglycerate Mutase Family Member 5 (PGAM5) is a member of the phosphoglycerate mutase family but uniquely functions as a Ser/Thr protein phosphatase. It is primarily localized to the inner mitochondrial membrane via an N-terminal transmembrane domain. PGAM5 exists in two splice variants, a long form (PGAM5-L) and a short form (PGAM5-S), and its function is intricately regulated by cellular stress signals.[1] A key feature of PGAM5 is its ability to change its oligomerization state—existing as dodecamers in healthy cells and shifting to dimers under stress—which dictates its substrate specificity and functional output.[2][3][4] This dynamic nature positions PGAM5 as a central hub, integrating stress signals to orchestrate mitochondrial dynamics and downstream cellular fate decisions.
The Dichotomous Role of PGAM5 in Mitochondrial Dynamics
PGAM5's influence on mitochondrial morphology is context-dependent, capable of promoting both fission and fusion by targeting distinct substrates. This dual functionality is largely governed by its oligomeric state and proteolytic processing in response to mitochondrial stress.[2][3]
Promotion of Mitochondrial Fission
Under conditions of cellular stress, such as oxidative stress or mitochondrial membrane depolarization, PGAM5 actively promotes mitochondrial fission. The primary mechanism involves the dephosphorylation and activation of Dynamin-related protein 1 (Drp1), the master regulator of mitochondrial division.
-
Mechanism of Action: Drp1 activity is inhibited by phosphorylation at Serine 637 (Ser637). Upon stress induction, PGAM5 dephosphorylates Drp1 at this site.[5][6][7] This dephosphorylation event facilitates Drp1's translocation from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts mitochondria to mediate fission.[1]
-
Regulation: This process is often coupled with the cleavage of PGAM5 by inner membrane proteases and a shift to a dimeric state, which shows a higher affinity for Drp1.[2][3]
Promotion of Mitochondrial Fusion
Conversely, PGAM5 can also facilitate mitochondrial fusion, a process critical for mitochondrial repair and content mixing. This function is primarily mediated through its interaction with Mitofusin 2 (MFN2).
-
Mechanism of Action: PGAM5 interacts with and dephosphorylates MFN2.[8][9][10] This dephosphorylation protects MFN2 from ubiquitination and subsequent proteasomal degradation, thereby stabilizing it and enhancing its fusogenic activity.[8][9]
-
Regulation: The interaction with MFN2 is preferential when PGAM5 is in its dodecameric form, which is characteristic of healthy, non-stressed mitochondria.[2][3]
Regulation of PGAM5 Activity and Substrate Selection
The switch in PGAM5's function from pro-fusion to pro-fission is tightly regulated by post-translational modifications and changes in its oligomeric state, primarily triggered by mitochondrial stress.
-
Proteolytic Cleavage: Upon loss of the mitochondrial membrane potential (ΔΨm), inner membrane proteases, particularly Presenilin-associated rhomboid-like protein (PARL), cleave PGAM5 within its transmembrane domain.[2][11][12][13] This cleavage releases the C-terminal phosphatase domain into the cytosol.[2][3][14][15]
-
Oligomeric Shift: Mitochondrial stress induces a shift in PGAM5's structure from a large dodecameric complex to smaller dimeric units.[2][3][4] The dodecameric form preferentially interacts with MFN2, while the stress-induced dimeric form has a higher affinity for Drp1.[2][3] The released cytosolic fragment is also active and enhances the interaction with Drp1 to promote fission.[2][3]
Signaling Pathways and Crosstalk
PGAM5's activity is deeply intertwined with other critical mitochondrial quality control and cell death pathways.
Crosstalk with Mitophagy
Mitophagy is the selective autophagic clearance of damaged mitochondria. PGAM5 is a key player in both major mitophagy pathways:
-
PINK1/Parkin-Mediated Mitophagy: In healthy mitochondria, both PGAM5 and the kinase PINK1 are substrates for PARL-mediated cleavage.[4][12] When mitochondria are damaged and depolarized, PARL preferentially cleaves PGAM5.[11][16] This competitive inhibition leads to the accumulation and stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin to initiate mitophagy.[12][17]
-
Receptor-Mediated Mitophagy: PGAM5 directly regulates mitophagy receptors like FUNDC1. Under hypoxic conditions, PGAM5 dephosphorylates FUNDC1 at Serine 13.[18][19] This dephosphorylation enhances FUNDC1's interaction with LC3, a key protein in autophagosome formation, thereby stimulating mitophagy.[18][20]
Role in Necroptosis
Necroptosis is a form of programmed necrotic cell death. The role of PGAM5 in this pathway has been debated, with evidence supporting two distinct models.
-
Initial Model (Pro-Necroptotic): Early studies proposed PGAM5 as a downstream effector of the RIPK1-RIPK3-MLKL necrosome complex.[1][21][22] In this model, the necrosome recruits PGAM5, which then activates Drp1-mediated mitochondrial fragmentation, a step considered essential for executing necroptosis.[1][23]
-
Revised Model (Anti-Necroptotic): More recent studies using knockout mouse models have revised this view, suggesting a protective role for PGAM5.[17][24][25] In this context, PGAM5 deficiency was found to exacerbate necroptosis.[17][26] The protective effect is attributed to PGAM5's essential role in promoting the mitophagic clearance of damaged mitochondria, which prevents the excessive production of reactive oxygen species (ROS) that fuels necroptotic cell death.[17][25]
Mandatory Visualizations: Signaling Pathways & Workflows
Diagram 1: PGAM5 in Mitochondrial Fission and Fusion
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. PGAM5 cleavage and oligomerization equilibrates mitochondrial dynamics under stress by regulating DRP1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of mitochondrial homeostasis regulator PGAM5 by the intramembrane protease PARL is governed by transmembrane helix dynamics and oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PGAM5 is an MFN2 phosphatase that plays an essential role in the regulation of mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dual role of PGAM5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhomboid Protease PARL Mediates the Mitochondrial Membrane Potential Loss-induced Cleavage of PGAM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial Protein PGAM5 Emerges as a New Regulator in Neurological Diseases [frontiersin.org]
- 13. Cleavage of mitochondrial homeostasis regulator PGAM5 by the intramembrane protease PARL is governed by transmembrane helix dynamics and oligomeric state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pgam5 released from damaged mitochondria induces mitochondrial biogenesis via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleaving PINK1 or PGAM5? Involvement of PARL in Methamphetamine‐Induced Excessive Mitophagy and Neuronal Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A regulatory signaling loop comprising the PGAM5 phosphatase and CK2 controls receptor-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Necroptosis induced by RIPK3 requires MLKL but not Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RIPK3 causes mitochondrial dysfunction and albuminuria in diabetic podocytopathy through PGAM5-Drp1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mitochondrial Protein PGAM5 Regulates Mitophagic Protection against Cell Necroptosis | PLOS One [journals.plos.org]
Genetic Basis of Phosphoglycerate Mutase Deficiency: A Technical Guide
Introduction
Phosphoglycerate Mutase (PGAM) deficiency, also known as Glycogen Storage Disease Type X (GSD X), is a rare, autosomal recessive metabolic myopathy.[1][2][3] The disorder primarily affects skeletal muscle and is characterized by exercise intolerance, muscle pain, cramping, and recurrent episodes of myoglobinuria (the presence of myoglobin in the urine following muscle breakdown).[4][5][6] These symptoms are triggered by strenuous physical activity, while individuals are often asymptomatic at rest.[1] In some cases, microscopic tube-shaped structures called tubular aggregates are observed in muscle fibers.[4][6][7] The condition is caused by mutations in the PGAM2 gene, which encodes the muscle-specific isoform of the glycolytic enzyme phosphoglycerate mutase, leading to impaired energy production during anaerobic exercise.[4][8] This guide provides an in-depth overview of the genetic and molecular underpinnings of this compound deficiency for researchers and drug development professionals.
The Phosphoglycerate Mutase (this compound) Gene and Protein Family
Phosphoglycerate mutase is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).[1][8] In humans, the enzyme exists as a dimer composed of two subunits: the muscle-specific (M) type and the brain/non-muscle (B) type.[1][9] This results in three possible isozymes: this compound-MM, this compound-BB, and the hybrid this compound-MB.[1][10]
-
PGAM2 (this compound-M): The PGAM2 gene, located on chromosome 7p13-p12.3, encodes the M subunit.[1][6][11] Mature skeletal muscle almost exclusively contains the this compound-MM isozyme, which accounts for approximately 95% of the total this compound activity in this tissue.[9][12][13]
-
PGAM1 (this compound-B): The PGAM1 gene encodes the B subunit and is found on chromosome 10q25.[6][14] The this compound-BB and this compound-MB isoforms are predominant in other tissues, such as the brain.[1][10]
This compound deficiency as a metabolic myopathy is specifically caused by defects in the PGAM2 gene, leading to a deficiency of the this compound-M subunit.[1][4]
Genetic Etiology and Inheritance
Inheritance Pattern
This compound deficiency is inherited in an autosomal recessive pattern.[4][7][15] This means an affected individual must inherit two mutated copies of the PGAM2 gene, one from each parent.[15] Parents who are carriers (heterozygotes) have one mutated copy and one normal copy and typically do not exhibit symptoms of the disorder.[4][7] However, some symptomatic heterozygotes with partial enzyme deficiency have been reported, experiencing milder symptoms like exercise-induced cramping.[4][6][16]
Pathogenic Variants in PGAM2
Several mutations in the PGAM2 gene have been identified as the cause of this compound deficiency. These mutations significantly reduce or eliminate the activity of the this compound-M enzyme.[8][17] The most common mutation, particularly in individuals of African American descent, is a nonsense mutation in codon 78.[8][12][18] Other missense and frameshift mutations have been identified in various ethnic groups.[12][18][19]
| Mutation | Type | Nucleotide Change | Amino Acid Change | Associated Ethnicity | References |
| W78X | Nonsense | G → A | TGG (Trp) → TAG (Stop) | African American, African | [8][12][17][18] |
| E89A | Missense | GAG → GCG | Glu → Ala | African American | [12][18][20] |
| R90W | Missense | CGG → TGG | Arg → Trp | Caucasian (Italian) | [12][18][20][21] |
| Y142Ter | Nonsense | c.426C > A | Tyr → Stop | Not specified | [9][19] |
| G178Afs*31 | Frameshift | c.533delG | Gly → Ala (frameshift) | Not specified | [9][19] |
| Table 1: Summary of Known Pathogenic Variants in the PGAM2 Gene. |
The W78X mutation results in a premature stop codon, leading to the production of a truncated and nonfunctional enzyme.[8][17] Missense mutations, such as E89A and R90W, alter single amino acids in critical regions of the enzyme, disrupting its structure and catalytic activity.[12][20]
Molecular Pathophysiology
The primary function of this compound in skeletal muscle is to facilitate a key step in glycolysis, the metabolic pathway that breaks down glucose to produce ATP (adenosine triphosphate), the main energy currency of the cell.
References
- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 2. Orphanet: Glycogen storage disease due to phosphoglycerate mutase deficiency [orpha.net]
- 3. Monarch Initiative [monarchinitiative.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Phosphoglycerate mutase deficiency - Types of Metabolic Myopathies (MM) - Diseases | Muscular Dystrophy Association [mda.org]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Phosphoglycerate mutase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Novel heterozygous mutations in the PGAM2 gene with negative exercise testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UpToDate 2018 [sniv3r2.github.io]
- 11. PGAM2 - Wikipedia [en.wikipedia.org]
- 12. The molecular genetic basis of muscle phosphoglycerate mutase (this compound) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular genetic basis of muscle phosphoglycerate mutase (this compound) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. storymd.com [storymd.com]
- 16. Phosphoglycerate mutase deficiency with tubular aggregates in a patient from Panama - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 18. Molecular genetic studies in muscle phosphoglycerate mutase (this compound-M) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Sumoylation-deficient phosphoglycerate mutase 2 impairs myogenic differentiation [frontiersin.org]
- 21. Molecular basis of muscle phosphoglycerate mutase (this compound-M) deficiency in the Italian kindred - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Phosphoglycerate Mutase in Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase (PGM) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible isomerization of 3-phosphoglycerate to 2-phosphoglycerate. Its discovery was a pivotal step in elucidating the intricate sequence of reactions that constitute glycolysis, a fundamental process of energy metabolism in muscle and other tissues. This technical guide provides an in-depth exploration of the historical discovery of PGM in muscle tissue, detailing the seminal experiments, the methodologies employed, and the quantitative data that laid the foundation for our current understanding of this essential enzyme.
The story of PGM's discovery is intertwined with the pioneering work on glycolysis by Otto Meyerhof and his colleagues. While the complete elucidation of the pathway took several decades and the contributions of many scientists, the initial identification of a distinct enzymatic activity responsible for the interconversion of phosphoglycerates was a critical breakthrough.
The Foundational Discovery by Meyerhof and Kiessling (1935)
The first description of the enzymatic activity of phosphoglycerate mutase can be traced back to the work of Otto Meyerhof and Walter Kiessling in 1935. While investigating the intermediary steps of glycolysis in muscle extracts, they observed the conversion of 3-phosphoglycerate to 2-phosphoglycerate. Their findings suggested the existence of a specific enzyme, which they termed "phosphoglyceromutase," responsible for this intramolecular phosphate transfer. This discovery was a crucial piece of the puzzle in mapping the Embden-Meyerhof-Parnas pathway.
Elucidation of the Glycolytic Pathway
The discovery of phosphoglycerate mutase was integral to understanding the complete sequence of glycolysis. The enzyme's action connects the earlier steps of the pathway involving 3-carbon phosphorylated intermediates with the subsequent formation of phosphoenolpyruvate, a high-energy compound critical for ATP synthesis.
The Central Role of Phosphoglycerate Mutase in 2,3-Bisphosphoglycerate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal role of Phosphoglycerate Mutase (PGAM) and the related enzyme Bisphosphoglycerate Mutase (BPGM) in the intricate metabolism of 2,3-bisphosphoglycerate (2,3-BPG). 2,3-BPG is a critical allosteric effector of hemoglobin, and its regulation is paramount for oxygen homeostasis. This document delves into the enzymatic functions, regulatory mechanisms, and kinetic properties of this compound and BPGM. It further presents detailed experimental protocols for the assessment of their activity and the quantification of 2,3-BPG, alongside a curated summary of quantitative data. Signaling pathways and logical relationships are visualized to provide a clear understanding of the complex interplay governing 2,3-BPG metabolism, offering valuable insights for research and therapeutic development.
Introduction
Phosphoglycerate Mutase (this compound) is a key enzyme in the glycolytic pathway, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] While this function is integral to cellular energy production, this compound's activity is intrinsically linked to the metabolism of 2,3-bisphosphoglycerate (2,3-BPG), a vital regulator of hemoglobin's oxygen affinity.[2] This connection is primarily established through the cofactor-dependent nature of dPGM (cofactor-dependent this compound) and the activities of a specialized enzyme, Bisphosphoglycerate Mutase (BPGM).[1][3]
In erythrocytes, the Rapoport-Luebering shunt, a bypass of a segment of the glycolytic pathway, is dedicated to the synthesis and degradation of 2,3-BPG.[3] This shunt is orchestrated by BPGM, which exhibits both synthase and phosphatase activities.[3] Understanding the intricate regulation of this compound and BPGM is crucial for comprehending oxygen transport in both physiological and pathological states and for identifying potential therapeutic targets.
Enzymatic Functions and the Rapoport-Luebering Shunt
The metabolism of 2,3-BPG is primarily governed by the bifunctional enzyme Bisphosphoglycerate Mutase (BPGM), which catalyzes both its synthesis and degradation.[3] Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, is catalytically dependent on 2,3-BPG and can be activated by it.[1][4]
Bisphosphoglycerate Mutase (BPGM)
BPGM is a multifunctional enzyme with three distinct activities, all occurring at the same active site:[3][5]
-
Synthase Activity: BPGM catalyzes the conversion of the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) to 2,3-BPG.[3] This is the primary function of BPGM in erythrocytes and the entry point into the Rapoport-Luebering shunt.[3]
-
Phosphatase Activity: BPGM hydrolyzes 2,3-BPG to 3-phosphoglycerate (3-PG), which can then re-enter the glycolytic pathway.[5] This activity is crucial for regulating the intracellular concentration of 2,3-BPG.
-
Mutase Activity: BPGM can also catalyze the conversion of 3-PG to 2-PG, similar to this compound, although this activity is much less pronounced than its synthase and phosphatase functions.[3]
Phosphoglycerate Mutase (this compound)
This compound exists in two main forms: cofactor-dependent (dPGM) and cofactor-independent (iPGM). The dPGM isozymes, which include PGAM1 and PGAM2, require 2,3-BPG as a cofactor for their catalytic activity.[1] The reaction mechanism involves a phosphohistidine intermediate, where the phosphate group from 2,3-BPG is transferred to a histidine residue in the active site of this compound, which then transfers it to the substrate.[1]
The Rapoport-Luebering Shunt
This metabolic pathway, prominent in erythrocytes, bypasses the ATP-generating step of glycolysis catalyzed by phosphoglycerate kinase.[3] Instead of converting 1,3-BPG directly to 3-PG and producing ATP, the shunt utilizes BPGM to convert 1,3-BPG to 2,3-BPG.[3] Subsequently, the phosphatase activity of BPGM degrades 2,3-BPG to 3-PG.[5] This pathway allows for the production and regulation of high concentrations of 2,3-BPG, essential for modulating hemoglobin's oxygen affinity.[3]
Quantitative Data
The kinetic parameters of PGAM1 and BPGM, along with the physiological concentrations of 2,3-BPG, are critical for understanding the dynamics of this metabolic intersection.
Kinetic Parameters of PGAM1 and BPGM
The following table summarizes the available kinetic data for human PGAM1 and BPGM.
| Enzyme | Substrate | Km (µM) | Vmax | Reference(s) |
| Human PGAM1 | 3-Phosphoglycerate | 186 | - | [6] |
| Human BPGM (Synthase) | 1,3-Bisphosphoglycerate | 6.86 | - | [6][7] |
| Human BPGM (Phosphatase) | 2,3-Bisphosphoglycerate | Varies (higher in vivo) | - | [8] |
Note: Vmax values are often reported in units specific to the experimental conditions and are therefore not directly comparable across studies without normalization.
Concentration of 2,3-Bisphosphoglycerate (2,3-BPG)
The intracellular concentration of 2,3-BPG in human erythrocytes is tightly regulated and varies in response to different physiological and pathological conditions.
| Condition | 2,3-BPG Concentration (mmol/L of RBCs) | Reference(s) |
| Normal Physiological Range | ~5.0 | [9] |
| Chronic Hypoxia (e.g., high altitude) | Increased | [9] |
| Chronic Anemia | Increased | [9] |
| Hyperthyroidism | Increased | [9] |
| Stored Blood | Decreased | [10] |
Regulation of this compound and BPGM Activity
The activities of PGAM1 and BPGM are regulated at multiple levels, including transcriptional, post-translational, and allosteric mechanisms.
Transcriptional Regulation
-
PGAM1: The expression of the PGAM1 gene is influenced by several signaling pathways. The PI3K/Akt/mTOR pathway and Hypoxia-Inducible Factor 1-alpha (HIF-1α) have been shown to positively regulate PGAM1 expression, particularly in the context of cancer metabolism.[11][12][13]
-
BPGM: The transcriptional regulation of the BPGM gene is less well-characterized, but tissue-specific expression patterns suggest the involvement of specific transcription factors.[14]
Post-Translational Modifications
-
PGAM1: PGAM1 activity can be modulated by post-translational modifications. For instance, acetylation of PGAM1 has been shown to enhance its activity, while deacetylation by SIRT1 reduces its activity.[2] Phosphorylation of specific tyrosine residues can also enhance PGAM1 activity.[4]
-
BPGM: Glycation of BPGM has been reported to inactivate the enzyme.[15]
Allosteric Regulation
-
BPGM: The synthase and phosphatase activities of BPGM are sensitive to pH. The synthase activity is favored at alkaline pH, while the phosphatase activity is dominant at lower pH.[15] Citrate has been identified as an inhibitor of BPGM.[15]
Experimental Protocols
Accurate measurement of this compound activity and 2,3-BPG concentration is essential for research in this field. The following are detailed protocols for key experiments.
Spectrophotometric Assay for this compound Activity
This coupled enzyme assay measures the forward reaction of this compound (3-PG to 2-PG) by monitoring the consumption of NADH at 340 nm.
Principle: The 2-PG produced by this compound is converted to phosphoenolpyruvate by enolase. Pyruvate kinase then converts phosphoenolpyruvate to pyruvate, consuming ATP. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the this compound activity.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
ADP (1.5 mM)
-
NADH (0.2 mM)
-
2,3-BPG (10 µM)
-
Enolase (10 units/mL)
-
Pyruvate kinase (20 units/mL)
-
Lactate dehydrogenase (30 units/mL)
-
3-Phosphoglycerate (substrate, 5 mM)
-
Enzyme sample (e.g., cell lysate or purified this compound)
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme sample and 3-PG in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme sample.
-
Add 3-PG to start the reaction and immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of this compound activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-PG to 2-PG per minute under the specified conditions.
Measurement of 2,3-BPG Concentration
This enzymatic assay quantifies 2,3-BPG by measuring the production of NADH at 340 nm.
Principle: 2,3-BPG is converted to 3-PG by BPGM phosphatase activity. 3-PG is then used in a series of coupled enzymatic reactions that ultimately lead to the reduction of NAD+ to NADH.
Reagents:
-
Perchloric acid (0.6 M)
-
Potassium carbonate (2.5 M)
-
Triethanolamine buffer (50 mM, pH 7.6)
-
ATP (1 mM)
-
NADH (0.2 mM)
-
Glyceraldehyde-3-phosphate dehydrogenase (5 units/mL)
-
Phosphoglycerate kinase (10 units/mL)
-
2,3-BPG standard solutions
-
Sample (e.g., red blood cell lysate)
Procedure:
-
Sample Preparation: Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium carbonate.
-
Assay: In a cuvette, mix the buffer, ATP, NADH, and the enzymes.
-
Add the prepared sample or a 2,3-BPG standard.
-
Initiate the reaction by adding phosphoglycerate kinase.
-
Monitor the increase in absorbance at 340 nm until the reaction is complete.
-
The change in absorbance is directly proportional to the concentration of 2,3-BPG in the sample. A standard curve should be generated to determine the concentration in the unknown samples.
Conclusion
The intricate relationship between this compound, BPGM, and 2,3-BPG metabolism highlights a critical control point in cellular physiology, particularly in oxygen transport. The regulatory networks governing these enzymes, including transcriptional control by major signaling pathways and post-translational modifications, offer multiple avenues for therapeutic intervention. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this vital metabolic axis. A deeper understanding of these mechanisms will undoubtedly pave the way for novel strategies to address conditions associated with dysregulated oxygen delivery, such as anemia, ischemia, and cancer.
References
- 1. Bisphosphoglycerate mutase controls serine pathway flux via 3-phosphoglycerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Model of 2,3-bisphosphoglycerate metabolism in the human erythrocyte based on detailed enzyme kinetic equations: in vivo kinetic characterization of 2,3-bisphosphoglycerate synthase/phosphatase using 13C and 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 10. nweb.eng.fiu.edu [nweb.eng.fiu.edu]
- 11. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. uniprot.org [uniprot.org]
Post-Translational Modifications of PGAM1: A Technical Guide for Researchers
Abstract
Phosphoglycerate mutase 1 (PGAM1) is a critical glycolytic enzyme that catalyzes the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Beyond its canonical role in glycolysis, PGAM1 is increasingly recognized as a key regulator of central carbon metabolism, coordinating glycolytic flux with biosynthetic pathways such as the pentose phosphate pathway (PPP) and serine synthesis.[1] Its expression and activity are frequently upregulated in various human cancers, correlating with poor prognosis and making it a compelling target for therapeutic development.[2][3][4] The functional versatility of PGAM1 is intricately controlled by a suite of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, and succinylation. These modifications dynamically modulate its enzymatic activity, stability, and interaction with other cellular components, providing a rapid and precise mechanism for metabolic reprogramming in response to oncogenic signals and nutrient availability. This guide provides an in-depth overview of the key PTMs of PGAM1, summarizing the quantitative effects, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Phosphorylation
Phosphorylation is a primary mechanism for the acute regulation of PGAM1 activity, particularly in cancer cells driven by hyperactive tyrosine kinases.[5] This modification enhances enzymatic function, providing a metabolic advantage for tumor growth.[6]
Sites and Functional Impact
PGAM1 is phosphorylated at multiple residues, with tyrosine and histidine phosphorylation being crucial for its activation.
-
Tyrosine Phosphorylation (Y26): Phosphorylation at Tyrosine 26 is a key event driven by oncogenic tyrosine kinases like FGFR1 and EGFR.[5] This modification does not intrinsically activate the enzyme but enhances its activity by stabilizing the binding of the cofactor 2,3-bisphosphoglycerate (2,3-BPG). This stabilization promotes the subsequent phosphorylation of the catalytic Histidine 11 (H11).[5][7] Structurally, Y26 phosphorylation induces a conformational change, displacing the inhibitory glutamate residue (E19) from the active site, which facilitates substrate binding.[5][7] This modification is commonly found in diverse human cancers and is linked to increased cancer cell proliferation and tumor growth.[5][8]
-
Histidine Phosphorylation (H11): The catalytic cycle of PGAM1 involves a phosphohistidine intermediate at Histidine 11.[2] This is achieved by the transfer of a phosphate group from the cofactor 2,3-BPG.[5] Phospho-H11 is the active form of the enzyme that donates a phosphate to 3-PG to form the 2,3-BPG intermediate, which then transfers a different phosphate back to H11 to release the product 2-PG.[7] It has been shown that phospho-H11 activates PGAM1, at least in part, by promoting the binding of the substrate 3-PG.[5] Interestingly, under conditions of low PKM2 activity, the accumulation of phosphoenolpyruvate (PEP) can serve as a phosphate donor to phosphorylate H11, allowing cancer cells to produce pyruvate independently of PKM2.[9]
-
Serine Phosphorylation (S31, S118): Proteomic analyses have identified phosphorylation at Serine 31 and Serine 118.[10] In several cancers, including breast (BRCA) and colon (COAD), S118 phosphorylation is elevated compared to normal tissues.[10] Similarly, S31 phosphorylation is higher in pancreatic (PAAD), lung (LUSC, LUAD), and liver (HCC) cancers.[10] The precise functional consequence of serine phosphorylation on PGAM1 activity is still under investigation.
Signaling Pathway: FGFR1-Mediated Activation
Oncogenic signaling through receptor tyrosine kinases like FGFR1 directly leads to the phosphorylation and activation of PGAM1. This creates a feed-forward loop that enhances the metabolic output required for rapid cell proliferation.
Acetylation
Lysine acetylation is a key PTM that responds to cellular nutrient status, particularly glucose availability. For PGAM1, acetylation serves to enhance its catalytic function.
Sites and Functional Impact
PGAM1 is acetylated on multiple lysine residues located in its C-terminal "cap" region, which is known to influence catalytic efficiency.[11] Identified sites include Lys251, Lys253, and Lys254.[9] Acetylation of these residues enhances PGAM1's enzymatic activity.[11] Conversely, deacetylation by the NAD+-dependent deacetylase Sirtuin 1 (SIRT1) attenuates its activity.[11][12] This regulatory mechanism directly links the energy state of the cell (via NAD+ levels) to the rate of glycolysis. Under high glucose conditions, PGAM1 is acetylated and active, while under glucose restriction, SIRT1 levels rise, leading to PGAM1 deacetylation and reduced activity.[9][11]
Signaling Pathway: Regulation by Glucose Availability
The acetylation status of PGAM1 is dynamically regulated by the opposing activities of an unknown acetyltransferase and the deacetylase SIRT1, which acts as a sensor for cellular energy levels.
Ubiquitination
Ubiquitination is a modification that primarily targets proteins for degradation, thereby controlling protein homeostasis. Recent findings have identified a pathway for the targeted degradation of PGAM1.
Sites and Functional Impact
The E3 ubiquitin ligase Synoviolin 1 (SYVN1) has been identified as a key regulator of PGAM1 stability.[13] SYVN1 mediates K48-linked polyubiquitination of PGAM1, which marks it for degradation by the 26S proteasome.[13] This process can be induced by certain small molecules, such as Dihydrotanshinone I (DHT), a natural compound derived from Salvia miltiorrhiza.[13] By promoting the interaction between SYVN1 and PGAM1, DHT leads to PGAM1 degradation, resulting in the disruption of glycolytic flux and suppression of tumor growth in hepatocellular carcinoma.[13]
Signaling Pathway: DHT-Induced Degradation
The natural compound DHT can trigger the ubiquitination and subsequent degradation of PGAM1 by enhancing its recognition by the E3 ligase SYVN1.
Other Modifications
Succinylation
Aspirin, a known chemopreventive agent, has been shown to restrict glycolysis by modulating PGAM1 succinylation.[14]
-
Site and Impact: Aspirin treatment reduces the succinylation of PGAM1 at Lysine 99 (K99). This modification is critical for enzymatic activity, and its reduction leads to suppressed glycolysis in liver cancer cells.[14]
-
Regulating Enzymes: Histone acetyltransferase 1 (HAT1) has been identified as a "writer" of PGAM1 succinylation. The expression of HAT1 is, in turn, upregulated by the transcription factor NF-κB (p65). Aspirin inhibits this pathway by down-regulating NF-κB, which leads to decreased HAT1 levels and consequently reduced PGAM1 K99 succinylation.[14]
Glycosylation
Public databases indicate that PGAM1 can be O-linked glycosylated at two sites, though the specific residues and functional implications of this modification are not yet well characterized.[15]
Summary of PGAM1 Post-Translational Modifications
The following table summarizes the key quantitative and qualitative data regarding PGAM1 PTMs.
| Modification | Site(s) | Effector Enzyme(s) | Upstream Signal/Inducer | Functional Effect on PGAM1 | Quantitative Impact |
| Phosphorylation | Tyr26 | FGFR1, EGFR | Oncogenic signaling | Enhances 2,3-BPG binding, promotes H11 phosphorylation | Enhances 2,3-BPG-dependent activity[5] |
| His11 | 2,3-BPG, PEP | Catalytic cycle | Active site for catalysis | Required for enzymatic function[2] | |
| Acetylation | Lys251, Lys253, Lys254 | SIRT1 (deacetylase) | High glucose | Increases enzymatic activity | ~30-40% activity increase with deacetylase inhibitor NAM[11] |
| Ubiquitination | Not specified | SYVN1 (E3 Ligase) | Dihydrotanshinone I (DHT) | K48-linked polyubiquitination and proteasomal degradation | Decreases protein level[13] |
| Succinylation | Lys99 | HAT1 (writer) | NF-κB signaling | Increases enzymatic activity | Aspirin reduces succinylation, suppressing activity[14] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to study PGAM1 PTMs.
Immunoprecipitation and Western Blot for PTM Detection
This protocol is used to determine the in vivo modification status of PGAM1.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293, H1299) to ~80% confluency. Treat with specific inhibitors if necessary (e.g., 5 mM Nicotinamide (NAM) and 5 µM Trichostatin A (TSA) overnight to inhibit deacetylases).[11]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoprecipitation (IP):
-
Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the supernatant with an anti-PGAM1 antibody (or an anti-tag antibody like anti-MYC if using tagged PGAM1) overnight at 4°C with gentle rotation.[11]
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
-
Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-phosphotyrosine, anti-acetyl-lysine) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an anti-PGAM1 antibody to confirm equal loading of the immunoprecipitated protein.[5][11]
-
In Vitro Kinase Assay
This assay directly tests if a specific kinase can phosphorylate PGAM1.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a kinase buffer:
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with a phospho-specific antibody (e.g., anti-phosphotyrosine) to detect PGAM1 phosphorylation.[5]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade to determine if an E3 ligase targets PGAM1.
Workflow Diagram:
Methodology:
-
Reaction Master Mix: Prepare a master mix on ice containing ubiquitination buffer, ATP, recombinant E1 activating enzyme, a specific E2 conjugating enzyme, and ubiquitin.
-
Reaction: To individual tubes, add the master mix, the purified PGAM1 substrate, and the purified E3 ligase (e.g., SYVN1). Include a negative control reaction lacking the E3 ligase.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.[16]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by Western blot. A "ladder" of higher molecular weight bands appearing when probing with an anti-PGAM1 or anti-ubiquitin antibody indicates polyubiquitination.
PGAM1 Enzyme Activity Assay
This assay measures the catalytic conversion of 3-PG to 2-PG.
Methodology:
-
Source of Enzyme: Use either purified recombinant PGAM1 or cell lysates from cells under different experimental conditions.[5][11]
-
Reaction Mixture: Prepare a reaction buffer containing triethanolamine, MgSO4, and the substrate, 3-phosphoglycerate.
-
Coupling Enzymes: The reaction is typically coupled with downstream enzymes. Add enolase (to convert 2-PG to phosphoenolpyruvate), pyruvate kinase (to convert PEP to pyruvate), and lactate dehydrogenase (to convert pyruvate to lactate). The activity is monitored by the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.
-
Initiation and Measurement:
-
Add the cofactor 2,3-BPG (e.g., 10 µM) to activate PGAM1.[5]
-
Initiate the reaction by adding the PGAM1-containing sample.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH decrease is proportional to PGAM1 activity.
-
-
Data Analysis: Calculate the specific activity (units per mg of protein). Compare the activity between control and treated/modified samples. For example, compare the activity of rPGAM1 with and without prior incubation with a kinase.[5]
Conclusion
The post-translational modification of PGAM1 is a sophisticated regulatory system that fine-tunes cellular metabolism in response to both internal and external cues. Phosphorylation, acetylation, ubiquitination, and succinylation each provide a distinct layer of control over PGAM1's function, impacting its catalytic activity and protein stability. In cancer, these PTMs are often hijacked to sustain the high metabolic demands of proliferation and survival. A thorough understanding of these regulatory mechanisms, facilitated by the experimental protocols detailed herein, is crucial for researchers and drug development professionals seeking to exploit PGAM1 as a therapeutic target. Future investigations into the interplay between different PTMs and the identification of the remaining unknown effector enzymes will undoubtedly unveil new avenues for therapeutic intervention in cancer and other metabolic diseases.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Molecular dynamics simulation reveals how phosphorylation of tyrosine 26 of phosphoglycerate mutase 1 upregulates glycolysis and promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of tumor metabolism by post translational modifications on metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 11. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I Targets PGAM1 to Induce SYVN1‐Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin modulates succinylation of PGAM1K99 to restrict the glycolysis through NF-κB/HAT1/PGAM1 signaling in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Measuring Phosphoglycerate Mutase Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Its crucial role in regulating glycolysis and anabolic processes that support cell proliferation has made it a significant area of study, particularly in cancer research where its upregulation is often observed.[1][2] Inhibition of this compound can lead to tumor cell death, highlighting it as a promising therapeutic target.[1][2] These application notes provide detailed protocols for measuring this compound activity in vitro, offering valuable tools for basic research and drug discovery.
Phosphoglycerate mutase is an essential enzyme in glycolysis, a highly conserved metabolic pathway.[3] It exists as a homodimer in most tissues, with different isozymes (MM, MB, and BB types) showing tissue-specific expression.[3] The enzyme's activity is dependent on a phosphohistidine intermediate and can be influenced by various factors, including pH and ionic strength.[3][4]
Principle of this compound Activity Assays
The in vitro measurement of this compound activity typically relies on coupled enzyme assays. In these systems, the product of the this compound reaction, 2-phosphoglycerate, is used as a substrate by a series of auxiliary enzymes, leading to a detectable change in absorbance or fluorescence.
A common approach involves coupling the conversion of 3-PG to 2-PG with the sequential reactions of enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[5][6] In this cascade, the formation of 2-PG by this compound leads to the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.[5][7]
Alternatively, commercially available kits provide a more streamlined workflow, often utilizing a probe that reacts with an intermediate product to generate a colorimetric (absorbance at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[1][2][8] These kits are highly sensitive and suitable for various sample types, including purified enzymes, cell lysates, and tissue homogenates.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the position of this compound in the glycolytic pathway and a general workflow for its activity measurement.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. AffiASSAY® Phosphoglycerate Mutase Activity Assay Kit (Colorimetric/Fluorometric) | AffiGEN [affiassay.com]
- 3. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]
- 4. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 5. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. abcam.com [abcam.com]
Application Notes: Measuring Phosphoglycerate Mutase 1 (PGAM1) Activity in Cellular Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a crucial glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] This step is integral to the later stages of the glycolytic pathway, which is central to cellular energy production.[4][5] In many human cancers, PGAM1 is upregulated and plays a significant role in coordinating glycolysis with anabolic processes to support rapid cell proliferation and tumor growth.[1][2][6] This dependency on altered glucose metabolism, often called the Warburg effect, makes glycolytic enzymes like PGAM1 attractive therapeutic targets for cancer drug development.[1][5][7] Measuring PGAM1 enzymatic activity in cell lysates is therefore essential for studying cancer metabolism, screening for novel inhibitors, and understanding the molecular mechanisms underlying various diseases.[7][8]
Principle of the Assay
The activity of PGAM1 is typically determined using a coupled enzymatic assay. In the forward reaction, PGAM1 converts 3-PG to 2-PG. The product, 2-PG, is then sequentially converted by the coupling enzymes enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The final step, catalyzed by LDH, involves the oxidation of NADH to NAD+. The rate of PGAM1 activity is directly proportional to the rate of NADH oxidation, which can be monitored as a decrease in absorbance at 340 nm.[5] Alternatively, commercial colorimetric or fluorometric kits are available, which utilize the 2-PG product to generate a signal detectable at 570 nm or via fluorescence (Ex/Em = 535/587 nm), respectively.[3][8]
PGAM1 in Cellular Metabolism
PGAM1 is a key enzyme in the glycolytic pathway, positioned at the branch point for other significant metabolic routes. Its regulation and activity are critical for cellular homeostasis.
Experimental Protocol
This protocol details the measurement of PGAM1 activity in cell lysates using a spectrophotometric coupled enzyme assay.
I. Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Tris-HCl | Major Supplier | - | RT |
| EDTA | Major Supplier | - | RT |
| MgCl₂ | Major Supplier | - | RT |
| KCl | Major Supplier | - | RT |
| NADH (Sodium Salt) | Major Supplier | - | -20°C |
| ADP (Adenosine 5'-diphosphate) | Major Supplier | - | -20°C |
| 2,3-bisphosphoglycerate | Major Supplier | - | -20°C |
| 3-phosphoglycerate | Major Supplier | - | -20°C |
| Enolase (from baker's yeast) | Major Supplier | - | -20°C |
| Pyruvate Kinase (from rabbit muscle) | Major Supplier | - | -20°C |
| Lactate Dehydrogenase (from rabbit muscle) | Major Supplier | - | -20°C |
| Cell Lysis Buffer (e.g., RIPA) | Major Supplier | - | 4°C |
| Protease Inhibitor Cocktail | Major Supplier | - | -20°C |
| BCA Protein Assay Kit | Major Supplier | - | RT |
II. Preparation of Buffers and Solutions
-
PGAM1 Assay Buffer (10x Stock): 1 M Tris-HCl (pH 8.0), 5 mM EDTA, 20 mM MgCl₂, 1 M KCl. Store at 4°C.
-
Cell Lysis Buffer: Prepare lysis buffer (e.g., RIPA) supplemented with a protease inhibitor cocktail immediately before use. Keep on ice.[5]
-
Reaction Master Mix: Prepare fresh for each experiment. For a final volume of 1 ml, combine the components as listed in the table below. Scale volumes as needed.
| Reagent | Stock Conc. | Final Conc. | Volume for 1 ml |
| PGAM1 Assay Buffer | 10x | 1x (100 mM Tris, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl) | 100 µl |
| NADH | 10 mM | 0.2 mM | 20 µl |
| ADP | 100 mM | 1.5 mM | 15 µl |
| 2,3-bisphosphoglycerate | 1 mM | 10 µM | 10 µl |
| Lactate Dehydrogenase | 600 units/ml | 0.6 units/ml | 1 µl |
| Pyruvate Kinase | 500 units/ml | 0.5 units/ml | 1 µl |
| Enolase | 300 units/ml | 0.3 units/ml | 1 µl |
| Nuclease-free water | - | - | to 950 µl |
Note: The final reaction will be initiated by adding the substrate, 3-phosphoglycerate.
III. Experimental Workflow
The overall workflow involves preparing the cell lysate, quantifying protein, setting up the enzymatic reaction, and analyzing the kinetic data.
IV. Detailed Protocol Steps
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency (typically 70-80%).[4]
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 200 µL for 1x10⁶ cells) supplemented with protease inhibitors.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[8][9]
-
Carefully transfer the supernatant (soluble cell extract) to a new pre-chilled tube. This is the cell lysate.
-
Determine the total protein concentration of the lysate using a BCA assay or similar method.
-
-
Enzymatic Assay Procedure:
-
Set up a 96-well UV-transparent plate or quartz cuvettes.
-
For each sample, prepare a "Sample" well and a "Sample Background Control" well. The background control will not contain the 3-PG substrate and is used to account for any non-specific NADH oxidation.
-
Add 5-50 µL of cell lysate to the designated wells. The amount should be determined empirically to ensure the reaction rate is within the linear range.
-
Add PGAM1 Assay Buffer to bring the total volume in each well to 50 µL.[8]
-
Add 50 µL of the Reaction Master Mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 5 µL of 20 mM 3-phosphoglycerate (final concentration 1 mM) to the "Sample" wells. For "Sample Background Control" wells, add 5 µl of Assay Buffer.[5]
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode at 37°C, recording readings every 30-60 seconds for 20-60 minutes.[5][8]
-
V. Data Analysis and Presentation
-
Calculate the Rate of Reaction:
-
Plot Absorbance (A340) vs. Time (minutes).
-
Identify the linear portion of the curve for each sample.
-
Calculate the slope (ΔA340/min) from this linear range.
-
If the Sample Background Control reading is significant, subtract this rate from the sample rate.
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH consumption.
-
Activity (U/ml) = (ΔA340/min) / (ε * l) * V_total / V_sample * D
-
ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹
-
l: Path length of the well/cuvette (typically needs to be determined for a 96-well plate, often ~0.3-0.6 cm, or 1 cm for a standard cuvette).
-
V_total: Total reaction volume in mL.
-
V_sample: Volume of the lysate sample added in mL.
-
D: Dilution factor of the lysate, if any.
-
-
One unit (U) of PGAM1 activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-phosphoglycerate per minute under the assay conditions.
-
-
Normalize Data:
-
Express the final activity as specific activity: U/mg of total protein .
-
Specific Activity = Activity (U/ml) / [Protein] (mg/ml)
-
VI. Data Presentation Summary
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison between different samples or conditions.
| Sample ID | Treatment | Protein Conc. (mg/mL) | Rate (ΔA340/min) | Specific Activity (mU/mg) |
| 1 | Control (Untreated) | 2.1 | -0.015 | 11.4 |
| 2 | Control (Untreated) | 2.2 | -0.016 | 11.7 |
| 3 | PGAM1 Inhibitor X (10 µM) | 2.0 | -0.004 | 3.2 |
| 4 | PGAM1 Inhibitor X (10 µM) | 2.1 | -0.005 | 3.8 |
| 5 | PGAM1 siRNA | 1.9 | -0.002 | 1.7 |
| 6 | PGAM1 siRNA | 2.0 | -0.002 | 1.6 |
Table represents hypothetical data for illustrative purposes.
References
- 1. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 亞旭生物科技 [abscience.com.tw]
- 4. imrpress.com [imrpress.com]
- 5. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for High-Throughput Screening of Phosphoglycerate Mutase (PGAM) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3][4] Upregulation of PGAM1, an isoform of this compound, is observed in various human cancers and plays a crucial role in coordinating glycolysis and anabolic biosynthesis to promote tumor growth and proliferation.[1][2][3][5] This makes PGAM1 an attractive therapeutic target for the development of novel anti-cancer agents.[2][4] High-throughput screening (HTS) assays are essential for the efficient identification of novel this compound inhibitors from large compound libraries.[6][7][8] This document provides detailed application notes and protocols for a robust HTS assay for the discovery of this compound inhibitors.
Signaling Pathway of this compound in Cellular Metabolism
PGAM1 is a central enzyme in glycolysis. Its activity influences the levels of its substrate, 3-PG, and its product, 2-PG. These metabolites are not only intermediates in glycolysis but also serve as precursors for various biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, which are critical for cancer cell proliferation.[1] Inhibition of PGAM1 leads to an accumulation of 3-PG and a reduction in 2-PG, thereby disrupting glycolysis and anabolic biosynthesis, which in turn can attenuate cell proliferation and tumor growth.[1][5]
Caption: PGAM1's central role in glycolysis and anabolic pathways.
Experimental Workflow for this compound Inhibitor High-Throughput Screening
A typical HTS workflow for identifying and validating this compound inhibitors involves a multi-stage process, beginning with a primary screen of a large compound library, followed by hit confirmation, dose-response analysis to determine potency, and subsequent secondary assays to confirm the mechanism of action and rule out false positives.[7][9]
Caption: A typical workflow for HTS-based discovery of this compound inhibitors.
High-Throughput Screening Protocol: Coupled Enzyme Assay
This protocol describes a coupled enzyme assay suitable for HTS to identify inhibitors of this compound. The activity of this compound is determined by measuring the production of 2-phosphoglycerate (2-PG), which is then converted by subsequent enzymatic reactions to a product that can be detected colorimetrically or fluorometrically.[4][10][11] This method provides a rapid, simple, and sensitive means to measure this compound activity.[4][10]
Assay Principle:
The assay relies on a series of coupled enzymatic reactions:
-
This compound: 3-Phosphoglycerate ⇌ 2-Phosphoglycerate
-
Enolase: 2-Phosphoglycerate → Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase: PEP + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the this compound activity.[12] Alternatively, a probe can be used that reacts with an intermediate to generate a colorimetric (570 nm) or fluorescent (Ex/Em = 535/587 nm) signal.[4][10][11]
Materials and Reagents:
-
Recombinant human PGAM1 enzyme
-
3-Phosphoglycerate (3-PG) substrate
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)[12]
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., PGMI-004A)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound, positive control, or DMSO (vehicle control) into the wells of a 384-well microplate.
-
-
Enzyme Preparation:
-
Prepare a master mix of the PGAM1 enzyme in assay buffer at the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Enzyme and Compound Incubation:
-
Add the PGAM1 enzyme solution to each well of the microplate containing the compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate master mix containing 3-PG, enolase, PK, LDH, ADP, and NADH in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate master mix to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 10-20 minutes).[10][12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
For the primary screen, determine the percent inhibition for each compound relative to the DMSO control wells.
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data for Known this compound Inhibitors
The following table summarizes the inhibitory potency of several known this compound inhibitors. These compounds can be utilized as positive controls in screening assays.
| Inhibitor | Target | IC₅₀ / Kᵢ / Kₔ | Assay Conditions | Reference |
| PGMI-004A | PGAM1 | Kᵢ = 3.91 ± 2.50 µM | Dixon plot analysis | [1] |
| PGMI-004A | PGAM1 | Kₔ = 9.4 ± 2.0 µM | Thermal melt shift assay | [1] |
| MJE3 | PGAM1 | - | Attenuates cancer cell proliferation | [1] |
| Xanthone Derivatives | PGAM1 | - | High potency against PGAM1 | [13] |
| Anthraquinone Derivatives | PGAM1 | - | Reported PGAM1 inhibitors | [13] |
| Epigallocatechin (EGCG) | PGAM1 | - | Reported PGAM1 inhibitors | [13] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a robust high-throughput screening assay for the identification of novel this compound inhibitors. The central role of PGAM1 in cancer metabolism underscores its importance as a therapeutic target. The detailed experimental workflow, coupled enzyme assay protocol, and data on known inhibitors will aid researchers in the discovery and development of new therapeutic agents targeting this compound for cancer treatment.
References
- 1. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. imrpress.com [imrpress.com]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. 亞旭生物科技 [abscience.com.tw]
- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human PGAM1 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Beyond its central role in metabolism, PGAM1 is increasingly recognized for its involvement in various pathological conditions, particularly in cancer. Elevated expression of PGAM1 has been observed in numerous cancers, where it is implicated in promoting tumor growth, metastasis, and resistance to therapy.[2] This makes recombinant human PGAM1 a valuable tool for academic research and drug development, enabling detailed biochemical and structural studies, as well as high-throughput screening for potential inhibitors.
These application notes provide a comprehensive guide to the expression and purification of recombinant human PGAM1 in Escherichia coli, along with protocols for its characterization and use in enzymatic assays.
Recombinant Human PGAM1 (His-tagged) Overview
| Property | Description |
| Expressed in | Escherichia coli (commonly BL21(DE3) strain) |
| Typical Tag | N-terminal 6x-Histidine (His-tag) |
| Molecular Weight | Approximately 30.9 kDa (including His-tag)[3] |
| Purity | >90% or >95% as determined by SDS-PAGE[3][4] |
| Specific Activity | >300 units/mg[1] |
| Storage | Store at -20°C or -80°C in a buffered solution containing glycerol. Avoid repeated freeze-thaw cycles.[4] |
Signaling Pathways Involving PGAM1 in Cancer
PGAM1 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is essential for elucidating the multifaceted role of PGAM1 in tumorigenesis.
Experimental Protocols
Expression of Recombinant Human PGAM1 in E. coli
This protocol describes the expression of N-terminally His-tagged human PGAM1 in the E. coli strain BL21(DE3).
Materials:
-
Frozen E. coli cell pellet
-
Ni-NTA agarose resin
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh), 1 mg/mL lysozyme (add fresh), DNase I (optional)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 10% glycerol
Protocol:
-
Cell Lysis: Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to lyse the cells. The lysate should become less viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to the equilibrated Ni-NTA resin and incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PGAM1 with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity.
-
Dialysis and Storage: Pool the pure fractions and dialyze against the Dialysis Buffer to remove imidazole and for long-term storage at -80°C.
Representative Purification Data:
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 500 | 15000 | 30 | 100 | ~5 |
| Clarified Lysate | 350 | 14000 | 40 | 93 | ~7 |
| Ni-NTA Eluate | 10 | 12000 | 1200 | 80 | >95 |
Note: This is a representative table. Actual values may vary depending on expression levels and purification efficiency.
Enzymatic Activity Assay of Recombinant Human PGAM1
The activity of PGAM1 is determined by a coupled enzyme assay that measures the conversion of 3-PG to 2-PG. The formation of 2-PG is coupled to the enolase, pyruvate kinase, and lactate dehydrogenase reactions, resulting in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. [1] Reaction Scheme:
3-Phosphoglycerate <--PGAM1--> 2-Phosphoglycerate 2-Phosphoglycerate <--Enolase--> Phosphoenolpyruvate Phosphoenolpyruvate + ADP <--Pyruvate Kinase--> Pyruvate + ATP Pyruvate + NADH + H+ <--Lactate Dehydrogenase--> Lactate + NAD+
Materials:
-
Purified recombinant human PGAM1
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl
-
3-Phosphoglycerate (3-PG)
-
2,3-Bisphosphoglycerate (2,3-BPG)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
Protocol:
-
Prepare the Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
1.5 mM ADP
-
0.2 mM NADH
-
10 µM 2,3-BPG
-
0.3 units/mL enolase
-
0.5 units/mL pyruvate kinase
-
0.6 units/mL lactate dehydrogenase
-
-
Add PGAM1: Add a known amount of purified PGAM1 to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding 1 mM 3-phosphoglycerate.
-
Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm at 37°C in a spectrophotometer.
-
Calculate Activity: Calculate the PGAM1 activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of PGAM1 activity is defined as the amount of enzyme that converts 1 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute at 37°C.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | - Inefficient induction- Plasmid instability- Toxicity of the protein | - Optimize IPTG concentration and induction time/temperature- Use a fresh colony for inoculation- Lower the induction temperature and/or IPTG concentration |
| Insoluble protein (inclusion bodies) | - High expression rate- Hydrophobic nature of the protein | - Reduce expression temperature (16-20°C)- Lower IPTG concentration- Co-express with chaperones- Use a different expression host |
| Protein does not bind to Ni-NTA resin | - His-tag is inaccessible- Presence of chelating agents (e.g., EDTA) in buffers | - Purify under denaturing conditions (with urea or guanidine-HCl) and refold on-column- Ensure buffers are free of EDTA |
| Co-purification of contaminants | - Non-specific binding of host proteins | - Increase imidazole concentration in lysis and wash buffers (up to 40 mM)- Add a non-ionic detergent (e.g., 0.1% Triton X-100) to buffers |
Applications of Purified Recombinant PGAM1
-
Enzyme Kinetics and Inhibition Studies: To characterize the enzymatic properties of PGAM1 and to screen for and characterize small molecule inhibitors for drug discovery.
-
Structural Biology: For crystallization and determination of the three-dimensional structure of PGAM1, alone or in complex with inhibitors, to aid in structure-based drug design. [4]* Biochemical Assays: As a standard in Western blotting and ELISA for the quantification of PGAM1 in biological samples.
-
Interaction Studies: To identify and characterize protein-protein interactions involving PGAM1.
-
Mechanism of Action Studies: To investigate the role of PGAM1 in various cellular processes and signaling pathways.
References
Application Notes and Protocols for the Generation of PGAM2 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 2 (PGAM2), predominantly expressed in skeletal muscle, is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1] Mutations in the PGAM2 gene are associated with glycogen storage disease type X (GSD X), a metabolic myopathy characterized by exercise intolerance and rhabdomyolysis.[2][3] The generation of a PGAM2 knockout (KO) mouse model is a critical step in understanding the in-vivo function of this enzyme, elucidating the pathophysiology of GSD X, and providing a platform for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for the generation and characterization of a PGAM2 knockout mouse model using CRISPR/Cas9 technology. Detailed protocols for genome editing, validation, and metabolic phenotyping are included to facilitate reproducible and robust scientific inquiry.
Data Presentation
While a definitive PGAM2 knockout mouse model with extensive phenotypic data is not yet widely described in the literature, the following tables summarize the expected and analogous quantitative data based on human PGAM2 deficiency (GSD X), in-vitro knockdown studies, and data from related models. This information can guide the characterization of a newly generated PGAM2 KO mouse.
Table 1: Expected Hematological and Biochemical Parameters in PGAM2 KO Mice
| Parameter | Expected Change in KO vs. Wild-Type | Rationale/Reference |
| Serum Creatine Kinase (CK) | Significantly Increased (especially post-exercise) | Marker of muscle damage, elevated in GSD X patients.[4] |
| Urine Myoglobin | Present (post-exercise) | Indicator of rhabdomyolysis, a key feature of GSD X.[4] |
| Blood Lactate | Blunted increase during ischemic exercise | Impaired glycolysis in muscle leads to reduced lactate production. |
| Serum Glucose | Generally Normal | Glycolysis in other tissues is unaffected. |
| Serum Electrolytes | Potential for hyperkalemia, hyperphosphatemia during rhabdomyolysis | Release of intracellular contents from damaged muscle. |
Table 2: Expected Metabolic and Functional Phenotypes in PGAM2 KO Mice
| Parameter | Expected Change in KO vs. Wild-Type | Rationale/Reference |
| Exercise Tolerance (Treadmill) | Decreased (time to exhaustion, distance) | Reflects muscle fatigue and cramping seen in GSD X.[2] |
| Grip Strength | Potentially Decreased | Indicator of overall muscle function. |
| Glycolytic Rate (in muscle tissue) | Decreased | Direct consequence of PGAM2 absence. In-vitro knockdown shows reduced glycolysis.[5] |
| Mitochondrial Respiration (in muscle tissue) | Potentially altered | In-vitro studies with a PGAM2 mutation showed impaired mitochondrial function.[5] |
| Muscle Glycogen Content | Increased | Impaired glycolysis can lead to glycogen accumulation. |
Experimental Protocols
Protocol 1: Generation of PGAM2 Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of PGAM2 knockout mice via CRISPR/Cas9-mediated non-homologous end joining (NHEJ).
1.1. gRNA Design and Synthesis:
-
Identify the mouse Pgam2 gene sequence from the NCBI or Ensembl database. The mouse Pgam2 gene is located on chromosome 11.[1]
-
Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design 2-3 gRNAs targeting an early exon of the Pgam2 gene. Aim for high on-target scores and low off-target predictions. The gRNA target sequence must be upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Synthesize the selected gRNAs.
1.2. Preparation of CRISPR/Cas9 Reagents for Microinjection:
-
Prepare a solution containing Cas9 protein and the synthesized gRNA(s) to form a ribonucleoprotein (RNP) complex. A typical concentration is 100 ng/µL Cas9 protein and 50 ng/µL gRNA.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
-
Centrifuge the RNP solution to pellet any precipitates before microinjection.
1.3. Zygote Microinjection:
-
Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the RNP solution into the cytoplasm or pronucleus of the zygotes.
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
1.4. Identification of Founder Mice:
-
After birth, screen the resulting pups for the presence of mutations in the Pgam2 gene using PCR and Sanger sequencing (see Protocol 2).
-
Founder mice with desired mutations (e.g., frameshift indels) are then bred to establish the PGAM2 KO mouse line.
Protocol 2: Genotyping of PGAM2 Knockout Mice
This protocol describes the identification of wild-type, heterozygous, and homozygous knockout mice by PCR.
2.1. Genomic DNA Extraction:
-
Collect a small piece of tissue from the tail or ear of the mice.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
2.2. PCR Primer Design:
-
Design a set of three primers:
-
Forward Primer (Fwd): Binds upstream of the gRNA target site.
-
Wild-Type Reverse Primer (WT-Rev): Binds to the wild-type sequence within the region targeted for deletion.
-
Mutant Reverse Primer (Mut-Rev): Binds downstream of the gRNA target site.
-
-
Example Primer Sequences (to be validated for the specific mouse strain and gRNA used):
2.3. PCR Amplification:
-
Set up two PCR reactions for each DNA sample:
-
Reaction 1 (Wild-Type Allele): Fwd + WT-Rev primers.
-
Reaction 2 (Knockout Allele): Fwd + Mut-Rev primers.
-
-
Use a standard PCR master mix and the following cycling conditions (to be optimized):
-
Initial Denaturation: 95°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
2.4. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Expected Results:
-
Wild-Type (+/+): A band in Reaction 1, no band in Reaction 2.
-
Heterozygous (+/-): A band in both Reaction 1 and Reaction 2.
-
Homozygous Knockout (-/-): No band in Reaction 1, a band in Reaction 2.
-
Protocol 3: Western Blot Analysis for PGAM2 Protein Knockout Validation
This protocol confirms the absence of PGAM2 protein in knockout mice.
3.1. Protein Extraction:
-
Homogenize muscle tissue (e.g., gastrocnemius) from wild-type, heterozygous, and homozygous knockout mice in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3.2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mouse PGAM2 overnight at 4°C. Several commercial antibodies are available.[8][9][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
3.4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.
-
Expected Results: The band corresponding to PGAM2 (approximately 29 kDa) should be present in wild-type samples, reduced in heterozygous samples, and absent in homozygous knockout samples.
Protocol 4: Metabolic Phenotyping of PGAM2 Knockout Mice
This protocol outlines key experiments to assess the metabolic consequences of PGAM2 knockout.
4.1. Exercise Tolerance Test:
-
Acclimatize mice to a motorized treadmill for several days.
-
On the test day, subject the mice to a graded exercise protocol (e.g., increasing speed and/or incline) until exhaustion.
-
Record the time to exhaustion and the total distance run.
4.2. Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 16 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
4.3. Lactate Measurement during Ischemic Exercise:
-
Anesthetize the mouse and place a tourniquet on one hindlimb to induce ischemia.
-
Electrically stimulate the gastrocnemius muscle to contract.
-
Collect blood samples at baseline and at various time points during and after stimulation to measure lactate levels.
4.4. Histological Analysis of Muscle Tissue:
-
Euthanize mice and collect muscle tissue.
-
Fix the tissue in formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber integrity and look for signs of damage or necrosis.
-
Perform Periodic acid-Schiff (PAS) staining to visualize glycogen content.
Visualizations
Caption: Experimental workflow for PGAM2 knockout mouse generation and characterization.
Caption: The Glycolytic Pathway with the PGAM2-catalyzed step highlighted.
Caption: Simplified signaling pathway involving PGAM2 regulation.
References
- 1. PGAM2 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Glycogen storage disease type X (Concept Id: C0268149) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Sumoylation-deficient phosphoglycerate mutase 2 impairs myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 8. PGAM2-Specific antibody (25518-1-AP) | Proteintech [ptglab.com]
- 9. PGAM2 Monoclonal Antibody (OTI2H10) (CF503426) [thermofisher.com]
- 10. genebiosystems.com [genebiosystems.com]
Detecting PGAM1 Protein: A Detailed Western Blot Protocol for Researchers
Application Notes and Protocols for the detection of Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, are crucial for research in cancer metabolism, drug development, and cellular signaling. This document provides a comprehensive guide for the detection of PGAM1 via Western blot, including detailed experimental procedures, data presentation, and visual representations of the relevant biological pathway and experimental workflow.
Phosphoglycerate mutase 1 (PGAM1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2] Its upregulation has been observed in various cancers, where it plays a role in coordinating glycolysis with anabolic processes to support rapid cell proliferation and tumor growth.[1][3][4] This makes PGAM1 an attractive target for therapeutic intervention.[1][5]
Quantitative Data Summary
For successful and reproducible Western blot analysis of PGAM1, careful consideration of quantitative parameters is essential. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Recommendation | Source(s) |
| Protein Loading | 20-40 µg of total protein per lane | [1][6] |
| SDS-PAGE Gel | 12% or 4-12% MOPS polyacrylamide gel | [1][6] |
| Primary Antibody Dilution | 1:1000 to 1:12000 (Antibody dependent) | [1][7] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | [1][6] |
| Secondary Antibody Dilution | 1:2000 to 1:32000 (Antibody dependent) | [8] |
| Secondary Antibody Incubation | 1 hour at room temperature | [6] |
| Molecular Weight of PGAM1 | ~28-35 kDa | [8][9][10] |
Signaling Pathway of PGAM1 in Cancer Metabolism
PGAM1 is a central enzyme in glycolysis.[1] In cancer cells, its activity is crucial for providing precursors for various biosynthetic pathways, including the pentose phosphate pathway (PPP) and serine biosynthesis.[1] Inhibition of PGAM1 can disrupt these pathways, leading to reduced cancer cell proliferation.[5] Furthermore, PGAM1 has been shown to interact with other signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, to promote cancer progression.[3] In gliomas, PGAM1 can sequester WIP1 in the cytoplasm, preventing the inactivation of the ATM signaling pathway and thereby promoting DNA damage repair and treatment resistance.[11]
Experimental Workflow: Western Blot for PGAM1 Detection
The following diagram outlines the key steps involved in the Western blot protocol for detecting PGAM1.
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for cultured cells, such as H1299 lung cancer cells.[1]
-
Cell Culture and Treatment (Optional): Culture cells in appropriate media and conditions.[1] For inhibitor studies, treat cells with varying concentrations of a PGAM1 inhibitor (e.g., PGMI-004A) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitor cocktails to each well of a 6-well plate.[1] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[1]
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.[1]
SDS-PAGE
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer.[1] Heat the samples at 95°C for 5 minutes to denature the proteins.[1]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor protein separation.[1] Run the gel at 100-120V until the dye front reaches the bottom.[1]
Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][6] Perform the transfer at 100V for 1-2 hours or according to the transfer system manufacturer's recommendations.[1]
-
Transfer Verification (Optional): After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm successful transfer.[1][6] Destain the membrane with Tris-buffered saline with 0.1% Tween-20 (TBST) until the bands are no longer visible.[1]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1] This step prevents non-specific antibody binding.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGAM1 (e.g., rabbit anti-PGAM1) diluted in 5% BSA/TBST (e.g., 1:1000).[1] Incubation can be performed overnight at 4°C with gentle agitation or for 1-1.5 hours at room temperature.[1][7]
-
Washing: The following day (if incubated overnight), wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
Detection and Analysis
-
Signal Development: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1] Incubate the membrane with the ECL substrate for 1-5 minutes.[1]
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1]
-
Data Quantification: Quantify the band intensities for PGAM1 and a loading control (e.g., β-actin or GAPDH) using image analysis software such as ImageJ.[1] The loading control is used to normalize the PGAM1 signal and ensure equal protein loading across all lanes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. PGAM1 antibody (16126-1-AP) | Proteintech [ptglab.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. PGAM1 Antibody - BSA Free (NBP1-49532): Novus Biologicals [novusbio.com]
- 10. PGAM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining of PGAM in Tumor Tissue
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. PGAM1, regulated by miR-3614-5p, functions as an oncogene by activating transforming growth factor-β (TGF-β) signaling in the progression of non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. bosterbio.com [bosterbio.com]
Application Note: Site-Directed Mutagenesis of the Active Site Histidine in Human Phosphoglycerate Mutase 1 (PGAM1)
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to investigating the function of the catalytic histidine residue in human phosphoglycerate mutase 1 (PGAM1) using site-directed mutagenesis. Detailed protocols for mutagenesis, protein expression, purification, and kinetic analysis are provided, along with expected outcomes and troubleshooting advice. This application note is intended to facilitate research into the enzymatic mechanism of PGAM1 and to aid in the development of novel therapeutics targeting this key glycolytic enzyme.
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] This reaction is a key step in cellular energy metabolism. The catalytic mechanism of cofactor-dependent PGAM, such as the human PGAM1 isoform, involves a phosphohistidine intermediate.[3] A specific histidine residue in the active site, His11 in human PGAM1, acts as a phosphate donor and acceptor during the catalytic cycle.[4][5][6]
The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a property critical for the catalytic mechanisms of many enzymes.[7][8] In PGAM1, the phosphorylation of His11 is essential for the mutase reaction.[3]
Elevated expression of PGAM1 is observed in numerous human cancers, where it plays a role in coordinating glycolysis with anabolic biosynthesis to support rapid cell proliferation and tumor growth.[4][9] This makes PGAM1 an attractive target for cancer therapy.[10] Site-directed mutagenesis (SDM) is a powerful technique used to make specific, intentional changes to a DNA sequence.[11] By mutating the active site His11 (e.g., to an alanine), researchers can abolish the enzyme's catalytic activity, allowing for a detailed investigation of its structure-function relationship and its role in both normal and disease states.[12]
This application note provides detailed protocols for creating a catalytically inactive PGAM1 mutant (H11A), expressing and purifying both the wild-type (WT) and mutant proteins, and characterizing their enzymatic activity.
Signaling and Experimental Workflow Diagrams
Caption: PGAM1 catalytic cycle showing the phosphohistidine intermediate.
Caption: Workflow for creating the PGAM1-H11A mutant via PCR.
Caption: PGAM1's central role in glycolysis and anabolic pathways.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of PGAM1 (H11A)
This protocol is based on the Agilent QuikChange II method and is designed to introduce a point mutation in the PGAM1 gene to change Histidine 11 to Alanine (H11A).[11][13][14]
Materials:
-
Plasmid DNA with wild-type human PGAM1 insert (e.g., in pET or pcDNA vector)
-
Mutagenic oligonucleotide primers (HPLC-purified)
-
PfuUltra high-fidelity DNA polymerase
-
10x reaction buffer
-
dNTP mix
-
DpnI restriction enzyme
-
XL1-Blue supercompetent E. coli
-
Nuclease-free water
-
LB agar plates with appropriate antibiotic
-
LB broth with appropriate antibiotic
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation. The His11 codon (CAC) will be changed to an Alanine codon (GCC). The mutation should be centered in the primer.
-
Forward Primer: 5'-GTTCTCCGGAGCTGGCTGGGGCCGAGAAGGACCTGG-3'
-
Reverse Primer: 5'-CCAGGTCCTTCTCGGCCCCAGCCAGCTCCGGAGAAC-3' (Note: Underlined bases indicate the codon change from CAC to GCC)
Procedure:
-
PCR Reaction Setup: In a PCR tube, combine the following on ice:
-
10x reaction buffer: 5 µL
-
WT PGAM1 template DNA (5-50 ng): 1 µL
-
Forward Primer (125 ng): 1 µL
-
Reverse Primer (125 ng): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: 40 µL
-
PfuUltra DNA polymerase (2.5 U/µL): 1 µL
-
Total Volume: 50 µL
-
-
Thermal Cycling: Perform PCR using the following parameters:
-
Segment 1: 95°C for 30 seconds (1 cycle)
-
Segment 2: 95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 min/kb of plasmid length (18 cycles)
-
Segment 3: 68°C for 7 minutes (1 cycle)
-
-
DpnI Digestion: Cool the reaction to room temperature. Add 1 µL of DpnI enzyme directly to the amplification product. Mix gently and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental template DNA.[15][16]
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into 50 µL of XL1-Blue supercompetent cells using a standard heat-shock protocol.[15]
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Colony Selection and Verification:
-
Pick several individual colonies and grow them overnight in LB broth with antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the H11A mutation and to ensure no other mutations were introduced.
-
Protocol 2: Expression and Purification of WT and H11A PGAM1
This protocol describes the expression of N-terminally His-tagged PGAM1 in E. coli and purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
Verified WT-PGAM1 and H11A-PGAM1 expression plasmids
-
E. coli BL21(DE3) competent cells
-
LB broth and agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme, DNase I, Protease inhibitor cocktail
-
Ni-NTA affinity resin
-
Dialysis buffer (e.g., PBS or Tris buffer, pH 7.6)
Procedure:
-
Transformation: Transform the WT and H11A PGAM1 plasmids into BL21(DE3) cells and plate on selective LB agar.
-
Expression Culture:
-
Inoculate 5 mL of LB broth (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C for better protein folding.[17]
-
Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Cell Lysis:
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Add lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the solution is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PGAM1 protein with 5 CV of Elution Buffer. Collect fractions.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to confirm purity and size (~29 kDa).
-
Pool the pure fractions and dialyze against a suitable storage buffer (without imidazole) overnight at 4°C to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.
-
Protocol 3: PGAM1 Enzymatic Activity Assay
This is a coupled enzyme assay that measures the conversion of 3-PG to 2-PG. The product, 2-PG, is converted by enolase to phosphoenolpyruvate (PEP). PEP is then used by pyruvate kinase (PK) to produce pyruvate and ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm.[3]
Materials:
-
Purified WT and H11A PGAM1 protein
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl)
-
3-Phosphoglycerate (3-PG) substrate solution
-
2,3-Bisphosphoglycerate (2,3-BPG) cofactor
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) enzymes
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine:
-
Assay Buffer: 70 µL
-
ADP (15 mM): 10 µL
-
NADH (2 mM): 10 µL
-
2,3-BPG (100 µM): 1 µL
-
Enolase (0.3 U), PK (0.5 U), LDH (0.6 U): 5 µL of a pre-mixed solution
-
Purified PGAM1 enzyme (WT or H11A): 2 µL (use appropriate dilution)
-
-
Assay Execution:
-
Add the reaction mixture to the wells of a 96-well plate.
-
To initiate the reaction, add 2 µL of 3-PG substrate solution (prepare a range of concentrations to determine Km).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Kinetic Analysis:
-
Determine the V₀ at various substrate (3-PG) concentrations.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate kcat (Vmax / [E]t), where [E]t is the total enzyme concentration.
-
Expected Results and Data Presentation
Mutation of the catalytic His11 residue to alanine is expected to drastically reduce or completely abolish the enzymatic activity of PGAM1.[12] The H11A mutant should be expressible and purifiable similarly to the WT protein, indicating that the mutation does not grossly affect protein folding or stability.
Table 1: Representative Kinetic Parameters for WT and H11A PGAM1
| Enzyme | K_m_ (3-PG) (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Relative Activity (%) |
|---|---|---|---|---|
| WT PGAM1 | ~150 | ~300 | ~2.0 x 10⁶ | 100 |
| H11A PGAM1 | N/D* | <0.01 | N/D* | <0.01 |
*N/D: Not determinable due to negligible activity. The kinetic values presented are hypothetical but based on typical values for this compound and the expected dramatic loss of function from active site mutation.[12][18][19][20][21]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies after mutagenesis transformation | Inefficient PCR amplification. | Optimize annealing temperature. Ensure high-quality template DNA. Use a high-fidelity polymerase.[16] |
| DpnI digestion failed. | Ensure DpnI is active and incubation is sufficient (1-2 hours). Confirm template plasmid is from a dam⁺E. coli strain.[14] | |
| Poor competency of cells. | Use highly competent cells (>10⁸ cfu/µg). | |
| Mutant protein expresses in inclusion bodies | High induction temperature or concentration. | Induce at a lower temperature (e.g., 18-20°C) for a longer period (16-20 hours).[22] |
| Protein is inherently insoluble. | Co-express with a solubility-enhancing tag like Maltose Binding Protein (MBP).[23] | |
| No this compound activity in WT enzyme assay | Inactive enzyme or missing components. | Confirm protein purity and concentration. Ensure all assay components (especially cofactor 2,3-BPG and coupled enzymes) are added and active.[3] |
| High background rate in enzyme assay | Contaminating enzymes in sample. | Ensure high purity of the PGAM1 preparation. Run a control reaction without the 3-PG substrate to measure background NADH oxidation. |
Conclusion and Applications
This application note details a robust workflow for the site-directed mutagenesis of the active site histidine (His11) of human PGAM1. The protocols provided enable the generation of a catalytically inactive mutant, facilitating a direct comparison with the wild-type enzyme. The expected results—a near-complete loss of function in the H11A mutant—unequivocally demonstrate the essential role of this histidine residue in the catalytic mechanism of PGAM1.
For researchers and scientists , this methodology is fundamental for:
-
Structure-Function Studies: Elucidating the precise role of active site residues in catalysis.
-
Pathway Analysis: Using the catalytically "dead" mutant as a negative control to distinguish between the metabolic and non-glycolytic (e.g., scaffolding) functions of PGAM1 in cellular signaling pathways.[4]
For drug development professionals , this system provides a powerful tool for:
-
Target Validation: Confirming that the enzymatic activity of PGAM1 is essential for cancer cell proliferation.[9]
-
High-Throughput Screening: Developing assays to screen for small molecule inhibitors that target the active site. The H11A mutant can be used as a counterscreen to identify compounds that bind at the active site versus allosteric sites.
-
Mechanism of Action Studies: Investigating how lead compounds inhibit PGAM1 activity by comparing their effects on WT and mutant enzymes.
References
- 1. Role of phosphoglycerate mutase 1 in the occurence and development of tumor [xuebao.shsmu.edu.cn]
- 2. (Open Access) The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications (2014) | Xiangli Jiang | 64 Citations [scispace.com]
- 3. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. QuikChange II Site-Directed Mutagenesis Kits - Details & Specifications | Agilent [agilent.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. static.igem.org [static.igem.org]
- 16. static.igem.org [static.igem.org]
- 17. Protein Expression & Isolation & Purification [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Recombinant Protein Expression: Maturation and Purification [aragen.com]
- 23. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PGAM Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function of Phosphoglycerate Mutase (PGAM) isoforms, particularly PGAM1 and PGAM5, and the utility of CRISPR-Cas9 gene editing technology in elucidating their roles in cellular processes and disease. Detailed protocols for CRISPR-Cas9-mediated knockout of this compound genes are also provided to facilitate experimental design and execution.
Introduction to this compound and its Significance
Phosphoglycerate Mutase (this compound) is a crucial enzyme family involved in fundamental cellular processes. The two main isoforms, PGAM1 and PGAM5, exhibit distinct subcellular localizations and functions.
PGAM1 , a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1] It is predominantly found in the cytoplasm and its expression is often upregulated in various cancers, including breast, lung, and pancreatic cancer.[2][3] This upregulation is linked to the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.[4] Beyond its role in metabolism, PGAM1 is implicated in cancer cell proliferation, migration, invasion, and homologous recombination repair of DNA double-strand breaks.[3][5]
PGAM5 is a mitochondrial phosphatase that plays a critical role in mitochondrial quality control, including mitophagy, and is involved in regulated cell death pathways such as apoptosis and necroptosis.[6][7] It acts as a sensor for reactive oxygen species (ROS) and is implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.[6]
Given their central roles in metabolism, cell death, and disease, both PGAM1 and PGAM5 represent promising targets for therapeutic intervention.
Advantages of Using CRISPR-Cas9 to Study this compound Function
The CRISPR-Cas9 system offers a powerful and precise method for studying gene function through targeted genome editing.[8] This technology allows for the permanent knockout of this compound genes, providing several advantages over transient methods like siRNA:
-
Complete Loss of Function: CRISPR-Cas9 can generate complete and permanent gene knockouts, leading to a clearer understanding of the gene's function without the ambiguity of incomplete protein depletion.
-
High Specificity: The guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, minimizing off-target effects.
-
Versatility: The CRISPR-Cas9 system can be adapted for various genomic modifications beyond knockouts, including gene activation (CRISPRa) and inhibition (CRISPRi).
-
In Vivo and In Vitro Applications: CRISPR-Cas9 can be utilized in both cell culture models and in vivo animal models to study this compound function in a physiological context.
Applications in Drug Development
Targeting PGAM1 and PGAM5 holds significant therapeutic potential. CRISPR-Cas9 is an invaluable tool in the early stages of drug discovery and development for:
-
Target Validation: Confirming that the inhibition of PGAM1 or PGAM5 produces the desired therapeutic effect in disease models.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound inhibition.
-
Screening for Synthetic Lethality: Identifying genes that, when inhibited in combination with a this compound inhibitor, lead to cancer cell death.
-
Development of Resistant Models: Creating cell lines with this compound knockout to study mechanisms of resistance to potential therapies.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of PGAM1 and PGAM5 knockdown or knockout on various cellular processes.
Table 1: Effects of PGAM1 Knockdown/Knockout on Cellular Processes
| Cell Line | Method | Parameter | Result | Reference |
| PC-3 (Prostate Cancer) | siRNA | Proliferation (CCK-8 assay) | Inhibition at 72h and 96h (P < 0.001) | [4] |
| 22Rv1 (Prostate Cancer) | siRNA | Proliferation (CCK-8 assay) | Inhibition at 72h and 96h (P < 0.001) | [4] |
| PC-3 | siRNA | Apoptosis (Flow cytometry) | Increased from 6.68% to 20.50% (P < 0.001) | [4] |
| 22Rv1 | siRNA | Apoptosis (Flow cytometry) | Increased from 4.77% to 16.93% (P < 0.01) | [4] |
| PC-3 | siRNA | Migration (Transwell assay) | Prominently decreased (P < 0.01) | [4] |
| 22Rv1 | siRNA | Migration (Transwell assay) | Prominently decreased (P < 0.01) | [4] |
| PC-3 | siRNA | Invasion (Matrigel assay) | Prominently decreased (P < 0.01) | [4] |
| 22Rv1 | siRNA | Invasion (Matrigel assay) | Prominently decreased (P < 0.01) | [4] |
| MDA-MB-231 (Breast Cancer) | shRNA | Proliferation (CCK-8 assay) | Reduced | [2] |
| MDA-MB-231 | shRNA | Apoptosis | Augmented | [2] |
| MDA-MB-231 | shRNA | Invasion & Migration | Reduced | [2] |
| Hap-1 | CRISPR-Cas9 | Cell Fitness (Genome-wide screen) | Identified as a fitness gene affecting cell growth/viability | [6] |
Table 2: Effects of PGAM5 Knockdown/Knockout on Cellular Processes
| Cell Line/Model | Method | Parameter | Result | Reference |
| HEK293T | Overexpression | Caspase Activation and Cell Death | Triggered | [9] |
| Pgam5-/- mice | Gene Knockout | Response to Necroptosis Inducers | Normal response | |
| Pgam5-/- macrophages | Gene Knockout | IL-1β secretion (NLRP3 and AIM2 inflammasome) | Impaired | [6] |
| Yumm1.7 (Mouse Melanoma) in Rag2-/- mice | CRISPR-StAR | Proliferation in established tumors | Knockout resulted in decreased proliferation | [2] |
Signaling Pathways and Experimental Workflows
PGAM1 Signaling Pathways
PGAM1 is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. This pathway promotes cell growth, proliferation, and survival. PGAM1 also exhibits a positive mutual regulation with Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia and cancer progression.
Caption: PGAM1 in the PI3K/Akt/mTOR and HIF-1α signaling pathways.
PGAM5 Signaling in Regulated Cell Death
PGAM5 is a key regulator of mitochondrial-mediated cell death pathways. In necroptosis, it can be a target of the RIPK1/RIPK3 complex, leading to the recruitment of MLKL and subsequent mitochondrial fragmentation via Drp1. In apoptosis, PGAM5 can dephosphorylate pro-apoptotic proteins like Bax, facilitating their translocation to the mitochondria and the release of cytochrome c.
Caption: PGAM5's role in necroptosis and apoptosis signaling pathways.
Experimental Workflow for CRISPR-Cas9 Mediated this compound Knockout
The general workflow for generating a this compound knockout cell line using CRISPR-Cas9 involves several key steps from gRNA design to validation of the knockout.
Caption: A generalized workflow for generating this compound knockout cell lines.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PGAM1/PGAM5 in Mammalian Cells
This protocol provides a general framework for generating PGAM1 or PGAM5 knockout cell lines using a plasmid-based CRISPR-Cas9 system.
Materials:
-
Target mammalian cell line
-
Culture medium and supplements
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar all-in-one CRISPR vector)
-
Oligonucleotides for gRNA synthesis (designed to target an early exon of PGAM1 or PGAM5)
-
Restriction enzyme (e.g., BbsI)
-
T4 DNA Ligase
-
Competent E. coli
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin (or other selection antibiotic)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
T7 Endonuclease I (T7E1) or Sanger sequencing service
-
Antibodies for PGAM1 or PGAM5 for Western blotting
Procedure:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early constitutive exon of the this compound gene of interest using a web-based tool (e.g., CHOPCHOP). Ensure the gRNA has a low off-target score.
-
Synthesize complementary oligonucleotides for the chosen gRNA with appropriate overhangs for cloning into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
-
Anneal the complementary oligos.
-
Digest the pSpCas9(BB)-2A-Puro vector with BbsI.
-
Ligate the annealed gRNA oligos into the digested vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA by Sanger sequencing.
-
-
Transfection of Mammalian Cells:
-
Plate the target cells at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control (e.g., empty vector).
-
-
Selection of Edited Cells:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration (determined by a kill curve).
-
Maintain selection for 3-7 days until non-transfected control cells are completely eliminated.
-
-
Generation of Clonal Cell Lines:
-
After selection, harvest the surviving cells and perform single-cell cloning by limiting dilution in 96-well plates.
-
Allow single cells to grow into colonies.
-
-
Validation of Gene Knockout:
-
Genomic DNA Analysis:
-
Expand individual clones and isolate genomic DNA.
-
PCR amplify the genomic region targeted by the gRNA.
-
Perform a T7E1 assay to screen for clones with insertions or deletions (indels).
-
Confirm the presence of frameshift-inducing indels in both alleles by Sanger sequencing of the PCR products.
-
-
Western Blot Analysis:
-
Prepare protein lysates from candidate knockout clones.
-
Perform Western blotting using an antibody specific for PGAM1 or PGAM5 to confirm the absence of the target protein.
-
-
Protocol 2: Cell Proliferation Assay (CCK-8)
Materials:
-
This compound knockout and wild-type (WT) control cell lines
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells (optimize for your cell line) per well in a 96-well plate in 100 µL of culture medium. Include multiple replicates for each cell line and time point.
-
Incubate the plates at 37°C in a humidified incubator.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (medium only) and plot the cell proliferation curves.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
This compound knockout and WT control cell lines
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Culture this compound knockout and WT cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The study of PGAM1 and PGAM5 function is critical for understanding fundamental cellular processes and for the development of novel therapeutics for a range of diseases. The CRISPR-Cas9 system provides a robust and precise platform for dissecting the roles of these important proteins. The application notes and protocols provided here offer a comprehensive resource for researchers to effectively utilize this technology to investigate this compound function.
References
- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pga5 CRISPR Screens (Mus musculus) | BioGRID ORCS [orcs.thebiogrid.org]
- 3. Mechanism of delayed cell death following simultaneous CRISPR-Cas9 targeting in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 5. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGAM1 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 7. PGAM5: A crucial role in mitochondrial dynamics and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pgam5 released from damaged mitochondria induces mitochondrial biogenesis via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
Application Notes and Protocols for PGAM Activity Assay Using a Coupled Enzyme System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2] Its role in regulating glycolysis and providing precursors for anabolic processes makes it a significant area of study, particularly in cancer metabolism where its upregulation is often observed.[2][3][4] Consequently, this compound has emerged as an attractive therapeutic target for drug development.[2][4]
These application notes provide a detailed protocol for a continuous spectrophotometric assay for determining this compound activity. The method utilizes a coupled enzyme system, which links the formation of 2-PG to the oxidation of NADH, allowing for real-time monitoring of enzyme activity by measuring the decrease in absorbance at 340 nm.[5] This robust and sensitive assay is suitable for kinetic studies, inhibitor screening, and determining this compound activity in various biological samples.
Principle of the Assay
The this compound activity assay is based on a series of coupled enzymatic reactions. The product of the this compound reaction, 2-phosphoglycerate (2-PG), is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then used by pyruvate kinase (PK) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the this compound activity and can be monitored by the decrease in absorbance at 340 nm.[5]
The sequence of reactions is as follows:
-
3-Phosphoglycerate (3-PG) --(this compound)--> 2-Phosphoglycerate (2-PG)
-
2-PG --(Enolase)--> Phosphoenolpyruvate (PEP) + H₂O
-
PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
Experimental Protocols
Reagents and Buffers
-
Triethanolamine Buffer: 0.1 M, pH 7.6
-
3-Phosphoglyceric Acid (3-PGA) Solution: 50 mM
-
Adenosine 5'-Diphosphate (ADP) Solution: 10 mM
-
2,3-Diphospho-D-Glyceric Acid (DPGA) Solution: 10 mM (Cofactor for this compound)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution: 10 mM
-
Magnesium Sulfate (MgSO₄) Solution: 100 mM
-
Potassium Chloride (KCl) Solution: 2 M
-
Enolase: 100 units/mL
-
Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) Enzyme Mix: Containing ≥ 700 units/mL PK and ≥ 1000 units/mL LDH
-
This compound Enzyme Solution: Prepare a solution of 0.3 - 0.6 units/mL in cold Triethanolamine buffer immediately before use.
-
Test Compounds (for inhibition studies): Prepare stock solutions in a suitable solvent (e.g., DMSO).
Assay Procedure
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine the following reagents in the specified order:
| Reagent | Volume (µL) | Final Concentration |
| Deionized Water | 658 | - |
| Triethanolamine Buffer (0.1 M, pH 7.6) | 100 | 10 mM |
| 3-PGA (50 mM) | 132 | 6.6 mM |
| ADP (10 mM) | 7 | 0.07 mM |
| DPGA (10 mM) | 13 | 0.13 mM |
| NADH (10 mM) | 15 | 0.15 mM |
| MgSO₄ (100 mM) | 25 | 2.5 mM |
| KCl (2 M) | 5 | 10 mM |
| Enolase (100 units/mL) | 3 | 0.3 units/mL |
| PK/LDH Enzyme Mix | 2 | ~1.4 units/mL PK, ~2 units/mL LDH |
-
Incubation: Mix the contents thoroughly by gentle inversion and pre-incubate the reaction mixture at 25°C for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.
-
Initiate the Reaction: Add 20 µL of the this compound enzyme solution to the reaction mixture. For inhibitor studies, the test compound can be pre-incubated with the this compound enzyme before adding it to the reaction mixture.
-
Spectrophotometric Measurement: Immediately transfer the reaction mixture to a cuvette and place it in a spectrophotometer set to 340 nm. Record the decrease in absorbance for approximately 5 minutes. Ensure that the rate of absorbance decrease is linear during the measurement period.
-
Blank Reaction: Prepare a blank reaction by substituting the this compound enzyme solution with the same volume of cold Triethanolamine buffer. This will account for any non-specific NADH oxidation.
Data Analysis
-
Calculate the Rate of Reaction (ΔA₃₄₀/min): Determine the maximum linear rate of decrease in absorbance at 340 nm per minute for both the test sample and the blank.
-
Calculate this compound Activity: The activity of this compound is calculated using the Beer-Lambert law.
Activity (µmol/min/mL) = (ΔA₃₄₀/min (Test) - ΔA₃₄₀/min (Blank)) / (ε * l)
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
Unit Definition: One unit of this compound converts 1.0 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute at pH 7.6 at 25°C.
Data Presentation
The following tables summarize representative quantitative data obtained using the coupled this compound activity assay.
Table 1: Kinetic Parameters of this compound
| Substrate/Cofactor | Km Value | Reference |
| 3-Phosphoglycerate | ~250 µM | [6] |
| 2,3-Diphosphoglycerate | Varies by species | [7] |
Note: Km values can vary depending on the source of the enzyme and assay conditions.
Table 2: Inhibition of this compound Activity
| Inhibitor | Type of Inhibition | Ki Value | IC₅₀ Value | Reference |
| PGMI-004A | Competitive | 3.91 ± 2.50 μM | - | [6] |
| KH2 | Allosteric | - | ~5 µM | [8] |
| KH3 | Allosteric | - | < 1 µM | [8] |
| Vanadate | Anionic Inhibitor | - | - | [1] |
| 2-Phosphoglycolate | Anionic Inhibitor | - | - | [1] |
Visualizations
Signaling Pathway Diagram
Caption: Biochemical pathway of the coupled this compound activity assay.
Experimental Workflow Diagram
Caption: General workflow for the this compound activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with pyruvate or other substrates for LDH. | Prepare fresh reagents. Run a blank without this compound to identify the source of contamination. |
| Non-linear reaction rate | - Substrate depletion.- Limiting concentration of a coupling enzyme. | - Ensure substrate concentrations are not limiting.- Increase the concentration of the coupling enzymes (enolase, PK, LDH). |
| Low or no activity | - Inactive this compound enzyme.- Absence of cofactor (2,3-DPGA).- Incorrect buffer pH. | - Use a fresh or properly stored enzyme.- Ensure the presence of 2,3-DPGA in the reaction mixture.- Verify the pH of the buffer. |
| Precipitation in the cuvette | High concentration of Mg²⁺ or other salts. | Optimize the concentration of salts in the reaction buffer. |
Conclusion
The coupled enzyme assay described provides a reliable and continuous method for measuring this compound activity. Its suitability for high-throughput screening makes it an invaluable tool for drug discovery efforts targeting this compound. By following the detailed protocol and considering the potential troubleshooting steps, researchers can obtain accurate and reproducible data for their studies on this important metabolic enzyme.
References
- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 2. 亞旭生物科技 [abscience.com.tw]
- 3. merckmillipore.com [merckmillipore.com]
- 4. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral shRNA Knockdown of PGAM1 Expression
Introduction
Phosphoglycerate mutase 1 (PGAM1) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1] Upregulated in various cancers, PGAM1 plays a crucial role in coordinating glycolysis with anabolic processes to support rapid cell proliferation and tumor growth.[2][3] Beyond its metabolic role, PGAM1 has been implicated in regulating cancer cell proliferation, migration, and invasion through non-glycolytic pathways.[4] The targeted knockdown of PGAM1 expression using lentiviral-mediated short hairpin RNA (shRNA) offers a powerful tool for investigating its function in cancer biology and for validating it as a potential therapeutic target.[2][5]
These application notes provide detailed protocols for the lentiviral shRNA knockdown of PGAM1, validation of knockdown, and subsequent functional assays to assess the impact on cancer cell phenotype.
Signaling Pathways Involving PGAM1
PGAM1 is integrated into key cellular signaling pathways that regulate metabolism and cell growth. A primary pathway involves the PI3K/Akt/mTOR signaling cascade, which can upregulate PGAM1 through Hypoxia-Inducible Factor 1-alpha (HIF-1α), thereby promoting glycolysis and tumorigenesis.[2][5] Additionally, PGAM1 has been shown to negatively regulate Argininosuccinate Synthase 1 (ASS1) expression through the cAMP/AMPK/CEBPB axis, impacting cancer cell proliferation and metastasis.[5] In gliomas, PGAM1 can sequester the wild-type p53-induced phosphatase 1 (WIP1) in the cytoplasm, preventing its nuclear translocation and the subsequent deactivation of the ATM signaling pathway, thereby contributing to radio- and chemoresistance.[6]
Experimental Workflow for PGAM1 Knockdown
The overall workflow for investigating the effects of PGAM1 knockdown involves several key stages. It begins with the design and construction of a lentiviral vector expressing an shRNA targeting PGAM1. This is followed by the production of lentiviral particles in a packaging cell line. The target cancer cells are then transduced with the lentivirus to establish stable cell lines with reduced PGAM1 expression. Successful knockdown is validated at both the mRNA and protein levels. Finally, a series of functional assays are performed to assess the phenotypic consequences of PGAM1 depletion.
Quantitative Data Summary
The following tables summarize the quantitative effects of PGAM1 knockdown on various cellular processes as reported in the literature.
Table 1: Effect of PGAM1 Knockdown on Cell Proliferation and Apoptosis
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| PC-3 | CCK-8 | Inhibition of proliferation | Statistically significant decrease at 72h and 96h (P < 0.001) | [7] |
| 22Rv1 | CCK-8 | Inhibition of proliferation | Statistically significant decrease at 72h and 96h (P < 0.001) | [7] |
| U87 | MTT | Reduced cell proliferation | Statistically significant decrease at 48h (P < 0.05) | [8] |
| PC-3 | Flow Cytometry | Increased apoptosis | Mean total apoptotic cells increased from 6.68% to 20.50% (P < 0.001) | [7] |
| 22Rv1 | Flow Cytometry | Increased apoptosis | Mean total apoptotic cells increased from 4.77% to 16.93% (P < 0.01) | [7] |
| U87 | Flow Cytometry | Increased apoptosis | Total mean apoptotic rate reached 42.9% from 3.3% | [8] |
Table 2: Effect of PGAM1 Knockdown on Cell Migration and Invasion
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| PC-3 | Transwell Migration | Decreased migration | Statistically significant decrease (P < 0.01) | [7] |
| PC-3 | Transwell Invasion | Decreased invasion | Statistically significant decrease (P < 0.001) | [7] |
| U87 | Transwell Migration | Decreased migration | Statistically significant decrease | [8] |
| U87 | Transwell Invasion | Decreased invasion | Statistically significant decrease | [8] |
| MDA-MB-231 | Transwell Invasion | Decreased invasion | Statistically significant decrease | [5] |
| MCF-7 | Transwell Invasion | Decreased invasion | Statistically significant decrease | [5] |
Table 3: Effect of PGAM1 Knockdown on Glycolytic Metabolism
| Cell Line | Assay | Result | Fold Change/Percentage | Reference |
| H1299 | Glucose Uptake | No significant change | Not significant | [9] |
| H1299 | Lactate Production | Decreased lactate production | Statistically significant decrease | [9] |
| Pten-/- MEFs | Glucose Consumption | Decreased glucose consumption | Statistically significant decrease (P < 0.05) | [10] |
| Pten-/- MEFs | Lactate Production | Decreased lactate production | Statistically significant decrease (P < 0.05) | [10] |
| PC-1.0, Aspc-1, PC-1, Capan-2 | Metabolite Measurement | Increased 3-PG, Decreased 2-PG | Statistically significant changes | [11] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Construction and Virus Production
This protocol outlines the steps for producing lentiviral particles for PGAM1 knockdown.[12]
Materials:
-
pLKO.1-puro or similar lentiviral vector
-
shRNA-PGAM1 and scrambled shRNA control oligonucleotides
-
Restriction enzymes (e.g., EcoRI, AgeI)
-
T4 DNA Ligase
-
Stbl3 competent E. coli
-
HEK293T cells
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45 µm filter
Procedure:
-
shRNA Oligo Design and Annealing:
-
Design and synthesize complementary oligonucleotides for the target PGAM1 shRNA sequence and a non-targeting scramble control. Include appropriate overhangs for cloning into the digested pLKO.1 vector.
-
Anneal the complementary oligos by mixing, heating to 95°C for 5 minutes, and gradually cooling to room temperature.
-
-
Vector Digestion and Ligation:
-
Digest the pLKO.1 vector with the appropriate restriction enzymes (e.g., EcoRI and AgeI).
-
Ligate the annealed shRNA duplex into the digested vector using T4 DNA Ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into Stbl3 competent E. coli.
-
Select colonies and verify the correct insertion by sequencing.
-
Prepare a large-scale plasmid prep of the confirmed shRNA-PGAM1 and scramble control vectors.
-
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA-PGAM1 (or scramble) vector and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Replace the medium 12-18 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the viral particles if necessary and store at -80°C.
-
Protocol 2: Cell Transduction and Stable Cell Line Selection
This protocol describes the transduction of target cells with the produced lentivirus.[13]
Materials:
-
Target cancer cells (e.g., PC-3, U87, MDA-MB-231)
-
Lentiviral particles (shRNA-PGAM1 and scramble control)
-
Complete growth medium
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Transduction:
-
Prepare transduction medium containing complete growth medium, polybrene (final concentration 4-8 µg/mL), and the lentiviral particles. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Remove the existing medium from the cells and add the transduction medium.
-
Incubate for 12-24 hours.
-
-
Medium Change: Replace the transduction medium with fresh complete growth medium.
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving cells to establish a stable knockdown cell line.
-
Protocol 3: Validation of PGAM1 Knockdown by Western Blot
This protocol details the confirmation of PGAM1 protein level reduction.[14]
Materials:
-
Stable knockdown and control cell lines
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PGAM1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PGAM1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities to determine the knockdown efficiency.
-
Protocol 4: Cell Proliferation Assay (CCK-8)
This protocol measures the effect of PGAM1 knockdown on cell viability and proliferation.[7]
Materials:
-
Stable knockdown and control cell lines
-
96-well plates
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate.
-
Incubation: Incubate the plates for 24, 48, 72, and 96 hours.
-
CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against time to generate cell growth curves.
Protocol 5: Transwell Invasion Assay
This protocol assesses the impact of PGAM1 knockdown on the invasive capacity of cancer cells.[8]
Materials:
-
Stable knockdown and control cell lines
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium
-
Complete growth medium with FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Insert Preparation: Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.
-
Cell Seeding:
-
Resuspend the cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.
-
Add complete growth medium with FBS to the lower chamber.
-
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Protocol 6: Lactate Production Assay
This protocol measures the amount of lactate secreted by cells, a key indicator of glycolytic activity.[15][16]
Materials:
-
Stable knockdown and control cell lines
-
Complete growth medium
-
Lactate Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Culture: Seed an equal number of cells for each condition and culture for 24-48 hours.
-
Sample Collection: Collect the cell culture medium at the end of the incubation period.
-
Lactate Measurement:
-
Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Measure the signal using a microplate reader.
-
-
Normalization: Count the number of cells in a parallel well to normalize the lactate production to the cell number.
Protocol 7: Glucose Uptake Assay
This protocol measures the rate of glucose consumption by cells.[16][17]
Materials:
-
Stable knockdown and control cell lines
-
Complete growth medium
-
Glucose Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Culture: Seed an equal number of cells for each condition in a known volume of complete growth medium with a known initial glucose concentration. Culture for 24-48 hours.
-
Sample Collection: Collect the cell culture medium at the beginning (t=0) and end of the incubation period.
-
Glucose Measurement:
-
Use a commercial glucose assay kit to measure the concentration of glucose in the collected medium according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Calculation and Normalization:
-
Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration.
-
Count the number of cells in a parallel well to normalize the glucose uptake to the cell number and time.
-
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydrotanshinone I Targets PGAM1 to Induce SYVN1‐Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shRNA knockdown [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro [frontiersin.org]
- 16. Decreased lactate concentration and glycolytic enzyme expression reflect inhibition of mTOR signal transduction pathway in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells [mdpi.com]
Application Notes and Protocols for Co-immunoprecipitation (Co-IP) to Identify PGAM Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. Beyond its canonical role in metabolism, emerging evidence indicates the involvement of this compound isoforms, primarily PGAM1 and PGAM5, in a multitude of cellular processes including cancer progression, mitochondrial homeostasis, and stress signaling. These non-glycolytic functions are often mediated through intricate protein-protein interactions. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to elucidate the this compound interactome, providing critical insights into its functional diversity and offering potential targets for therapeutic intervention.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers to successfully identify and validate this compound interacting proteins using Co-IP. Detailed protocols for both endogenous and epitope-tagged this compound Co-IP are presented, along with data on known interactors and visualization of key signaling pathways.
Key Principles of Co-immunoprecipitation
Co-IP is a robust method used to isolate a specific protein (the "bait") from a cell lysate along with its binding partners (the "prey").[6][7][8] The technique relies on the high specificity of an antibody for the bait protein. The antibody-protein complex is then captured on a solid support, typically protein A/G beads, allowing for the separation of the complex from the rest of the cellular proteins.[9] Subsequent washes remove non-specifically bound proteins, and the entire complex is then eluted. The co-precipitated prey proteins can be identified by downstream applications such as Western blotting for validation of known interactions or mass spectrometry for the discovery of novel binding partners.[10]
Experimental Workflow
A typical Co-IP experiment to identify this compound interacting proteins follows a series of well-defined steps, from sample preparation to data analysis. The workflow is designed to preserve native protein-protein interactions for accurate identification.
Data Presentation: Identified PGAM1 Interacting Proteins
The following table summarizes proteins identified as potential interactors of PGAM1 through a Glutathione-S-transferase (GST)-pulldown assay followed by mass spectrometry in Human Umbilical Vein Endothelial Cells (HUVECs). While GST-pulldown is an in vitro technique, it is a valuable method for screening direct interactions and provides a strong basis for in vivo validation using Co-IP.
| Rank | Protein Symbol | Protein Name | Protein Score | Biological Process |
| 1 | ACTG1 | Actin, cytoplasmic 2 | 1547 | Cytoskeleton organization, cell motility |
| 2 | TUBA1B | Tubulin alpha-1B chain | 1231 | Cytoskeleton organization, cell division |
| 3 | PFN1 | Profilin-1 | 1198 | Actin filament polymerization |
| 4 | CAPZB | F-actin-capping protein subunit beta | 1023 | Actin filament capping |
| 5 | CFL1 | Cofilin-1 | 987 | Actin filament depolymerization |
| 6 | VIM | Vimentin | 876 | Intermediate filament formation |
| 7 | HSP90AA1 | Heat shock protein 90-alpha | 854 | Protein folding and stability |
| 8 | ENO1 | Alpha-enolase | 799 | Glycolysis, plasminogen binding |
| 9 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 752 | Glycolysis, apoptosis |
| 10 | ALDOA | Fructose-bisphosphate aldolase A | 711 | Glycolysis |
Data adapted from a study on exosomal PGAM1 in prostate cancer angiogenesis. The protein score is a measure of the confidence of the protein identification by mass spectrometry.[3]
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous this compound
This protocol is designed for the immunoprecipitation of endogenous this compound and its interacting proteins from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-PGAM1 or Anti-PGAM5 antibody (IP-validated)
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G magnetic beads or agarose slurry
-
Elution Buffer: 1x Laemmli sample buffer or 0.1 M Glycine-HCl (pH 2.5)
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5) (for glycine elution)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis: a. Wash confluent cell culture plates twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). b. To 1-2 mg of total protein, add the recommended amount of anti-PGAM antibody (typically 2-5 µg). c. In a parallel tube, add the same amount of normal IgG as a negative control. d. Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
-
Complex Capture: a. Add 30-50 µL of equilibrated Protein A/G bead slurry to each immunoprecipitation reaction. b. Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
Elution:
-
For Western Blot Analysis (Denaturing Elution): a. After the final wash, remove all supernatant. b. Add 30-50 µL of 1x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes. d. Centrifuge briefly and collect the supernatant for SDS-PAGE.
-
For Mass Spectrometry Analysis (Non-denaturing Elution): a. After the final wash, resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl (pH 2.5). b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Downstream Analysis: a. Western Blotting: Analyze the eluates by SDS-PAGE and Western blot using antibodies against this compound and suspected interacting proteins. b. Mass Spectrometry: Submit the eluates for analysis by LC-MS/MS to identify a broad range of interacting proteins.
Protocol 2: Co-immunoprecipitation of Epitope-Tagged this compound
This protocol is for cells overexpressing this compound with an epitope tag (e.g., FLAG, HA, Myc).
Procedure:
The procedure is largely the same as for endogenous Co-IP, with the following modifications:
-
Antibody Selection: Use a high-affinity, IP-validated antibody against the epitope tag (e.g., anti-FLAG M2).
-
Negative Control: Use cells transfected with an empty vector or a vector expressing an unrelated tagged protein as a negative control.
-
Elution (for FLAG-tag): Elution can be performed non-denaturingly by competing with a 3xFLAG peptide, which is ideal for downstream functional assays or mass spectrometry.
Signaling Pathways and Logical Relationships
PGAM1 in Cancer Progression
PGAM1 is overexpressed in various cancers and its non-glycolytic functions are increasingly recognized as drivers of malignancy. One such function involves its interaction with cytoskeletal proteins to promote cell migration and invasion. For example, PGAM1 has been shown to interact with γ-actin (ACTG1), influencing cytoskeletal dynamics and promoting angiogenesis.[3][4]
PGAM5 in Mitochondrial Quality Control and Stress Response
PGAM5 is a mitochondrial phosphatase that acts as a sensor for mitochondrial stress. It plays a crucial role in mitophagy (the selective degradation of damaged mitochondria) and necroptosis. Under oxidative stress, PGAM5 can interact with Keap1, leading to the stabilization and activation of the transcription factor Nrf2, which upregulates antioxidant genes. PGAM5 also interacts with Drp1 to regulate mitochondrial fission.
Troubleshooting and Controls
Successful Co-IP experiments require careful optimization and the inclusion of appropriate controls.
| Issue | Possible Cause | Suggested Solution |
| No prey protein detected | Weak or transient interaction | Optimize lysis and wash buffers (lower stringency). Consider in vivo cross-linking. |
| Antibody not efficient for IP | Use an antibody validated for IP. Test different antibodies. | |
| Low protein expression | Overexpress the protein of interest or use a more sensitive detection method. | |
| High background | Non-specific binding to beads | Pre-clear the lysate. Increase the number and stringency of washes. |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody. | |
| Co-elution of IgG heavy and light chains | IgG chains mask protein of interest | Use IP/Co-IP specific secondary antibodies or crosslink the primary antibody to the beads. |
Essential Controls:
-
IgG Control: Use a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.
-
Input Control: A small fraction of the cell lysate before immunoprecipitation should be run on the Western blot to confirm the presence of the bait and prey proteins.
-
Cell Line/Knockout Control: If possible, use a cell line that does not express the bait protein (knockout/knockdown) to confirm the specificity of the antibody and the interaction.
Conclusion
The study of this compound protein-protein interactions through Co-immunoprecipitation is a critical step in unraveling its diverse cellular functions. The protocols and data presented here provide a solid foundation for researchers to explore the this compound interactome. Identifying novel binding partners will not only enhance our understanding of fundamental cellular processes but may also unveil new therapeutic targets for diseases such as cancer and neurodegenerative disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. PGAM5 tethers a ternary complex containing Keap1 and Nrf2 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exosomal PGAM1 promotes prostate cancer angiogenesis and metastasis by interacting with ACTG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomics identification of phosphoglycerate mutase 1 as a novel therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and pathological roles of PGAM5: An update and future trend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Application Notes: Nuclear Import Assay for PGAM2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate mutase 2 (PGAM2), traditionally known as a key glycolytic enzyme predominantly expressed in muscle tissue, has been identified to possess non-canonical functions within the cell nucleus.[1][2][3] Emerging evidence indicates that PGAM2 is imported into the nucleus, where it localizes to nucleoli and is implicated in vital processes such as the stabilization of nucleolar structure, regulation of mRNA expression, and the assembly of pre-ribosomal subunits.[1] The nuclear translocation of PGAM2 is not a passive process; it is regulated by the insulin/IGF1–PI3K–Akt–mTOR signaling pathway.[1] Furthermore, studies have highlighted the significance of nuclear PGAM2 expression in the prognosis of hepatocellular carcinoma.[4]
A proposed "quaternary" nuclear localization sequence (NLS) within the PGAM2 homodimer, with a critical lysine residue at position 146 (K146), is essential for its nuclear import.[1][5][6] Given the importance of PGAM2's nuclear function in both normal cell biology and disease, assays to monitor its nuclear import are crucial for both basic research and therapeutic development. These application notes provide detailed protocols for robustly quantifying the nuclear import of PGAM2.
Principle of the Assay
The nuclear import of PGAM2 can be qualitatively and quantitatively assessed by measuring its accumulation in the nucleus relative to the cytoplasm. This can be achieved through several complementary techniques:
-
Immunofluorescence (IF): This method utilizes antibodies specific to PGAM2 to visualize its subcellular localization in fixed and permeabilized cells. The fluorescence intensity in the nucleus and cytoplasm can be quantified to determine the nuclear-to-cytoplasmic ratio.
-
Live-Cell Imaging: By expressing PGAM2 fused to a fluorescent protein (e.g., GFP, RFP), its dynamic translocation between the cytoplasm and nucleus can be monitored in real-time in living cells. This is particularly useful for studying the kinetics of nuclear import in response to stimuli.
-
Cell Fractionation and Western Blotting: This biochemical approach involves separating cellular components into nuclear and cytoplasmic fractions. The amount of PGAM2 in each fraction is then quantified by Western blotting, providing a robust measure of its distribution.
Application Areas
-
Fundamental Research: Elucidating the molecular mechanisms of PGAM2 nuclear import, including the identification of import receptors and regulatory factors.
-
Drug Discovery and Development: Screening for small molecules or biologics that modulate the nuclear translocation of PGAM2, which may have therapeutic potential in cancers or metabolic diseases.
-
Cancer Biology: Investigating the role of nuclear PGAM2 in tumor progression and its potential as a prognostic biomarker.[4]
-
Cell Signaling: Studying how upstream signaling pathways, such as the PI3K-Akt-mTOR pathway, regulate the subcellular localization of PGAM2.[1]
Data Presentation
Quantitative data from nuclear import assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides an example of how to summarize results from an immunofluorescence-based assay.
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic (N/C) Ratio | Standard Deviation (N/C Ratio) | P-value (vs. Control) |
| Vehicle Control | 150.2 | 75.8 | 1.98 | 0.21 | - |
| Insulin (100 nM) | 285.6 | 68.3 | 4.18 | 0.35 | < 0.01 |
| Akt Inhibitor (10 µM) | 95.3 | 78.1 | 1.22 | 0.18 | < 0.05 |
| mTOR Inhibitor (20 nM) | 102.7 | 76.5 | 1.34 | 0.20 | < 0.05 |
| PGAM2 K146T Mutant | 80.1 | 79.5 | 1.01 | 0.15 | < 0.001 |
Experimental Protocols
Herein, we provide detailed protocols for three widely used methods to assess the nuclear import of PGAM2.
Protocol 1: Immunofluorescence Staining for PGAM2 Localization
This protocol describes the visualization of endogenous PGAM2 in cultured cells.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-PGAM2
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and culture to 60-70% confluency.
-
Treatment: Treat cells with desired compounds (e.g., growth factors, inhibitors) for the appropriate duration.
-
Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-PGAM2 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times as in step 7. Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images of the PGAM2 signal (e.g., green channel) and the DAPI signal (blue channel).
-
Image Analysis: Quantify the mean fluorescence intensity of the PGAM2 signal in the nucleus (defined by the DAPI stain) and the cytoplasm for at least 50 cells per condition using image analysis software (e.g., ImageJ, CellProfiler). Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio.
Protocol 2: Live-Cell Imaging of Fluorescently-Tagged PGAM2
This protocol allows for the real-time visualization of PGAM2 translocation.
Materials:
-
Mammalian cells
-
Expression vector encoding PGAM2 fused to a fluorescent protein (e.g., pEGFP-C1-PGAM2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom imaging dishes.
-
Transfection: When cells reach 70-80% confluency, transfect them with the PGAM2-GFP expression vector according to the manufacturer's protocol for the transfection reagent.
-
Expression: Allow 24-48 hours for the expression of the fusion protein.
-
Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire baseline images of the PGAM2-GFP localization.
-
Stimulation: Add stimuli (e.g., insulin, growth factors) directly to the imaging dish and acquire time-lapse images to monitor the translocation of PGAM2-GFP into the nucleus.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity over time to determine the kinetics of nuclear import.
Protocol 3: Cell Fractionation and Western Blotting
This protocol provides a biochemical method to quantify PGAM2 in nuclear and cytoplasmic fractions.
Materials:
-
Cultured cells
-
Cell scraper
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: Rabbit anti-PGAM2, Mouse anti-Lamin B1 (nuclear marker), Rabbit anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Harvest: After treatment, wash cells with ice-cold PBS and harvest them using a cell scraper.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 15 minutes.
-
Cytoplasmic Fraction Isolation: Lyse the cells by passing the suspension through a 25-gauge needle 10 times or using a Dounce homogenizer. Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Fraction Isolation: Wash the nuclear pellet with Cytoplasmic Lysis Buffer. Resuspend the pellet in 100 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Nuclear Extract Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PGAM2, Lamin B1, and GAPDH.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for PGAM2 in both fractions. Use Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
Visualizations
Caption: Experimental workflow for PGAM2 nuclear import assays.
Caption: Proposed signaling pathway for PGAM2 nuclear import.
References
- 1. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGAM2 - Wikipedia [en.wikipedia.org]
- 3. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Evaluation of nuclear PGAM2 value in hepatocellular carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PGAM Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in their Phosphoglycerate Mutase (PGAM) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential causes for unexpectedly low or no this compound activity?
Low this compound activity can stem from several factors, ranging from reagent integrity to procedural errors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality and storage of reagents, the sample preparation process, the assay conditions, and the experimental procedure itself. Some substances, such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%), are known to interfere with enzymatic assays and should be avoided in sample preparations[1].
Q2: How can I troubleshoot issues related to assay reagents?
Reagent quality is critical for a successful assay. If you suspect a reagent-related issue, consider the following:
-
Enzyme and Cofactor Integrity: Ensure all enzymes (this compound, enolase, pyruvate kinase, lactate dehydrogenase) and cofactors, like 2,3-diphosphoglycerate (2,3-DPG), have been stored correctly at -20°C and protected from light[2][3]. Avoid repeated freeze-thaw cycles, which can diminish activity[2][3]. It is crucial to prepare solutions containing enzymes like Enolase and this compound immediately before use in cold buffer to maintain their activity[4].
-
Substrate and Buffer Preparation: Reconstitute lyophilized components, such as the this compound substrate and cofactors, with the recommended buffer and volume as specified in your kit's protocol[2][3]. Always use fresh samples or samples that have been stored at the correct temperature to prevent degradation[1]. Ensure buffers are at the correct pH and temperature before use[4][5].
-
Component Thawing and Mixing: All reagents should be thawed completely and mixed gently but thoroughly before being added to the reaction mixture[1]. Incomplete thawing can lead to heterogeneous solutions and inaccurate concentrations[1].
Q3: My reagents seem fine. Could my experimental procedure be the problem?
Procedural inconsistencies can significantly impact results. Pay close attention to:
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol[1]. For kinetic assays, measurements are often taken at 37°C for 20-60 minutes[2][3]. The specific activity of this compound is typically defined at 25°C or 37°C[4][6].
-
Pipetting Accuracy: Inaccurate pipetting can lead to incorrect concentrations of enzymes, substrates, or samples. Use calibrated pipettes and avoid pipetting very small volumes to minimize errors[1]. Preparing a master reaction mix for multiple wells can also improve consistency[1].
-
Plate Type: The choice of microplate is important. For colorimetric assays, clear flat-bottom plates are recommended, while fluorometric assays require black, clear-bottom plates[1][2]. Cell culture-treated plates are generally not recommended[2].
Q4: How does sample preparation affect this compound activity?
The quality of the sample is paramount. Improper sample handling can lead to loss of enzyme activity.
-
Sample Lysis: For tissue or cell samples, use an appropriate lysis buffer (e.g., this compound Lysis Buffer) on ice to prepare the homogenate[2]. Ensure homogenization is complete to release the enzyme; a Dounce homogenizer can be effective[1][2].
-
Centrifugation: After lysis, centrifuge the sample at the recommended speed and temperature (e.g., 10,000 x g at 4°C) to remove insoluble debris[2].
-
Sample Concentration: The amount of sample added to the assay is critical. If activity is low, you may need to increase the amount of sample. Conversely, if the signal is too high and non-linear, the sample may need to be diluted[1][3]. It is often recommended to test several sample concentrations to find the optimal amount[2].
Q5: Could there be inhibitors in my sample affecting the assay?
Yes, the presence of inhibitors can significantly reduce enzyme activity.
-
Known Inhibitors: this compound activity can be inhibited by certain salts, such as KCl, which acts as a competitive inhibitor with respect to 2-phosphoglycerate[7]. Other known inhibitors include phosphate, 2-phosphoglycolate, vanadate, and acetate[7].
-
Sample-Specific Inhibitors: Crude sample preparations may contain endogenous inhibitors[5]. If suspected, purifying the sample through methods like dialysis may help improve results[5]. Small molecule inhibitors of this compound, such as PGMI-004A, have also been developed and could be present depending on the experimental context[8][9].
Quantitative Data Summary
For reproducible results, precise reagent concentrations are essential. The tables below summarize typical final assay concentrations for a coupled this compound assay and provide a structured troubleshooting guide.
Table 1: Key Components for a this compound Coupled Enzyme Assay
| Component | Final Concentration | Role in Assay | Reference |
| Triethanolamine Buffer | 79 mM (pH 7.6) | Maintains optimal pH | [4] |
| 3-Phosphoglyceric Acid (3-PGA) | 6.6 mM | This compound Substrate | [4] |
| 2,3-Diphospho-D-Glyceric Acid | 1.3 mM | This compound Cofactor | [4] |
| Adenosine 5'-Diphosphate (ADP) | 0.70 mM | Substrate for Pyruvate Kinase | [4] |
| β-Nicotinamide Adenine Dinucleotide (NADH) | 0.15 mM | Readout molecule (decrease in absorbance) | [4] |
| Magnesium Sulfate (MgSO₄) | 2.5 mM | Cofactor for coupling enzymes | [4] |
| Potassium Chloride (KCl) | 99 mM | Activator for Pyruvate Kinase | [4] |
| Enolase | ~3 units | Converts 2-PGA to PEP | [4] |
| Pyruvate Kinase (PK) | ~14 units | Converts PEP to Pyruvate | [4] |
| L-Lactic Dehydrogenase (LDH) | ~20 units | Converts Pyruvate to Lactate, oxidizing NADH | [4] |
Table 2: Troubleshooting Guide for Low this compound Activity
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal in All Wells (including Positive Control) | - Inactive or degraded enzyme/cofactor- Incorrect reagent preparation- Expired kit or reagents | - Use fresh reagents; aliquot to avoid freeze-thaw cycles[2][3].- Verify all calculations and reconstitution volumes[1].- Check expiration dates and storage conditions[1]. |
| Low Signal in Samples Only (Positive Control is OK) | - Low this compound concentration in the sample- Presence of inhibitors in the sample- Improper sample preparation (incomplete lysis) | - Increase the amount of sample per well or concentrate the sample[1].- Include a sample background control well[3]. Consider sample purification.- Ensure complete cell/tissue lysis[1]. |
| High Background Signal | - Contamination of reagents or samples- Assay interference from sample components | - Use fresh, sterile reagents.- Run a sample background control (without substrate) to quantify interference[3].- Consider deproteinizing samples if necessary[1]. |
| Non-Linear or Saturated Kinetic Curve | - Substrate depletion- Enzyme concentration too high- Instrument settings are not optimal | - Ensure substrate is not limiting; check concentrations.- Dilute the sample to ensure the readings fall within the linear range of the assay[2].- Adjust instrument gain or exposure settings[10][11]. |
Experimental Protocols
Protocol: this compound Activity Assay (Coupled Method)
This protocol is based on a classic coupled enzyme reaction where the product of the this compound reaction is converted through a series of steps, ultimately leading to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm[4][6].
I. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Triethanolamine buffer, adjusting the pH to 7.6 at 25°C[4].
-
Reagent Mix: Prepare a reaction mix containing the final concentrations of all necessary components as detailed in Table 1 (excluding the this compound enzyme/sample). Keep the mix on ice.
-
Sample Preparation: Homogenize cells or tissue in ice-cold this compound Lysis Buffer[2]. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant[2]. Prepare different dilutions of the supernatant in Assay Buffer to find a concentration that falls within the linear range of the assay.
-
Positive Control: If using a kit, reconstitute the this compound Positive Control as directed[2][3].
II. Assay Procedure:
-
Add 1-50 µL of your sample supernatant or positive control to the wells of a clear, flat-bottom 96-well plate[2].
-
For each sample, prepare a parallel "Sample Background Control" well.
-
Adjust the volume in all wells to 50 µL with Assay Buffer[2].
-
Prepare the Reaction Mix containing all components except the substrate (3-PGA). Add 50 µL of this mix to the "Sample Background Control" wells.
-
Prepare the complete Reaction Mix (including 3-PGA).
-
Initiate the reaction by adding 50 µL of the complete Reaction Mix to the sample and positive control wells. Mix well by gently tapping the plate.
-
Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C for 20-60 minutes[2][3].
-
Calculate the rate of NADH decrease (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the Sample Background Control from the rate of the corresponding sample to get the true this compound activity.
Visualizations
Signaling Pathway & Workflow Diagrams
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
PGAM1 Protein Solubility Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression and purification of soluble PGAM1 protein.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to PGAM1 protein insolubility.
Problem: Low or no expression of PGAM1 protein.
| Question | Possible Cause | Suggested Solution |
| How do I verify if the low yield is due to a lack of expression or insolubility? | The protein may not be expressed at all, or it could be forming insoluble inclusion bodies. | Perform a Western blot on both the soluble and insoluble fractions of the cell lysate to determine the presence and location of your PGAM1 protein.[1][2][3][4] |
| What are the common reasons for no protein expression? | Issues with the expression vector, incorrect codon usage for the expression host, or toxicity of the protein to the host cells. | - Verify the integrity of your expression vector and the cloned PGAM1 sequence. - Optimize the codon usage of your PGAM1 gene for the chosen expression system (e.g., E. coli). - Use a lower induction temperature and a less potent inducer to mitigate potential toxicity. |
| My Western blot shows a band for PGAM1 in the insoluble pellet. What should I do? | The protein is expressed but is aggregating into inclusion bodies. | Proceed to the troubleshooting section on "PGAM1 protein is found in inclusion bodies." |
Problem: PGAM1 protein is found in inclusion bodies.
| Question | Possible Cause | Suggested Solution |
| How can I increase the soluble fraction of my PGAM1 protein? | High expression rate, suboptimal growth temperature, inappropriate buffer conditions. | - Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[5] - Optimize the inducer (e.g., IPTG) concentration to reduce the rate of expression. - Screen different lysis buffers with varying pH, salt concentrations, and additives. |
| What are the best practices for solubilizing and refolding PGAM1 from inclusion bodies? | Improper solubilization and refolding can lead to protein aggregation. | Use a systematic approach to screen for the optimal solubilization and refolding buffers. This typically involves a strong denaturant (e.g., urea or guanidinium hydrochloride) followed by a gradual removal of the denaturant.[6][7][8][9] |
| Are there any specific characteristics of PGAM1 I should consider? | PGAM1 is a cytoplasmic enzyme involved in glycolysis and is known to be a homodimer.[10] Its stability and folding might be influenced by its natural cellular environment. | Consider including additives in your buffers that mimic the cytoplasmic environment, such as glycerol or non-detergent sulfobetaines. Maintaining conditions that favor its dimeric state may also improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal expression system for soluble PGAM1?
The choice of expression system can significantly impact protein solubility. While E. coli is a common starting point due to its cost-effectiveness and ease of use, eukaryotic systems like yeast or insect cells may be more suitable if post-translational modifications are crucial for PGAM1 folding and stability. PGAM1 is known to undergo phosphorylation and acetylation, which may influence its function and solubility.[11][12]
Q2: How do I choose the right solubility-enhancing fusion tag for PGAM1?
Several fusion tags can enhance the solubility of recombinant proteins. The effectiveness of a particular tag is protein-specific. It is advisable to screen a panel of tags to identify the one that yields the most soluble PGAM1.
| Tag | Size (kDa) | Mechanism of Solubility Enhancement |
| MBP (Maltose-Binding Protein) | ~42 | Acts as a chaperone, assisting in proper folding.[13] |
| GST (Glutathione S-Transferase) | ~26 | Increases solubility and provides an affinity handle for purification.[13] |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Enhances solubility and can be cleaved by specific proteases to yield native PGAM1.[13] |
| NusA | ~55 | Slows down translation, allowing more time for proper folding.[13] |
| Trx (Thioredoxin) | ~12 | A small, highly soluble and stable protein.[13] |
Q3: What buffer conditions should I start with for PGAM1 purification?
As a cytoplasmic protein, a good starting point for a lysis buffer for PGAM1 would be a near-neutral pH with moderate salt concentration. However, systematic screening of buffer conditions is highly recommended.
| Parameter | Recommended Starting Range | Rationale |
| pH | 6.5 - 8.0 | Most cytoplasmic proteins are stable in this range. The solubility of proteins is generally lowest at their isoelectric point (pI), so buffering at a pH at least one unit away from the pI of PGAM1 is recommended.[14][15][16][17][18] |
| Salt Concentration (e.g., NaCl) | 150 - 500 mM | Salts can help to prevent non-specific protein aggregation through a "salting in" effect.[19][20][21][22] |
| Additives | See Table of Common Solubility Enhancers | Various additives can stabilize proteins and prevent aggregation. |
Table of Common Solubility Enhancers:
| Additive Class | Examples | Typical Concentration |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) |
| Sugars | Sucrose, Trehalose | 50-500 mM |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM |
| Reducing Agents | DTT, TCEP | 1-5 mM |
| Non-detergent Sulfobetaines | NDSB-201 | 0.1-1 M |
Disclaimer: The optimal conditions for PGAM1 solubility may vary and should be determined empirically. The values in this table represent common starting points for optimization.
Experimental Protocols
Protocol 1: Optimizing IPTG Concentration for Soluble PGAM1 Expression
This protocol outlines a method to determine the optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration for maximizing the yield of soluble PGAM1.[5][23][24][25][26]
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the PGAM1 expression plasmid. Grow overnight at 37°C with shaking.
-
Culture Growth: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Aliquot 5 mL of the culture into five separate tubes. Induce each tube with a different final concentration of IPTG (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). An uninduced culture should be included as a negative control.
-
Expression: Incubate the cultures at a lower temperature (e.g., 18°C) overnight with shaking.
-
Cell Lysis and Fractionation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Separate the soluble and insoluble fractions by centrifugation.
-
Analysis: Analyze the protein content of the soluble and insoluble fractions for each IPTG concentration by SDS-PAGE and Western blot using an anti-PGAM1 antibody. The optimal IPTG concentration will be the one that yields the highest amount of PGAM1 in the soluble fraction.
Protocol 2: Analysis of Soluble and Insoluble Protein Fractions by SDS-PAGE
This protocol describes how to prepare and analyze soluble and insoluble protein fractions to assess PGAM1 solubility.[1][2][3][4]
-
Sample Preparation:
-
Total Cell Lysate: Take an aliquot of the cell culture after induction and resuspend it in 1x SDS-PAGE loading buffer.
-
Soluble Fraction: After cell lysis and centrifugation, take an aliquot of the supernatant and mix it with 1x SDS-PAGE loading buffer.
-
Insoluble Fraction: Resuspend the pellet from the cell lysis step in the same volume of lysis buffer as the supernatant. Take an aliquot and mix it with 1x SDS-PAGE loading buffer.
-
-
Denaturation: Boil all samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal volumes of the total cell lysate, soluble fraction, and insoluble fraction onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands. The presence and relative intensity of a band at the expected molecular weight of PGAM1 in the soluble and insoluble lanes will indicate its solubility.
Visualizations
Caption: PGAM1's role in glycolysis and cancer progression.
Caption: Workflow for optimizing PGAM1 solubility.
References
- 1. Protein analysis SDS PAGE [qiagen.com]
- 2. BiochemSphere [biochemicalsci.com]
- 3. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry- Effect of pH on Protein Solubility – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 15. ukm.my [ukm.my]
- 16. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 19. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. goldbio.com [goldbio.com]
- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
- 26. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
Technical Support Center: Recombinant PGAM Protein
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of recombinant Phosphoglycerate Mutase (PGAM) protein during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of recombinant this compound protein degradation?
A1: Recombinant this compound protein degradation can stem from several factors, including:
-
Proteolytic Activity: Endogenous proteases released during cell lysis can cleave the this compound protein.[1][2]
-
Aggregation: Improper folding or unfavorable buffer conditions can lead to the formation of insoluble protein aggregates.
-
Oxidation: Exposure to oxidizing agents can damage the protein structure.
-
Suboptimal Storage Conditions: Incorrect temperatures and repeated freeze-thaw cycles can denature the protein, leading to loss of function and degradation.[3][4][5][6]
-
Inappropriate Buffer Conditions: pH, ionic strength, and the absence of stabilizing additives in the buffer can negatively impact protein stability.[7][8]
Q2: What is the recommended storage temperature for recombinant this compound protein?
A2: For short-term storage, recombinant this compound protein can be kept at 4°C for up to two weeks.[3][9] For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C.[3][9][10] To minimize enzymatic activity and degradation, -80°C is ideal for long-term storage.[11]
Q3: How can I prevent degradation of my recombinant this compound protein during purification?
A3: To minimize degradation during purification, consider the following strategies:
-
Work Quickly and at Low Temperatures: Perform cell lysis and purification steps on ice or at 4°C to reduce protease activity.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inactivate a wide range of proteases.[1][2]
-
Optimize Expression Conditions: Inducing protein expression at lower temperatures (e.g., 18-25°C) can improve protein solubility and proper folding, reducing the likelihood of aggregation and degradation.[12][13]
-
Choose a Suitable E. coli Strain: Utilize protease-deficient E. coli strains for expression to reduce the levels of endogenous proteases.[12]
Q4: What are the ideal buffer conditions for storing recombinant this compound protein?
A4: While the optimal buffer can be protein-specific, a good starting point for this compound is a Tris/PBS-based buffer.[10] Key considerations for buffer optimization include:
-
pH: Maintain a pH that is optimal for the protein's stability, which is often close to its isoelectric point. For PGAM1, a pH range of 6.0 to 8.0 has been used in activity assays.[14]
-
Additives:
-
Glycerol: Adding glycerol to a final concentration of 10-50% can act as a cryoprotectant and stabilizer.[10][11][15]
-
Reducing Agents: Including agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can help prevent oxidation.[11][15]
-
Sugars: Sugars like trehalose or sucrose can also act as stabilizers.[10][11]
-
Troubleshooting Guide
Problem 1: I observe multiple bands on my SDS-PAGE gel after purifying my recombinant this compound, suggesting degradation.
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Consider using a cocktail with broader specificity.[1][2] 2. Work at 4°C or on ice throughout the entire purification process. 3. Reduce the time between cell lysis and purification. |
| Inefficient Lysis | 1. Ensure your lysis method (e.g., sonication, French press) is optimized to efficiently break open the cells without generating excessive heat. |
| Contamination with Host Proteins | 1. Optimize your purification protocol. If using affinity chromatography (e.g., His-tag), ensure washing steps are stringent enough to remove non-specifically bound proteins. |
Problem 2: My recombinant this compound protein is precipitating out of solution (aggregating).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | 1. Screen different buffer conditions. Vary the pH and salt concentration to find the optimal conditions for your this compound protein's solubility.[7][8] 2. Add stabilizing agents to your buffer, such as glycerol (10-50%), non-detergent sulfobetaines, or low concentrations of non-denaturing detergents like Tween-20.[11][16] |
| High Protein Concentration | 1. Work with a lower protein concentration. Highly concentrated protein solutions are more prone to aggregation. A recommended range is 1–5 mg/mL.[11] 2. If you need to concentrate your protein, do so gradually and consider using a buffer with stabilizing additives. |
| Improper Folding | 1. Optimize expression conditions. Lowering the induction temperature and reducing the inducer concentration (e.g., IPTG) can promote proper folding and increase the yield of soluble protein.[12][17] |
| Repeated Freeze-Thaw Cycles | 1. Aliquot your protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[3][11] |
Problem 3: The activity of my recombinant this compound protein is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Protein Denaturation | 1. Avoid repeated freeze-thaw cycles. Aliquot your protein after purification.[3][11] 2. Ensure optimal storage conditions. Store long-term at -80°C.[3][11] 3. Check your buffer composition. Ensure the pH is optimal and consider adding stabilizers.[7][8] |
| Oxidation | 1. Add a reducing agent such as DTT or BME (1-5 mM) to your storage buffer.[11][15] |
| Incorrect Protein Folding | 1. Re-optimize your expression and purification protocol. Consider using a different expression system (e.g., insect or mammalian cells) if proper folding is not achieved in E. coli. |
Data Presentation
Table 1: Recommended Storage Conditions for Recombinant this compound Protein
| Storage Duration | Temperature | Key Considerations | Reference |
| Short-term | 4°C | Up to 2 weeks | [3][9] |
| Long-term | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. -80°C is preferred for maximum stability. | [3][9][10][11] |
Table 2: Common Buffer Additives for Enhancing this compound Stability
| Additive | Typical Concentration | Purpose | Reference |
| Glycerol | 10-50% (v/v) | Cryoprotectant, stabilizer | [10][11][15] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent (prevents oxidation) | [11][15] |
| Trehalose | 6% (w/v) | Stabilizer | [10] |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Prevents proteolytic degradation | [1][2] |
Experimental Protocols
Protocol 1: SDS-PAGE for Assessing Protein Degradation
This protocol allows for the visualization of protein degradation by separating proteins based on their molecular weight.
-
Sample Preparation:
-
Mix your recombinant this compound protein sample with 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
-
Analysis:
-
A pure, intact this compound protein should appear as a single band at its expected molecular weight (approximately 30 kDa).
-
The presence of multiple bands below the main band is indicative of degradation. The intensity of these lower molecular weight bands can provide a qualitative measure of the extent of degradation.[18][19]
-
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregates.
-
Sample Preparation:
-
Filter your this compound protein sample through a low-protein-binding 0.22 µm filter to remove any large dust particles or contaminants.
-
Ensure the protein concentration is within the instrument's optimal range (typically 0.1-1.0 mg/mL).
-
-
Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
The software will generate a size distribution profile. A monodisperse (single peak) profile at the expected hydrodynamic radius for monomeric this compound indicates a non-aggregated sample.
-
The presence of larger species (additional peaks at larger hydrodynamic radii) indicates the presence of soluble aggregates.[12][20]
-
Protocol 3: this compound Activity Assay
This protocol measures the enzymatic activity of this compound by coupling the reaction to other enzymatic reactions that result in a change in NADH absorbance.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 0.2 mM NADH, 1.5 mM ADP, 10 µM 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.[14]
-
-
Assay Procedure:
-
Add your recombinant this compound sample to the reaction mixture.
-
Initiate the reaction by adding the substrate, 3-phosphoglycerate (1 mM).
-
Monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer. The rate of NADH oxidation is proportional to the this compound activity.[14]
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of time, storage temperature and freeze/thaw cycles on the activity of digestive enzymes from gilthead sea bream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotech-asia.org [biotech-asia.org]
- 8. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. cusabio.com [cusabio.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 14. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 19. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: PGAM Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during phosphoglycerate mutase (PGAM) kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of a this compound kinetic assay?
A1: A this compound kinetic assay measures the enzymatic activity of phosphoglycerate mutase (this compound), which catalyzes the reversible conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA) in the glycolytic pathway.[1][2] The assay typically follows one of two approaches:
-
Forward Reaction (3-PGA to 2-PGA): The production of 2-PGA is coupled to a series of enzymatic reactions involving enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The rate of NADH oxidation to NAD+, which is proportional to this compound activity, is monitored by the decrease in absorbance at 340 nm.[1]
-
Reverse Reaction (2-PGA to 3-PGA): The formation of 3-PGA is coupled to the reactions of phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The rate of NADH oxidation is measured at 340 nm.[1]
Commercially available kits often utilize a probe that reacts with an intermediate product to generate a colorimetric or fluorometric signal.[2][3]
Q2: What are typical kinetic values for human PGAM1?
A2: The kinetic parameters for PGAM1 can vary depending on the specific assay conditions and whether the enzyme has post-translational modifications. However, some reported values can serve as a reference. For instance, one study reported the following steady-state kinetic parameters for bacterially expressed and purified human PGAM1:
| Enzyme Form | Km for 3-PGA (µM) | kcat (s⁻¹) |
| Wild Type | ~350 | 388 |
| Acetylation Mimic (3KQ) | ~350 | 563 |
| Deacetylation Mimic (3KR) | ~350 | 318 |
| Data from Hitosugi et al.[1] |
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my this compound kinetic assay?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that often produce false-positive results in high-throughput screening assays.[4] They tend to interact non-specifically with multiple biological targets rather than specifically inhibiting the enzyme of interest.[4][5] Common PAINS include compounds with reactive functional groups like catechols, quinones, and rhodanines. In the context of a this compound assay, a PAIN could appear as an inhibitor not by directly binding to the this compound active site, but by other mechanisms such as:
-
Reacting covalently with the enzyme.
-
Aggregating and sequestering the enzyme or substrate.
-
Interfering with the detection method (e.g., fluorescence quenching or enhancement).[6]
-
Altering the redox state of the assay.
It is crucial to be aware of PAINS, especially during drug discovery screenings, and to perform secondary assays to validate any initial hits.
Q4: How should I properly store my this compound enzyme and reagents?
A4: Proper storage is critical for maintaining the activity and stability of your this compound enzyme and other assay components.
-
This compound Enzyme: For long-term storage, it is recommended to store the enzyme at -20°C or -80°C.[7][8] Avoid multiple freeze-thaw cycles, which can lead to a loss of activity.[7] If the enzyme is to be used within a few weeks, it can be stored at 4°C.[7]
-
Reagents: Most assay buffers and reconstituted substrates should be stored at -20°C for long-term use.[2] Always refer to the manufacturer's instructions for specific storage conditions of commercial kits.[2][3]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize pipetting errors.
-
Possible Cause: "Edge effect" in microplates due to evaporation.
-
Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier. Ensure the incubator has adequate humidity.
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Gently mix the plate after adding all reagents, avoiding the introduction of air bubbles.
Issue 2: No or Very Low this compound Activity
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the storage conditions and age of your enzyme. Avoid repeated freeze-thaw cycles.[7] Run a positive control with a known active this compound to ensure the assay is working.[9][10]
-
Possible Cause: Omission of a critical reagent.
-
Solution: Carefully review the protocol to ensure all necessary components (e.g., cofactor 2,3-bisphosphoglycerate for dPGM, coupling enzymes, NADH) have been added in the correct order.
-
Possible Cause: Incorrect assay conditions.
-
Solution: Confirm the pH and temperature are optimal for this compound activity. Most assays are performed at a pH of around 7.6-8.0 and a temperature of 25°C or 37°C.[1]
Issue 3: High Background Signal
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents. Prepare fresh buffers.
-
Possible Cause: Non-specific reaction of the substrate.
-
Solution: Run a "no-enzyme" control (all assay components except this compound) to determine the background rate.[11] Subtract this rate from your sample measurements.
-
Possible Cause: Interference from test compounds.
-
Solution: Some compounds can interfere with the assay's detection system (e.g., autofluorescence). Test the compound in the absence of the enzyme to assess its intrinsic signal.
Issue 4: Non-Linear Reaction Progress Curves
-
Possible Cause: Substrate depletion.
-
Solution: Ensure that you are measuring the initial velocity of the reaction, where less than 10-15% of the substrate has been consumed. If necessary, reduce the enzyme concentration or the reaction time.
-
Possible Cause: Enzyme instability.
-
Solution: Check if the enzyme is stable under the assay conditions for the duration of the experiment. This can be tested by pre-incubating the enzyme in the assay buffer for the intended reaction time and then measuring its activity.
-
Possible Cause: Product inhibition.
-
Solution: Be aware that the product of the reaction (2-PGA or 3-PGA) can inhibit this compound. Measuring the initial velocity helps to minimize this effect.
Experimental Protocols
Coupled Enzymatic Assay for Forward this compound Activity (3-PGA to 2-PGA)
This protocol measures the conversion of 3-PGA to 2-PGA by coupling the reaction to the LDH-mediated oxidation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (2 mM)
-
KCl (100 mM)
-
EDTA (0.5 mM)
-
NADH (0.2 mM)
-
ADP (1.5 mM)
-
2,3-bisphosphoglycerate (10 µM)
-
Lactate dehydrogenase (LDH) (0.6 units/ml)
-
Pyruvate kinase (PK) (0.5 units/ml)
-
Enolase (0.3 units/ml)
-
3-phosphoglycerate (3-PGA) (1 mM)
-
This compound enzyme solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, EDTA, NADH, ADP, 2,3-bisphosphoglycerate, LDH, PK, and enolase.
-
Add the this compound enzyme solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the 3-PGA substrate.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[1]
-
Calculate the rate of NADH oxidation, which is proportional to the this compound activity.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound kinetic assays.
Caption: Simplified diagram of PGAM1 regulation by acetylation.
References
- 1. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abcam.com [abcam.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prospecbio.com [prospecbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Positive Controls for TaqMan SNP Genotyping Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
Optimizing Buffer Conditions for Phosphoglycerate Mutase (PGAM) Activity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize phosphoglycerate mutase (PGAM) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity and how does pH affect the enzyme?
The optimal pH for this compound activity can vary depending on the source of the enzyme. For instance, cofactor-dependent this compound (dPGM) from bacteria like Bacillus subtilis is highly sensitive to pH, with activity decreasing significantly as the pH drops from 8.0 to 6.0.[1] This pH sensitivity is linked to the binding of the essential Mn2+ cofactor.[1] In general, maintaining a pH within the neutral to slightly alkaline range (pH 7.0-8.0) is recommended for many this compound enzymes. Extreme pH values, both high and low, can lead to denaturation of the enzyme, altering the three-dimensional structure of the active site and causing a complete loss of activity.[2][3]
Q2: What is the effect of different salts and their concentrations on this compound activity?
The ionic strength of the buffer can significantly influence this compound activity. For cofactor-dependent this compound (dPGM), increasing concentrations of salts can inhibit mutase activity while activating its phosphatase activity.[4] Specifically, salts like potassium chloride (KCl) can act as competitive inhibitors with respect to the substrate 2-phosphoglycerate.[4] The effect of salts is not universal and can depend on the specific salt, its concentration, and the pH of the assay.[5][6][7] It is crucial to optimize the salt concentration for your specific experimental conditions.
Q3: What are common inhibitors of this compound and their mechanisms of action?
Several molecules are known to inhibit this compound activity. Anionic molecules such as vanadate, acetate, chloride ions, and phosphate act as inhibitors.[4] Additionally, 2-phosphoglycolate is a competitive inhibitor with respect to both 2-phosphoglycerate and the cofactor 2,3-bisphosphoglycerate.[4] In the context of drug development, several small-molecule inhibitors have been identified. MJE3 covalently modifies a lysine residue (K100) in the active site of PGAM1.[8] Another inhibitor, PGMI-004A, is an anthraquinone derivative that blocks the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[8]
Q4: How do I prepare a sample for a this compound activity assay without using a commercial kit?
For tissues, it is recommended to start with 100 to 200 mg.[9] The tissue should be washed with cold PBS and then homogenized in ice-cold PBS using a Dounce homogenizer.[9] For cultured cells, they can be lysed using a suitable lysis buffer. After homogenization or lysis, the sample should be centrifuged to remove cellular debris, and the resulting supernatant containing the protein extract can be used for the assay.[10] It is important to determine the protein concentration of the extract to normalize the enzyme activity.[9]
Q5: My this compound activity is lower than expected. What are the possible causes and solutions?
Low this compound activity can arise from several factors. A primary reason could be suboptimal assay conditions, such as incorrect pH or ionic strength of the buffer.[11] Ensure your assay buffer is within the optimal range for your specific this compound enzyme. Enzyme inactivity due to improper storage or handling, such as repeated freeze-thaw cycles, is another common cause.[11] Always keep the enzyme on ice before use.[12] The concentrations of the substrate or necessary cofactors might be too low. It is advisable to perform substrate and enzyme titrations to determine their optimal concentrations.[13] Finally, the presence of interfering substances in your sample, such as EDTA, SDS, or high concentrations of certain salts, can inhibit this compound activity.[14]
Data Summary
Table 1: General Optimal Conditions for this compound Activity
| Parameter | Optimal Range/Value | Notes |
| pH | 7.0 - 8.0 | Highly sensitive to pH changes; extreme pH leads to denaturation.[1][2] |
| Temperature | 25°C - 37°C | Activity is temperature-dependent; should be kept constant during the assay. |
| Cofactors | 2,3-bisphosphoglycerate (for dPGM) | Required for the activity of cofactor-dependent this compound.[4] |
| Mn2+ (for some bacterial iPGM) | Essential for the activity of certain cofactor-independent PGAMs.[1] |
Table 2: Common Inhibitors of this compound
| Inhibitor | Type of Inhibition | Mechanism of Action |
| Vanadate, Acetate, Chloride, Phosphate | - | Anionic inhibition.[4] |
| 2-Phosphoglycolate | Competitive | Competes with 2-phosphoglycerate and 2,3-bisphosphoglycerate.[4] |
| Potassium Chloride (KCl) | Competitive | Competes with 2-phosphoglycerate.[4] |
| MJE3 | Covalent | Covalently modifies Lysine-100 in the active site of PGAM1.[8] |
| PGMI-004A | - | Anthraquinone derivative that inhibits the conversion of 3-PG to 2-PG.[8] |
Experimental Protocols
Non-Kit Based Spectrophotometric Assay for this compound Activity
This protocol is adapted from a coupled-enzyme assay used to measure the forward reaction of this compound (3-phosphoglycerate to 2-phosphoglycerate).[15] The production of 2-phosphoglycerate is coupled to the reactions of enolase, pyruvate kinase, and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
EDTA (0.5 mM)
-
MgCl2 (2 mM)
-
KCl (100 mM)
-
NADH (0.2 mM)
-
ADP (1.5 mM)
-
2,3-bisphosphoglycerate (10 µM)
-
3-phosphoglycerate (1 mM)
-
Enolase (0.3 units/mL)
-
Pyruvate kinase (0.5 units/mL)
-
Lactate dehydrogenase (0.6 units/mL)
-
Sample containing this compound
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing Tris-HCl, EDTA, MgCl2, KCl, NADH, ADP, 2,3-bisphosphoglycerate, enolase, pyruvate kinase, and lactate dehydrogenase.
-
Sample Addition: Add the sample containing this compound to the reaction mixture. The volume will depend on the concentration of the enzyme in the sample.
-
Initiate the Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).[15] Record readings at regular intervals.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The this compound activity can be calculated using the Beer-Lambert law, where the extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Visualizations
Caption: The catalytic cycle of cofactor-dependent phosphoglycerate mutase (dPGM).
Caption: A logical workflow for troubleshooting low this compound activity in experimental assays.
References
- 1. The enzymatic activity of phosphoglycerate mutase from gram-positive endospore-forming bacteria requires Mn2+ and is pH sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. youtube.com [youtube.com]
- 4. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 5. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex I Enzyme Activity Assay Kit. Colorimetric. (ab109721) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PGAM Antibody Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered during experiments with Phosphoglycerate Mutase (PGAM) antibodies.
Troubleshooting Guides
High background and non-specific binding are common challenges in antibody-based assays. Below are troubleshooting guides for several common experimental techniques.
Western Blot
Non-specific binding in Western Blotting can manifest as high background, extra bands, or smeared lanes.
Table 1: Troubleshooting High Background and Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background.[1][2][3][4] |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][4] Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[1] Add a mild detergent like Tween 20 to the blocking buffer.[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[1][2][4] Increase the volume of washing buffer.[5] |
| Non-Specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding.[1][2][4] Use a pre-adsorbed secondary antibody.[1] |
| Cross-Reactivity of Blocking Agent | For phosphorylated targets, use BSA instead of milk for blocking, as milk contains casein, a phosphoprotein.[1][2] |
| Sample Degradation | Prepare fresh lysates and always add protease inhibitors.[1] |
| High Protein Load | Reduce the amount of protein loaded per lane.[2] |
-
Protein Quantification: Determine the protein concentration of your cell or tissue lysates.
-
Sample Preparation: Mix your protein sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for at least 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer. Recommended starting dilution is 1:1000, but this should be optimized. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunoprecipitation (IP)
Non-specific binding in IP can lead to the co-precipitation of unwanted proteins, resulting in high background in downstream applications like Western Blot.
Table 2: Troubleshooting Non-Specific Binding in Immunoprecipitation
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Determine the optimal antibody concentration by titration.[6] |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[6][7][8][9] Block the beads with BSA before use.[7] |
| Insufficient Washing | Increase the number of washes (e.g., 4-5 times). Use a more stringent wash buffer by increasing the salt concentration or adding a mild detergent.[6][7][9] |
| Antibody Not Specific Enough | Use an affinity-purified antibody.[6][7] |
| Too Much Lysate | Reduce the amount of cell lysate used for the IP.[6] |
Immunohistochemistry (IHC)
In IHC, non-specific binding can cause high background staining, making it difficult to interpret the specific localization of the target protein.
Table 3: Troubleshooting High Background in Immunohistochemistry
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody.[10][11] Common blocking agents include BSA and casein. |
| Endogenous Enzyme Activity | For HRP-based detection, quench endogenous peroxidase activity by incubating the tissue with 3% H₂O₂.[11][12] |
| Non-Specific Antibody Binding | Optimize the primary antibody concentration. Use the same buffer for antibody dilution as for blocking.[10][11] |
| Hydrophobic Interactions | Add a non-ionic detergent like Triton X-100 or Tween 20 to the wash buffer.[11] |
ELISA
High background in ELISA can be due to a variety of factors, leading to a reduced signal-to-noise ratio.
Table 4: Troubleshooting High Background in ELISA
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Try different blocking reagents and ensure the plate is completely blocked.[13] |
| High Antibody Concentration | Optimize the concentrations of both the primary and detection antibodies.[13] |
| Insufficient Washing | Increase the number and duration of wash steps. |
| Cross-Reactivity | Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies. |
| High Salt Concentration in Buffers | Increasing the salt concentration in wash buffers can sometimes reduce weak, non-specific interactions.[13] |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands in my Western Blot for this compound?
A1: Multiple bands can be due to several reasons:
-
Protein Isoforms or Post-Translational Modifications: this compound may exist in different isoforms or have post-translational modifications that alter its molecular weight.[8]
-
Sample Degradation: The protein may have been degraded during sample preparation. Always use fresh samples and protease inhibitors.[1]
-
Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins.[14] To address this, optimize your blocking and washing steps, and consider using an affinity-purified antibody.[5][7]
Q2: How can I be sure the binding I see is specific to this compound?
A2: To confirm specificity, you should include proper controls in your experiment:
-
Negative Control: Use a sample known not to express this compound (e.g., knockout cell line).
-
Isotype Control (for IP and IHC): Use a non-immune antibody of the same isotype as your primary antibody to ensure the observed signal is not due to non-specific binding of the immunoglobulin.[8][15]
-
Secondary Antibody Only Control: This helps to identify any non-specific binding from the secondary antibody.[1][2][4]
Q3: What is the best blocking agent to use for my this compound antibody experiments?
A3: The optimal blocking agent can be application-dependent.
-
For Western Blotting , 5% non-fat dry milk or 5% BSA in TBST are commonly used.[1] If you are detecting a phosphorylated protein, BSA is preferred over milk.[1][2]
-
For IHC , normal serum from the species in which the secondary antibody was raised is often recommended.[10][11]
-
For ELISA , various commercial blocking buffers are available, and the best one may need to be determined empirically.
Q4: Can I reuse my diluted this compound antibody?
A4: It is generally not recommended to reuse diluted antibodies as this can lead to contamination and reduced antibody activity, potentially increasing non-specific binding. For best results, prepare fresh antibody dilutions for each experiment.
Visual Guides
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 11. IHC Blocking | Proteintech Group [ptglab.com]
- 12. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mycoplasma Contamination & Glycolysis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with glycolysis experiments due to Mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and how does it contaminate cell cultures?
Mycoplasma is a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics like penicillin.[1] They are the smallest self-replicating organisms and a common contaminant in cell cultures.[1] Contamination can occur through various sources, including laboratory personnel, contaminated reagents or media, and cross-contamination from other infected cell lines.[2] Due to their small size (0.2-0.8 µm), they can even pass through 0.2 µm filters commonly used for sterilization.
Q2: How can Mycoplasma contamination affect my glycolysis experiments?
Mycoplasma contamination can significantly alter the metabolic landscape of your cell cultures, leading to unreliable and irreproducible results in glycolysis experiments.[3][4] These effects include:
-
Altered Glucose Consumption: Mycoplasma itself utilizes glucose from the culture medium for its own glycolytic pathway to produce ATP, directly competing with the host cells.[5][6][7] This can lead to an apparent increase in the overall rate of glucose consumption in the culture that is not attributable to the cells being studied.
-
Increased Lactate Production: As a product of their own metabolism, Mycoplasma can secrete acidic byproducts, including lactate, which can alter the pH of the culture medium and interfere with assays measuring extracellular acidification rates (ECAR), such as the Seahorse assay.[1]
-
Nutrient Depletion: Besides glucose, Mycoplasma depletes other essential nutrients from the medium, such as amino acids.[1][3] Some species utilize the arginine deiminase pathway for energy, leading to a significant reduction in arginine.[4][8][9][10][11][12][13] This nutrient stress can indirectly affect cellular glycolysis and overall cell health.[13]
-
Altered Host Cell Metabolism: The presence of Mycoplasma can induce a stress response in host cells, leading to changes in gene expression and metabolic pathways, including glycolysis.[14][15] This can mask the true experimental effects you are trying to measure.
-
ATP Level Fluctuation: Mycoplasma actively produces and consumes ATP, which can interfere with assays that measure cellular ATP levels as an indicator of metabolic activity.[16][17]
Troubleshooting Guide
Problem: Unexpectedly high Extracellular Acidification Rate (ECAR) in a Seahorse Glycolysis Stress Test.
This could be an indication of non-cellular lactate production, a common consequence of Mycoplasma contamination.
Troubleshooting Steps:
-
Test for Mycoplasma Contamination: Immediately test your cell culture for the presence of Mycoplasma. A sensitive and rapid method like PCR is recommended.[18]
-
Review Historical Data: Compare the ECAR values with historical data from uncontaminated batches of the same cell line. A significant, unexplained increase should be considered suspicious.
-
Culture a "No-Cell" Control: In a separate well of your Seahorse plate, add only cell culture medium that has been incubated with your cells for 24-48 hours. A rising ECAR in this well is a strong indicator of microbial contamination.
Problem: Inconsistent or irreproducible results in glycolysis assays.
Mycoplasma can cause variability in cell growth and metabolism, leading to inconsistent data.[3]
Troubleshooting Steps:
-
Implement Routine Mycoplasma Testing: It is crucial to routinely screen all cell cultures for Mycoplasma contamination.[19] Monthly testing is a recommended minimum, especially in high-throughput labs.[19]
-
Quarantine New Cell Lines: Always quarantine and test new cell lines for Mycoplasma before introducing them into your general cell culture stocks.[19][20]
-
Discard Contaminated Cultures: If a culture tests positive, the most reliable solution is to discard it to prevent cross-contamination.[21] If the cell line is irreplaceable, elimination protocols can be attempted, but the cells should be re-tested thoroughly afterward.
Problem: Cells show signs of stress (e.g., reduced proliferation, morphological changes) alongside altered glycolytic profiles.
These are common signs of Mycoplasma contamination.[2][3]
Troubleshooting Steps:
-
Visual Inspection: While Mycoplasma is not visible by standard light microscopy, a trained eye might notice subtle changes in cell morphology or growth patterns.[3]
-
DNA Staining: A quick, albeit less definitive, method is to stain the cells with a DNA-binding dye like DAPI or Hoechst.[18] The presence of extranuclear fluorescent foci can indicate Mycoplasma.[18]
-
Confirm with a Specific Assay: Follow up any suspicious visual or staining results with a specific and sensitive detection method like PCR or an ELISA-based kit.[3][22]
Data Presentation
Table 1: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Sensitivity | Specificity | Time to Result |
| PCR | Amplification of Mycoplasma-specific DNA (e.g., 16S rRNA gene).[18][23] | Very High | High | Few hours |
| DNA Staining (Hoechst/DAPI) | Binds to AT-rich DNA; Mycoplasma DNA appears as extranuclear foci.[18] | Moderate | Low (can be misinterpreted) | < 1 hour |
| Culture Method | Growth of Mycoplasma on specific agar plates.[3][22][23] | High (for culturable species) | High | 3-4 weeks |
| ELISA | Detects Mycoplasma antigens or antibodies.[3][22] | High | High | Few hours |
| Biochemical/Bioluminescence | Measures activity of Mycoplasma-specific enzymes.[3][22] | High | Moderate | < 1 hour |
Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
This protocol provides a general outline. Always refer to the specific instructions of your chosen PCR kit.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the Mycoplasma.
-
DNA Extraction: Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.
-
PCR Amplification: Set up the PCR reaction according to the kit manufacturer's instructions, using the extracted DNA as a template and Mycoplasma-specific primers. Include a positive control (kit-provided Mycoplasma DNA) and a negative control (nuclease-free water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.
Protocol 2: Seahorse XF Glycolysis Stress Test
This is a generalized protocol; optimization for specific cell types is recommended.[24][25]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.[25][26]
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with L-glutamine.[25] Incubate the plate in a non-CO2 37°C incubator for 1 hour.[25]
-
Prepare Drug Plate: Prepare a utility plate with the following compounds in the appropriate injection ports:
-
Port A: Glucose (to measure glycolysis)
-
Port B: Oligomycin (to inhibit mitochondrial respiration and measure maximal glycolytic capacity)
-
Port C: 2-Deoxyglucose (2-DG) (a competitive inhibitor of hexokinase to shut down glycolysis and measure non-glycolytic acidification)
-
-
Run Assay: Place the cell culture plate and the utility plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: Analyze the resulting ECAR measurements to determine key parameters of glycolysis.
Protocol 3: Lactate Production Assay
This protocol is based on a colorimetric assay measuring L-Lactate secreted into the medium.[27][28]
-
Cell Culture: Culture cells to the desired confluence. If testing the effect of a compound, add it at the appropriate time.
-
Sample Collection: Collect the cell culture medium. It is recommended to use serum-free or low-serum (≤1%) media to reduce background.[28]
-
Standard Curve Preparation: Prepare a standard curve of L-Lactate (e.g., 0, 1.5, 3, 5, 10 mM) in the same medium used for the cell culture.[28]
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of each standard and sample to separate wells of a 96-well plate.[28]
-
Prepare a working reagent containing lactate dehydrogenase and a probe, according to the kit manufacturer's instructions.[28]
-
Add the working reagent to all wells.[28]
-
Incubate at room temperature for 30 minutes.[28]
-
-
Measurement: Read the absorbance at 565 nm.[28]
-
Calculation: Determine the lactate concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Impact of Mycoplasma on host cell glycolysis.
Caption: Troubleshooting workflow for suspected Mycoplasma contamination.
References
- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 3. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 4. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between glycolytic enzymes of Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. Role of arginine deiminase in growth of Mycoplasma hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of arginine deiminase in growth of Mycoplasma hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] Role of arginine deiminase in growth of Mycoplasma hominis | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. news-medical.net [news-medical.net]
- 14. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf New Zealand [eppendorf.com]
- 15. mdpi.com [mdpi.com]
- 16. Dissecting the energy metabolism in Mycoplasma pneumoniae through genome‐scale metabolic modeling | Molecular Systems Biology [link.springer.com]
- 17. Analysis of energy sources for Mycoplasma penetrans gliding motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 19. news-medical.net [news-medical.net]
- 20. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 21. assaygenie.com [assaygenie.com]
- 22. biocompare.com [biocompare.com]
- 23. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Glycolysis Assay [bio-protocol.org]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Resolution of Your PGAM Crystal Structure
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystal structure of Phosphoglycerate Mutase (PGAM). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the resolution of your this compound crystals.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any this compound crystals. What are the first things I should check?
A1: The absence of crystals can be due to several factors. Start by verifying the purity and homogeneity of your this compound sample, as this is one of the most critical factors for successful crystallization.[1][2][3] Ensure your protein concentration is appropriate; a good starting point for PGAM2 is around 6 mg/mL. Also, confirm that your crystallization screens cover a range of precipitants, pH, and salts. For this compound, initial success has been found with polyethylene glycol (PEG) as the precipitant.[4][5]
Q2: My this compound crystals are very small or are just microcrystals. How can I grow larger, single crystals?
A2: To obtain larger single crystals, you can try several optimization strategies. One effective method is to slow down the crystallization process.[6][7] This can be achieved by lowering the precipitant or protein concentration slightly. Seeding, particularly streak-seeding, can also be beneficial for promoting the growth of larger, well-formed crystals from existing microcrystals.[5] Additionally, screening for additives or trying different crystallization methods like hanging-drop vapor diffusion can be helpful.[8]
Q3: I have this compound crystals, but they diffract poorly. What steps can I take to improve the resolution?
A3: Poor diffraction is a common challenge. Several post-crystallization treatments can significantly improve the resolution of your crystals.[5] Dehydration has proven to be an effective method for improving the diffraction quality of protein crystals by reducing the solvent content and promoting tighter packing of molecules.[9] Crystal annealing, which involves briefly warming the crystal before re-cooling, can also help to reduce crystal mosaicity and improve order.[8] It is also crucial to optimize your cryoprotection strategy to prevent ice formation, which can damage the crystal lattice and degrade diffraction quality.[10]
Q4: The electron density for the C-terminal region of my this compound structure is weak or missing. Is this a known issue?
A4: Yes, disorder in the C-terminal region of PGAM2 has been observed in high-resolution crystal structures. In the 1.29 Å resolution structure of rabbit muscle PGAM2, the C-terminal residues 245–253 were disordered and not modeled. Flexible regions of a protein can hinder the formation of a well-ordered crystal lattice. If this region is not critical for your research question, you may proceed with the structure determination. Alternatively, you could consider protein engineering approaches, such as creating a C-terminal truncation mutant, to improve the chances of obtaining a fully ordered structure.
Q5: What are some reported successful crystallization conditions for this compound?
A5: Several crystallization conditions have been successfully used for this compound and its homologs. These can serve as excellent starting points for your experiments.
| Protein Target | Crystallization Conditions | Protein Concentration | Resolution | Reference |
| Rabbit Muscle PGAM2 | 0.1 M HEPES-NaOH, pH 7.0, 0.2 M NaCl, 20% PEG6000 | 6 mg/mL | 1.29 Å | |
| Mouse Sts-1 (this compound homology domain) | 0.1 M HEPES pH 7.0, 11–14% PEG 8000, various salts | Not specified | 1.82 Å | [4] |
| Leishmania mexicana ithis compound | 0.04 M trisodium citrate dihydrate pH 6.0, 0.08 M ammonium acetate, 24%(w/v) PEG 4000 | Not specified | 1.90 Å | [5] |
| Human PGAM1 (phosphorylated) | Not specified | Not specified | 1.65 Å |
Troubleshooting Guides
Problem 1: No Crystals or Amorphous Precipitate
If you are observing no crystals or only amorphous precipitate in your crystallization drops, consider the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the absence of crystals or amorphous precipitate.
Problem 2: Poorly Diffracting Crystals
If your this compound crystals are diffracting to low resolution, the following strategies can help improve their quality.
Post-Crystallization Improvement Techniques
Caption: Strategies for improving the diffraction resolution of existing crystals.
Experimental Protocols
Protocol 1: Purification of Rabbit Muscle PGAM2 for Crystallography
This protocol is based on the methods used to obtain the high-resolution structure of rabbit muscle PGAM2.[8]
-
Expression and Initial Purification : Express recombinant rabbit muscle PGAM2 in a suitable host system (e.g., E. coli). Perform initial purification steps, which may include affinity and ion-exchange chromatography, to achieve a high degree of purity.
-
Size Exclusion Chromatography (SEC) : As a final polishing step, perform SEC using a column such as a HiLoad 16/600 Superdex 200 pg. This step is crucial for ensuring the homogeneity of the protein sample.
-
Concentration : Concentrate the purified PGAM2 to approximately 6 mg/mL. It is important to monitor the protein during concentration to ensure it does not aggregate.
-
Purity and Homogeneity Check : Verify the purity of the final sample to be greater than 95% using SDS-PAGE and confirm its monodispersity by analytical SEC.
Protocol 2: Crystallization of PGAM2 by Hanging-Drop Vapor Diffusion
This protocol details the setup for crystallizing PGAM2 based on the successful conditions reported.[8]
-
Prepare the Reservoir Solution : The reservoir solution consists of 0.1 M HEPES-NaOH at pH 7.0, 0.2 M NaCl, and 20% (w/v) PEG6000.
-
Set up the Crystallization Drop : On a siliconized glass coverslip, mix 1.5 µL of the 6 mg/mL PGAM2 protein solution with 1.5 µL of the reservoir solution.
-
Seal the Well : Invert the coverslip and place it over a well containing 500 µL of the reservoir solution, sealing the well with vacuum grease.
-
Incubation : Incubate the crystallization plate at 292 K (19°C) and monitor for crystal growth over several days to weeks.
Protocol 3: Cryoprotection and Crystal Harvesting
Proper cryoprotection is vital for preventing damage to the crystal during flash-cooling and data collection.
-
Prepare the Cryoprotectant Solution : The cryoprotectant solution is the mother liquor (the reservoir solution) supplemented with 20% (v/v) glycerol.
-
Crystal Soaking : Carefully transfer a PGAM2 crystal from the crystallization drop into a drop of the cryoprotectant solution. The soaking time should be brief (a few seconds) to avoid damaging the crystal.
-
Crystal Mounting : Using a cryo-loop, scoop the crystal out of the cryoprotectant solution.
-
Flash-Cooling : Immediately plunge the crystal into liquid nitrogen or a cold nitrogen gas stream at 100 K to vitrify the surrounding solution. The crystal is now ready for X-ray diffraction experiments.
General Crystallography Workflow
Caption: A general workflow for macromolecular X-ray crystallography.
References
- 1. Purification of proteins for crystallographic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. Crystallization and initial crystal characterization of the C-terminal phosphoglycerate mutase homology domain of Sts-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Expression of PGAM2 Mutants in E. coli
Welcome to the technical support center for the expression of phosphoglycerate mutase 2 (PGAM2) mutants in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the recombinant expression of PGAM2 variants.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any expression of my PGAM2 mutant protein on an SDS-PAGE gel. What are the possible causes and how can I troubleshoot this?
A1: No detectable expression is a common issue. Here are several potential causes and solutions:
-
Codon Usage: Human genes, including PGAM2, often contain codons that are rare in E. coli. This can lead to translational stalling and truncated or non-existent protein expression.
-
Solution: Use an E. coli expression strain that is engineered to supplement rare tRNAs, such as BL21(DE3)-pLysS or Rosetta(DE3) strains. For long-term projects, consider codon-optimizing your PGAM2 mutant gene sequence for E. coli expression.[1]
-
-
Plasmid Integrity: The expression plasmid may have been lost or may contain mutations.
-
Solution: Always use freshly transformed cells for expression experiments. Before proceeding with large-scale expression, verify the sequence of your PGAM2 mutant construct to ensure there are no unintended mutations or frameshifts.[1]
-
-
Toxicity of the Mutant Protein: Some mutations may render the PGAM2 protein toxic to E. coli, leading to cell death upon induction.
-
Inefficient Induction: The induction parameters may not be optimal.
Q2: My PGAM2 mutant is expressing, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: Inclusion body formation is a frequent challenge when overexpressing heterologous proteins in E. coli.[6][7][8][9] Here’s how to address it:
-
Lower Induction Temperature: High temperatures and rapid expression rates can overwhelm the cellular folding machinery, leading to protein aggregation.
-
Reduce Inducer Concentration: High levels of induction can also lead to the rapid accumulation of misfolded protein.
-
Choice of Expression Strain: Some strains are better suited for producing soluble protein.
-
Solution: Consider using strains that co-express molecular chaperones (e.g., GroEL/ES) to assist in protein folding.
-
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your PGAM2 mutant can improve its solubility.
-
Solution: Express your mutant as a fusion protein with tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST). These tags can be cleaved off after purification.
-
-
Media Composition: The growth medium can influence protein folding and solubility.
-
Solution: Supplementing the growth media with additives like 1% glucose can sometimes help increase the solubility of the expressed protein.
-
Q3: I have a good yield of soluble PGAM2 mutant, but the protein degrades during purification. What can I do to prevent this?
A3: Protein degradation is often caused by endogenous E. coli proteases released during cell lysis.
-
Use Protease Inhibitor Cocktails: These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Solution: Add a commercially available protease inhibitor cocktail to your lysis buffer immediately before cell disruption.
-
-
Work at Low Temperatures: Protease activity is significantly reduced at lower temperatures.
-
Solution: Keep your cell lysate and all subsequent purification buffers on ice or at 4°C throughout the entire purification process.
-
-
Use Protease-Deficient E. coli Strains: Some expression strains have been genetically modified to reduce protease activity.
-
Solution: Utilize protease-deficient strains like BL21(DE3) to minimize protein degradation from the outset.
-
-
Rapid Purification: The longer your protein is in the crude lysate, the more susceptible it is to degradation.
-
Solution: Streamline your purification protocol to minimize the time between cell lysis and the final purified product.
-
Quantitative Data Summary
The optimal expression conditions can vary between different PGAM2 mutants. The following tables provide a starting point for optimizing the expression of your specific mutant.
Table 1: Recommended Starting Parameters for PGAM2 Mutant Expression Optimization
| Parameter | Recommended Range | Rationale |
| E. coli Strain | BL21(DE3), Rosetta(DE3) | BL21(DE3) is a standard, robust expression strain. Rosetta(DE3) provides tRNAs for rare codons often found in human genes. |
| Induction Temperature | 18-30°C | Lower temperatures slow protein synthesis, promoting proper folding and increasing solubility.[1][3][4][5] |
| IPTG Concentration | 0.05 - 1.0 mM | Lower concentrations can reduce metabolic burden and toxicity, potentially increasing soluble protein yield.[2][3][4][10] |
| OD600 at Induction | 0.5 - 0.8 | Inducing during the mid-log phase of growth ensures that cells are metabolically active.[3][4][5] |
| Induction Duration | 4 hours to overnight | Shorter times at higher temperatures (e.g., 30°C) or overnight at lower temperatures (e.g., 18°C).[1][3][4][5] |
Table 2: Comparison of Common Fusion Tags for Enhancing Solubility
| Fusion Tag | Size (kDa) | Purification Method | Key Advantage |
| His-tag (6xHis) | ~0.8 | Immobilized Metal Affinity Chromatography (IMAC) | Small size, unlikely to interfere with protein function. |
| GST | ~26 | Glutathione Affinity Chromatography | Can enhance solubility and stability. |
| MBP | ~42 | Amylose Affinity Chromatography | Highly effective at increasing the solubility of fusion partners. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of PGAM2
This protocol outlines a general procedure for introducing point mutations into your PGAM2 expression vector.
-
Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., Pfu).
-
Use the wild-type PGAM2 plasmid as the template.
-
The PCR will amplify the entire plasmid, incorporating the mutagenic primers.
-
-
Template Digestion:
-
Following PCR, digest the reaction mixture with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[11]
-
-
Transformation:
-
Verification:
-
Pick several colonies and grow overnight cultures for plasmid minipreps.
-
Sequence the purified plasmids to confirm the presence of the desired mutation and to ensure no other mutations were introduced.[11]
-
Protocol 2: Small-Scale Expression Trial for a PGAM2 Mutant
This protocol is for determining the optimal induction conditions for your PGAM2 mutant.
-
Transformation: Transform your verified PGAM2 mutant expression plasmid into your chosen E. coli expression strain (e.g., BL21(DE3)). Plate on selective media and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Cultures:
-
Inoculate 10 mL of fresh LB medium with the antibiotic in several culture tubes using your starter culture (e.g., 1:100 dilution).
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.5-0.6.[3]
-
-
Induction:
-
Set aside one tube as an uninduced control.
-
Induce the remaining cultures under different conditions. For example:
-
Temperature screen: Move cultures to different temperature shakers (e.g., 18°C, 25°C, 30°C) and induce with a fixed concentration of IPTG (e.g., 0.1 mM).
-
IPTG concentration screen: Keep the temperature constant (e.g., 25°C) and induce with a range of IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1 mM).
-
-
-
Harvest and Lysis:
-
After the desired induction time (e.g., 4 hours for 30°C, overnight for 18°C), harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication).
-
-
Solubility Analysis:
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.[6][7][8][9][16][17]
-
Visualizations
Caption: Workflow for PGAM2 mutant expression and purification.
Caption: Troubleshooting logic for PGAM2 mutant expression issues.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant protein production data after expression in the bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.iib.uam.es [www2.iib.uam.es]
- 12. assaygenie.com [assaygenie.com]
- 13. Site-Directed Mutagenesis [protocols.io]
- 14. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Low transfection efficiency for PGAM1 plasmids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during PGAM1 plasmid transfection experiments.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems you may encounter during your PGAM1 transfection experiments.
Issue: Low Transfection Efficiency
If you are experiencing low transfection efficiency with your PGAM1 plasmids, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Plasmid Quality | Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity via gel electrophoresis. An A260/A280 ratio of 1.8-2.0 is recommended.[1][2][3][4] | Endotoxins can significantly reduce transfection efficiency, especially in sensitive, primary, or suspension cells.[5] Supercoiled plasmid DNA is generally more efficient for transient transfection.[2][6] |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells).[1][3][6][7] Use cells with a low passage number, ideally below 50.[1] | Cells should be at least 90% viable before transfection.[6] Subculture cells at least 24 hours before the experiment.[6] Both too low and too high cell densities can negatively impact efficiency.[1][6] |
| Transfection Reagent and Protocol | Optimize the DNA-to-reagent ratio.[3][7][8] Use a transfection reagent suitable for your specific cell line and plasmid size.[7][8] For difficult-to-transfect cells, consider electroporation or viral delivery systems.[3][9][10] | The optimal ratio of DNA to transfection reagent is crucial and often requires empirical testing for each cell line and plasmid combination.[3][5] Some reagents are specifically designed for large plasmids or sensitive cells.[8] |
| Plasmid Size | For large PGAM1 plasmid constructs (>10-15 kb), specific optimization is often necessary.[11][12] This may include using specialized transfection reagents, electroporation, or adjusting experimental parameters like recovery time after electroporation.[3][11][13] | Larger plasmids can be more challenging to deliver across the cell membrane, leading to lower transfection rates and reduced cell viability.[11][13] |
| Inhibitors in Media | Perform transfection in serum-free media, as serum can interfere with the formation of DNA-reagent complexes.[3][14] Avoid using antibiotics in the media during transfection.[4] | While some modern reagents are compatible with serum, initial optimization in serum-free conditions is a good practice.[3] Antibiotics can be added 24-48 hours post-transfection.[15] |
| Toxicity of PGAM1 | If overexpression of PGAM1 is toxic to the cells, consider using a weaker or inducible promoter to control the expression level of the gene product.[5] | High levels of a non-native protein can induce cellular stress and lead to cell death, which can be misinterpreted as low transfection efficiency. |
Frequently Asked Questions (FAQs)
Q1: I'm seeing high cell death after transfecting my PGAM1 plasmid. What could be the cause?
High cytotoxicity can be due to several factors:
-
High Concentration of Transfection Reagent: Too much transfection reagent can be toxic to cells. Perform a titration experiment to find the optimal concentration that balances efficiency and viability.
-
Excessive Amounts of Plasmid DNA: Large amounts of foreign DNA can trigger cellular stress responses and lead to cytotoxicity. Optimize the DNA concentration for your experiments.
-
Contaminants in Plasmid DNA: Contaminants from the plasmid preparation process, such as endotoxins, can cause significant cell death.[5] Use a high-quality, endotoxin-free plasmid purification kit.[5]
-
Sensitive Cell Type: Some cell lines, especially primary cells, are more sensitive to transfection reagents.[12][16] Consider using a reagent specifically designed for sensitive or hard-to-transfect cells, or explore alternative methods like electroporation.[9][10][17]
-
Prolonged Exposure to Transfection Complex: For sensitive cells, reducing the incubation time with the transfection complex (e.g., to 4-6 hours) before replacing the media can help reduce toxicity.[12]
Q2: How does the quality of my PGAM1 plasmid DNA affect transfection?
DNA quality is a critical factor for successful transfection.[1][5] Using high-purity plasmid DNA with an A260/A280 ratio of at least 1.8 and low endotoxin levels will lead to higher transfection efficiencies and better cell viability.[2][4] The topology of the plasmid also matters; supercoiled DNA is generally more efficient for transient transfection than linear or relaxed circular forms.[2][6]
Q3: Can I use antibiotics in the media during transfection of my PGAM1 plasmid?
It is generally recommended to perform transfection in antibiotic-free media.[4] While some studies suggest that antibiotics may not always interfere with transfection, their omission is a standard practice to avoid potential negative effects on cell health and transfection efficiency. If you are troubleshooting low efficiency or high toxicity issues, it is a good troubleshooting step to perform the transfection in antibiotic-free media.[4]
Q4: How long should I wait after transfecting my PGAM1 plasmid to assay for gene expression?
The optimal time to assay for gene expression depends on the expression kinetics of your specific plasmid and the half-life of the PGAM1 protein. For transient transfections, protein expression is typically detectable within 24-48 hours and may peak around 48-72 hours post-transfection.[15] For transient transfections, expression levels will peak and then decline as the plasmid is not integrated into the host genome. It is advisable to perform a time-course experiment to determine the peak expression time for your specific experimental setup.
Q5: Are there any specific characteristics of the PGAM1 gene that might make it difficult to transfect?
Currently, there is no widespread evidence to suggest that PGAM1 plasmids are inherently more difficult to transfect than other plasmids of similar size. PGAM1 is a key enzyme in glycolysis and is widely expressed in various tissues.[18][19][20] However, as with any gene, high levels of overexpression could potentially be toxic to certain cell types, which might manifest as low apparent transfection efficiency due to cell death. If you suspect toxicity, using a weaker or inducible promoter could be a viable strategy.[5]
Experimental Protocols & Workflows
Standard Lipid-Based Transfection Protocol for PGAM1 Plasmids
This protocol provides a general guideline for lipid-based plasmid transfection in a 6-well plate format. Optimization is recommended for each specific cell line and plasmid combination.
Materials:
-
PGAM1 Plasmid (high-purity, endotoxin-free)
-
Adherent cells in logarithmic growth phase
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[3][21]
-
Complex Preparation:
-
In tube A, dilute 2.5 µg of your PGAM1 plasmid DNA into 250 µL of serum-free medium.[21] Mix gently.
-
In tube B, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium.[21] Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA (from tube A) and the diluted transfection reagent (from tube B). Mix gently and incubate for 20 minutes at room temperature to allow the DNA-reagent complexes to form.[14]
-
-
Transfection:
-
Gently add the 500 µL of the DNA-reagent complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis: After the incubation period, analyze the cells for PGAM1 expression using the desired method (e.g., fluorescence microscopy for fluorescently tagged PGAM1, qPCR for mRNA levels, or Western blot for protein expression).
Troubleshooting Workflow for Low Transfection Efficiency
Caption: A flowchart for troubleshooting low transfection efficiency.
Signaling Pathways and Experimental Visualization
Simplified Glycolytic Pathway Involving PGAM1
Phosphoglycerate mutase 1 (PGAM1) is an enzyme that catalyzes a key step in the glycolytic pathway.[18] Specifically, it facilitates the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate.[18][22]
Caption: The role of PGAM1 in the glycolytic pathway.
General Experimental Workflow for PGAM1 Overexpression
This diagram illustrates a typical workflow for experiments involving the overexpression of PGAM1 using plasmid transfection.
Caption: A standard workflow for PGAM1 plasmid transfection experiments.
References
- 1. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Guidelines for transfection of DNA [qiagen.com]
- 6. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 9. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. rheniumbio.co.il [rheniumbio.co.il]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. Common Issues in Cell Transfection [procellsystem.com]
- 16. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 17. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PGAM1 Gene: Role, Function, and Clinical Significance [learn.mapmygenome.in]
- 19. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PGAM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 21. benchchem.com [benchchem.com]
- 22. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Technical Support Center: PGAM-Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on phosphoglycerate mutase (PGAM)-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing this compound-targeted therapies?
A1: Developing therapies targeting phosphoglycerate mutase (this compound) presents several key challenges. PGAM1, a key glycolytic enzyme, is frequently overexpressed in various cancers, making it an attractive therapeutic target.[1] However, the existence of a muscle-specific isoform, PGAM2, which shares high sequence homology with PGAM1, complicates the development of isoform-specific inhibitors.[2][3] Achieving high potency and selectivity while minimizing off-target effects are significant hurdles.[4] Furthermore, overcoming potential mechanisms of acquired resistance is a critical consideration for long-term therapeutic efficacy.[5][6]
Q2: Why is isoform selectivity (PGAM1 vs. PGAM2) important?
A2: Isoform selectivity is crucial to minimize potential toxicity. PGAM1 is ubiquitously expressed and upregulated in many cancer types, while PGAM2 is predominantly found in muscle tissue.[2][7] Non-selective inhibition of PGAM2 could lead to muscle-related side effects. Therefore, designing inhibitors that specifically target PGAM1 is a key objective in developing safe and effective therapies. The high degree of structural similarity between the two isoforms makes achieving this selectivity a significant challenge.[2]
Q3: What are the known signaling pathways regulated by PGAM1 in cancer?
A3: Beyond its role in glycolysis, PGAM1 has been shown to influence several oncogenic signaling pathways. Notably, PGAM1 can promote tumorigenesis through the activation of the Wnt/β-catenin and transforming growth factor-β (TGF-β) signaling pathways.[8][9][10][11] Inhibition of PGAM1 has been shown to suppress these pathways, leading to reduced cancer cell proliferation, migration, and invasion.[9][12]
Q4: What are the potential mechanisms of acquired resistance to this compound inhibitors?
A4: While specific resistance mechanisms to this compound inhibitors are still under investigation, several general mechanisms of resistance to targeted therapies could be relevant. These include:
-
Target alteration: Mutations in the PGAM1 gene could alter the drug-binding site, reducing inhibitor efficacy.
-
Bypass pathways: Cancer cells may upregulate alternative metabolic pathways to compensate for the inhibition of glycolysis.[13]
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.[5]
-
Gene amplification: Increased copy number of the PGAM1 gene could lead to higher protein expression, requiring higher inhibitor concentrations for effective inhibition.[5]
Troubleshooting Guides
This compound Enzymatic Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | 1. Substrate (3-PG) Instability: 3-phosphoglycerate can be unstable, especially at non-optimal pH.[14] 2. Low Enzyme Activity: The enzyme preparation may have low specific activity. 3. Suboptimal Reagent Concentrations: Incorrect concentrations of coupling enzymes, cofactors, or substrates in coupled assays.[15] 4. Fluorescence Quenching: Components in the sample or buffer may be quenching the fluorescent signal. | 1. Prepare 3-PG solutions fresh and use a buffer with a pH between 4.5 and 6.5 for storage.[14] 2. Verify the activity of your this compound enzyme preparation using a positive control. 3. Titrate each component of the coupled assay system (e.g., enolase, pyruvate kinase, lactate dehydrogenase, NADH, ADP) to determine optimal concentrations.[15] 4. Run a control with the fluorophore alone and with your sample buffer to check for quenching effects. |
| High Background Signal | 1. Contaminated Reagents: Reagents may be contaminated with enzymes or fluorescent compounds. 2. Non-enzymatic Substrate Conversion: The substrate may be non-enzymatically converting to the product. | 1. Use high-purity reagents and test each component individually for background signal. 2. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate conversion. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Improper Mixing: Reagents not thoroughly mixed before or during the assay. | 1. Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[16] 2. Ensure a stable and uniform temperature in your incubator or plate reader.[16] 3. Gently mix all reagents before use and ensure proper mixing in the assay plate.[16] |
Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Inhibitor Potency (IC50) | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. 2. Cell Density: The initial cell seeding density can affect inhibitor potency. 3. Inhibitor Stability: The inhibitor may be unstable in the cell culture medium. | 1. Use cells within a defined low passage number range for all experiments. 2. Optimize and standardize the cell seeding density for your assays. 3. Determine the stability of your inhibitor in your specific cell culture medium over the time course of the experiment. |
| Discrepancy Between Enzymatic and Cellular IC50 | 1. Cell Permeability: The inhibitor may have poor cell permeability. 2. Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps. 3. Off-Target Effects: The inhibitor may have off-target effects that contribute to its cellular activity. | 1. Assess the cell permeability of your inhibitor using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use efflux pump inhibitors to determine if your compound is being actively transported out of the cells. 3. Perform a broad-panel kinase screen or other off-target profiling assays. |
Quantitative Data
Table 1: Comparative Inhibitory Potency of Selected PGAM1 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (Enzymatic) | Ki | Kd | Cell Proliferation IC50 |
| MJE3 | Covalent | Active Site (Lysine 100) | Not Reported | Not Reported | Not Reported | 33 µM (Breast Cancer Cells)[4] |
| PGMI-004A | Allosteric | Allosteric Site | 13.1 µM[4] | 3.91 ± 2.50 µM[4] | 7.2 ± 0.7 µM, 9.4 ± 2.0 µM[4] | Not Reported |
| HKB99 | Allosteric | Allosteric Site | Not Reported | Not Reported | Not Reported | Not Reported |
| KH3 | Allosteric | Allosteric Site | Not Reported | Not Reported | 890 nM[17] | 0.22-0.70 µM (Pancreatic Cancer Cells)[17] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: PGAM1 Coupled Enzyme Activity Assay
This protocol measures the activity of PGAM1 by coupling the reaction to the lactate dehydrogenase-mediated oxidation of NADH.
Materials:
-
Recombinant human PGAM1
-
3-phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
ADP
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl2, 0.5 mM EDTA, 10 µM 2,3-bisphosphoglycerate)[15]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing all components except 3-PG in the assay buffer.
-
Add the test inhibitor at various concentrations to the appropriate wells.
-
Add recombinant PGAM1 to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to PGAM1.
-
Initiate the reaction by adding 3-PG to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Protocol 2: Western Blot for PGAM1 Expression
This protocol is for assessing the levels of PGAM1 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against PGAM1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.[19]
-
Determine the protein concentration of the lysates using a BCA assay.[19]
-
Prepare protein samples by mixing with Laemmli sample buffer and heating.[19]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-PGAM1 antibody overnight at 4°C.[19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[19]
-
Detect the signal using an ECL substrate and an imaging system.[19]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify band intensities and normalize PGAM1 levels to the loading control.
Protocol 3: Subcutaneous Xenograft Model for In Vivo Efficacy
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of a this compound inhibitor.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound inhibitor formulation
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Culture cancer cells to the desired number.
-
Prepare a cell suspension in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[20][21]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20][21]
-
Administer the this compound inhibitor or vehicle control according to the desired dosing schedule and route of administration.[20]
-
Measure tumor volume and body weight 2-3 times per week.[22]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).[20]
Visualizations
Caption: PGAM1 integrates metabolic and oncogenic signaling pathways.
Caption: Preclinical development workflow for this compound inhibitors.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGAM2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGAM1: a potential therapeutic target mediating Wnt/β-catenin signaling drives breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGAM1: a potential therapeutic target mediating Wnt/β-catenin signaling drives breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PGAM1, regulated by miR-3614-5p, functions as an oncogene by activating transforming growth factor-β (TGF-β) signaling in the progression of non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PGAM1 and PGAM2 Substrate Specificity for Researchers
An In-depth Analysis of Phosphoglycerate Mutase Isoforms 1 and 2, Featuring Experimental Data, Protocols, and Signaling Pathway Visualizations.
This guide provides a detailed comparison of the substrate specificity and related functions of Phosphoglycerate Mutase 1 (PGAM1) and Phosphoglycerate Mutase 2 (PGAM2). These two isoforms of the glycolytic enzyme phosphoglycerate mutase play a crucial role in cellular metabolism by catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). While they share a primary function, emerging research highlights distinct roles in various cellular processes and disease states. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two important enzymes.
Data Presentation: A Head-to-Head Comparison of PGAM1 and PGAM2
While both PGAM1 and PGAM2 primarily catalyze the isomerization of phosphoglycerate, their activities can be modulated by post-translational modifications, and they exhibit subtle differences in their catalytic abilities and substrate interactions.
| Feature | PGAM1 (Brain or B-type) | PGAM2 (Muscle or M-type) | References |
| Primary Substrate | 3-Phosphoglycerate (3-PG) | 3-Phosphoglycerate (3-PG) | [1] |
| Primary Product | 2-Phosphoglycerate (2-PG) | 2-Phosphoglycerate (2-PG) | [1] |
| Alternative Activities | Intrinsic phosphatase activity, converting 2,3-bisphosphoglycerate to 2-PG.[1] | Can also catalyze a synthase reaction, though with reduced activity.[2] Both isoforms have been shown to lack protein phosphatase activity.[3] | [1][2][3] |
| Kinetic Parameters (for 3-PG) | |||
| Km | ~350 µM | Functionally indistinguishable from PGAM1. | [4] |
| kcat | Wild-type: 388 s⁻¹Acetylated mimic (3KQ): 563 s⁻¹Deacetylated mimic (3KR): 321 s⁻¹ | Functionally indistinguishable from PGAM1. Acetylation of K100 inhibits activity, while deacetylation by SIRT2 stimulates it.[5] | [4] |
| Post-Translational Modifications | Acetylation at Lys-251, Lys-253, and Lys-254 by SIRT1 deacetylates, reducing activity. Acetylation enhances catalytic efficiency. Phosphorylation at Tyr-26 enhances activation.[6] | Acetylation at the highly conserved Lys-100 inhibits activity. Deacetylation by SIRT2 under oxidative stress activates the enzyme.[7][8] Sumoylation at Lys-49 and Lys-176 regulates activity.[5] | [5][6][7][8] |
| Tissue Distribution | Ubiquitously expressed, with high levels in the brain, liver, and red blood cells.[9] | Predominantly expressed in adult skeletal and cardiac muscle.[9] | [9] |
| Isozyme Forms | Forms homodimers (BB) and heterodimers (MB) with PGAM2.[10] | Forms homodimers (MM) and heterodimers (MB) with PGAM1.[10] | [10] |
Experimental Protocols: Determining Phosphoglycerate Mutase Activity
The enzymatic activity of both PGAM1 and PGAM2 can be determined using a coupled enzyme assay. This method measures the rate of NADH oxidation, which is proportional to the rate of 2-phosphoglycerate formation.
Principle: The conversion of 3-phosphoglycerate to 2-phosphoglycerate by this compound is the first step in a series of coupled reactions. Enolase then converts 2-PG to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) subsequently converts PEP to pyruvate, consuming ADP and producing ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Reaction Scheme:
3-Phosphoglycerate -> 2-Phosphoglycerate (catalyzed by this compound) 2-Phosphoglycerate -> Phosphoenolpyruvate (catalyzed by Enolase) Phosphoenolpyruvate + ADP -> Pyruvate + ATP (catalyzed by Pyruvate Kinase) Pyruvate + NADH + H⁺ -> Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
EDTA (0.5 mM)
-
MgCl₂ (2 mM)
-
KCl (100 mM)
-
NADH (0.2 mM)
-
ADP (1.5 mM)
-
2,3-bisphosphoglycerate (10 µM, as a cofactor for dPGM)
-
Lactate dehydrogenase (0.6 units/ml)
-
Pyruvate kinase (0.5 units/ml)
-
Enolase (0.3 units/ml)
-
3-phosphoglycerate (1 mM, substrate)
-
Enzyme sample (cell lysate or purified PGAM1/PGAM2)
Procedure:
-
Prepare a reaction mixture containing all reagents except the substrate (3-phosphoglycerate) and the enzyme sample.
-
Add the enzyme sample to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, 3-phosphoglycerate.
-
Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at 37°C.
-
Record the absorbance at regular intervals for a set period, ensuring the reaction remains in the linear range.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Note: The basic protocol is suitable for both PGAM1 and PGAM2 due to their similar catalytic mechanisms. However, when comparing the two isoforms, it is crucial to use identical assay conditions and to determine the protein concentration of each enzyme sample for normalization.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining this compound activity and the key signaling pathways in which PGAM1 and PGAM2 are involved.
Experimental workflow for determining this compound activity.
Key signaling pathways involving PGAM1 and PGAM2.
Conclusion
PGAM1 and PGAM2, while sharing a primary enzymatic function, exhibit key differences in their tissue distribution, regulation by post-translational modifications, and involvement in distinct signaling pathways. PGAM1 is ubiquitously expressed and its activity is modulated by acetylation and phosphorylation, playing a significant role in cancer metabolism through pathways like PI3K/Akt/mTOR. In contrast, PGAM2 is muscle-specific, and its activity is notably regulated by SIRT2-mediated deacetylation in response to oxidative stress. The functional similarities in their core catalytic activity mean that standard enzymatic assays can be applied to both, but their differential regulation and signaling roles highlight them as distinct targets for therapeutic intervention in a variety of diseases. This guide provides a foundational understanding for researchers aiming to further explore the nuanced biology of these critical metabolic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sumoylation-deficient phosphoglycerate mutase 2 impairs myogenic differentiation [frontiersin.org]
- 6. Phosphatase Subfamily this compound - PhosphataseWiki [phosphatome.net]
- 7. Oxidative Stress Activates SIRT2 to Deacetylate and Stimulate Phosphoglycerate Mutase [escholarship.org]
- 8. Oxidative Stress Activates SIRT2 to Deacetylate and Stimulate Phosphoglycerate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGAM2 - Wikipedia [en.wikipedia.org]
PGAM1: A Promising Therapeutic Target in Glioma? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphoglycerate Mutase 1 (PGAM1) as a therapeutic target in glioma, evaluating its performance against alternative strategies and supported by experimental data.
Executive Summary
Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, is emerging as a significant therapeutic target in glioma, the most common and aggressive form of primary brain tumor.[1][2] Beyond its canonical role in metabolism, PGAM1 exhibits non-glycolytic functions that contribute to glioma progression, including promoting cell proliferation, migration, invasion, and resistance to standard therapies.[3][4] This guide synthesizes the current evidence validating PGAM1 as a target, presents quantitative data on its expression and the effects of its inhibition, details relevant experimental protocols, and compares it with other therapeutic avenues in glioma.
PGAM1 in Glioma: Upregulation and Correlation with Malignancy
PGAM1 is consistently overexpressed in glioma tissues compared to normal brain tissue, with expression levels correlating with tumor grade.[3][5] This upregulation is observed at both the mRNA and protein levels, suggesting its potential as a biomarker for glioma progression.[3]
Table 1: PGAM1 Protein Expression in Glioma Tissues
| Tissue Type | Positive PGAM1 Expression (%) | Source |
| Normal Brain Tissue | 25.0% (5/20) | [3] |
| Glioma (All Grades) | 74.2% (92/124) | [3] |
| Grade II Glioma | 56.3% | [3] |
| Grade III Glioma | 79.0% | [3] |
| Grade IV Glioma (Glioblastoma) | 81.5% | [3] |
Dual Roles of PGAM1 in Glioma Pathogenesis
PGAM1's contribution to glioma malignancy is twofold, encompassing both its metabolic and non-metabolic functions.
Metabolic Function in Aerobic Glycolysis (The Warburg Effect)
As a crucial enzyme in the glycolytic pathway, PGAM1 catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[2] Glioma cells, like many cancer cells, exhibit the Warburg effect, relying heavily on aerobic glycolysis for energy production and the generation of biosynthetic precursors necessary for rapid cell growth.[3] Upregulated PGAM1 activity supports this metabolic phenotype, fueling tumor proliferation.
Non-Metabolic Role in DNA Damage Repair and Chemo/Radioresistance
Recent studies have unveiled a critical non-glycolytic function of PGAM1 in promoting resistance to standard glioma therapies like radiation (IR) and temozolomide (TMZ).[1][2] PGAM1 physically interacts with and sequesters the phosphatase WIP1 (Wild-type p53-induced phosphatase 1) in the cytoplasm.[1] This prevents WIP1 from translocating to the nucleus and dephosphorylating and inactivating the ATM (ataxia-telangiectasia mutated) signaling pathway, a key player in the DNA damage response.[1] Consequently, the DNA damage repair pathway remains constitutively active, enabling glioma cells to survive the DNA-damaging effects of radiation and chemotherapy.[1][4]
Validation of PGAM1 as a Therapeutic Target: Preclinical Data
The therapeutic potential of targeting PGAM1 in glioma has been investigated through preclinical studies, primarily using RNA interference (siRNA and shRNA) to knockdown its expression.
Effects of PGAM1 Knockdown on Glioma Cell Phenotype
In vitro studies have consistently demonstrated that silencing PGAM1 expression in glioma cell lines (e.g., U87) leads to:
-
Inhibition of Cell Proliferation: A significant reduction in the growth of glioma cells.[3]
-
Induction of Apoptosis: A marked increase in programmed cell death.[3]
-
Cell Cycle Arrest: An accumulation of cells in the S phase of the cell cycle.[3]
-
Reduced Migration and Invasion: A decreased ability of glioma cells to migrate and invade surrounding tissues, accompanied by downregulation of matrix metalloproteinases MMP2 and MMP9.[3]
Table 2: Quantitative Effects of PGAM1 siRNA Knockdown in U87 Glioma Cells
| Parameter | Control | PGAM1 siRNA | Fold Change/Percentage | Source |
| Apoptosis Rate | [3] | |||
| Early Apoptotic Cells | 0.83 ± 0.67% | 32.0 ± 4.26% | ~38.6-fold increase | [3] |
| Late Apoptotic Cells | 2.47 ± 0.39% | 6.69 ± 3.11% | ~2.7-fold increase | [3] |
| Total Apoptotic Rate | ~3.3% | 42.9% | ~13-fold increase | [3] |
| Cell Cycle Distribution | [3] | |||
| G0/G1 Phase | Not specified | Not specified | Not specified | |
| S Phase | Not specified | Increased | Induces S phase arrest | [3] |
| G2/M Phase | Not specified | Decreased | [3] |
Sensitization to Standard Therapies
Crucially, genetic inhibition of PGAM1 sensitizes glioma cells to irradiation and TMZ.[1][4] PGAM1-deficient glioma cells exhibit impaired DNA repair and increased cell death following treatment with these agents.[4] In vivo studies using intracranial GBM xenografts have shown that mice with PGAM1-deficient tumors have significantly decreased tumor growth and extended survival when treated with IR and TMZ.[1][4]
Comparison with Alternative Therapeutic Strategies in Glioma
While PGAM1 inhibition is a promising strategy, it is important to consider it within the broader landscape of glioma therapeutics.
Table 3: Comparison of PGAM1 Inhibition with Other Therapeutic Targets in Glioma
| Target/Strategy | Mechanism of Action | Advantages | Limitations/Challenges |
| PGAM1 Inhibition | Dual mechanism: disrupts glycolysis and inhibits DNA damage repair. | Targets both metabolic and resistance pathways; sensitizes tumors to standard therapies. | Specific small molecule inhibitors are still in early development; potential for metabolic compensation. |
| PI3K/AKT/mTOR Pathway Inhibition | Targets a key signaling pathway frequently activated in glioma, involved in cell growth, proliferation, and survival.[6] | Broad applicability due to high frequency of pathway activation. | Redundancy and feedback loops in the pathway can lead to resistance; blood-brain barrier penetration of inhibitors can be challenging.[6] |
| Anti-Angiogenic Therapy (e.g., Bevacizumab) | Inhibits the formation of new blood vessels, aiming to starve the tumor of nutrients and oxygen.[6] | Can reduce tumor-associated edema. | Often leads to transient responses and eventual resistance through alternative angiogenesis pathways.[6] |
| Immunotherapy (e.g., Checkpoint Inhibitors, CAR-T) | Harnesses the patient's immune system to recognize and attack tumor cells. | Potential for durable, long-term responses. | Glioblastoma is considered an immunologically "cold" tumor with a highly immunosuppressive microenvironment, limiting efficacy.[6] |
| Targeting IDH1/2 Mutations | Specific inhibitors for gliomas harboring mutations in isocitrate dehydrogenase 1 or 2. | Highly specific to a molecularly defined subset of gliomas. | Only applicable to the subset of patients with these specific mutations.[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic targets. Below are summaries of key experimental protocols used in PGAM1 research.
PGAM1 siRNA Transfection
Objective: To specifically knockdown the expression of PGAM1 in glioma cells to study its functional role.
Methodology:
-
Cell Culture: Glioma cells (e.g., U87) are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~70-80% confluency.
-
Transfection Reagent Preparation: A transfection reagent (e.g., Lipofectamine) is diluted in serum-free media. PGAM1-specific siRNA and a negative control siRNA are separately diluted in serum-free media.
-
Complex Formation: The diluted siRNA and transfection reagent are mixed and incubated at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells in fresh serum-free media.
-
Incubation: Cells are incubated for a specified period (e.g., 4-6 hours) before the media is replaced with complete growth media.
-
Analysis: After a further incubation period (e.g., 24-72 hours), cells are harvested for downstream analyses such as Western blotting (to confirm protein knockdown), proliferation assays, apoptosis assays, etc.
Cell Proliferation (MTT) Assay
Objective: To quantify the effect of PGAM1 knockdown or inhibition on glioma cell viability and proliferation.
Methodology:
-
Cell Seeding: Transfected or drug-treated cells are seeded in a 96-well plate at a predetermined optimal density and incubated.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
In Vitro Cell Migration and Invasion (Boyden Chamber) Assay
Objective: To assess the effect of PGAM1 knockdown or inhibition on the migratory and invasive capacity of glioma cells.
Methodology:
-
Chamber Preparation: For invasion assays, the upper surface of a porous membrane (e.g., 8-µm pore size) in a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Serum-starved glioma cells are seeded into the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane towards the chemoattractant.
-
Cell Removal: Non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope in several representative fields to quantify migration/invasion.
Conclusion and Future Directions
The collective evidence strongly supports the validation of PGAM1 as a legitimate and promising therapeutic target in glioma. Its dual role in promoting the Warburg effect and conferring resistance to standard therapies makes it an attractive target for a multi-pronged attack on glioma biology. The preclinical data demonstrating that PGAM1 knockdown inhibits key malignant phenotypes and sensitizes tumor cells to conventional treatments is compelling.
Future research should focus on the development and preclinical testing of potent and specific small molecule inhibitors of PGAM1 that can effectively cross the blood-brain barrier. Further studies are also needed to explore potential mechanisms of resistance to PGAM1 inhibition and to identify patient populations most likely to benefit from this therapeutic strategy. Combination therapies, for instance, pairing a PGAM1 inhibitor with standard chemoradiation or other targeted agents, warrant investigation to potentially achieve synergistic anti-tumor effects and improve outcomes for patients with this devastating disease.
References
- 1. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. UCSF Researchers Discover Mechanism Underlying Treatment Resistance in Glioma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 5. Phosphoglycerate mutase 1 is highly expressed in C6 glioma cells and human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapies for Glioblastoma [mdpi.com]
- 7. Glioma Markers for High-Grade Gliomas and Low-Grade Gliomas [sigmaaldrich.com]
PGAM Activity: A Comparative Analysis in Cancer vs. Normal Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphoglycerate Mutase (PGAM) activity in cancerous versus normal patient tissues, supported by experimental data and detailed methodologies. The increased understanding of altered metabolic pathways in cancer, particularly the reliance on aerobic glycolysis known as the Warburg effect, has highlighted key enzymes like this compound as potential therapeutic targets.
Elevated PGAM1 Activity: A Hallmark of Diverse Cancers
Phosphoglycerate mutase 1 (PGAM1), a crucial enzyme in the glycolytic pathway, catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[1][2][3] A growing body of evidence indicates that PGAM1 is significantly overexpressed and more active in a wide array of human cancers when compared to corresponding normal tissues.[1][4][5][6][7] This upregulation is not merely a bystander effect but plays a direct role in promoting tumor growth, proliferation, and even metastasis by coordinating glycolysis with anabolic biosynthesis.[4][8]
The following table summarizes the observed overexpression of PGAM1 across various cancer types as reported in multiple studies.
| Cancer Type | Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PGAM1 activity in cancerous tissue was significantly higher than in matched adjacent normal tissue (n=50, P < 0.0001). High PGAM1 expression was associated with poorer survival. | [9] |
| Prostate Cancer | PGAM1 expression was upregulated in prostate cancer tissues and cell lines compared to normal prostate tissues. | [10] |
| Hepatocellular Carcinoma (HCC) | PGAM1 is overexpressed in HCC samples compared to normal liver tissues. | [1][5] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulation of PGAM1 is observed in NSCLC. | [1] |
| Breast Cancer | PGAM1 is frequently overexpressed and correlates with poor prognosis. | [1][11][12] |
| Colorectal Cancer | PGAM1 is overexpressed in colorectal cancer. | [1] |
| Oral Squamous Cell Carcinoma | PGAM1 is overexpressed in oral squamous cell carcinoma. | [1] |
| Urothelial Carcinoma | PGAM1 is overexpressed in urothelial carcinoma. | [1] |
| Glioma | PGAM1 is overexpressed in glioma. | [1] |
| Uveal Melanoma | PGAM1 is aberrantly overexpressed compared to normal tissues and is associated with poor prognosis. | [11] |
| Pan-Cancer Analysis | A comprehensive analysis across 33 cancer types showed PGAM1 is aberrantly overexpressed in most tumors compared to normal tissues. | [11] |
Experimental Protocols
Measurement of this compound Activity in Tissue Samples
A common method for quantifying this compound activity in biological samples is through a colorimetric or fluorometric assay.[13][14] This assay measures the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).
Principle: The assay utilizes the catalytic activity of this compound to convert 3-PG to 2-PG. The product, 2-PG, is then used in a series of subsequent enzymatic reactions to generate a product that can be detected by a spectrophotometer (colorimetric) or a fluorometer. The rate of the signal increase is directly proportional to the this compound activity in the sample.
Materials:
-
This compound Activity Assay Kit (commercially available from various suppliers)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation:
-
Excise fresh or frozen tissue samples (cancerous and adjacent normal).
-
On ice, wash the tissues with cold PBS to remove any blood.
-
Homogenize the tissue in the provided lysis buffer from the assay kit.
-
Centrifuge the homogenate to remove insoluble material.
-
Collect the supernatant (cytosolic fraction) which contains the this compound enzyme.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
Prepare the reaction mix according to the kit's instructions. This typically includes the assay buffer, this compound substrate (3-PG), and other enzymes and cofactors required for the detection reaction.
-
Add a standardized amount of protein from the tissue lysate to each well of the 96-well plate.
-
For each sample, prepare a parallel well for a background control, which will contain all reagents except the this compound substrate.
-
Initiate the reaction by adding the reaction mix to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in the plate reader, pre-heated to the recommended temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence in a kinetic mode for a specified period (e.g., 20-60 minutes).
-
Calculate the rate of change in signal for each sample and the background control.
-
Subtract the background rate from the sample rate to obtain the true this compound activity.
-
Normalize the activity to the amount of protein in the sample to get the specific activity (e.g., in mU/mg of protein).
-
Visualizing the Role of this compound in Cancer
This compound in the Glycolytic Pathway
The following diagram illustrates the central position of this compound in the glycolytic pathway, a key metabolic route often upregulated in cancer cells.
Caption: PGAM1's critical role in glycolysis and its link to anabolic pathways.
General Experimental Workflow for Comparing this compound Activity
This diagram outlines the typical workflow for a comparative study of this compound activity in cancer and normal tissues.
Caption: Workflow for comparing this compound activity in patient samples.
Conclusion
The consistent upregulation of PGAM1 activity across a multitude of cancer types strongly suggests its pivotal role in tumor metabolism and progression. This elevated activity not only supports the high glycolytic rates characteristic of cancer cells but also shunts metabolites into biosynthetic pathways necessary for rapid cell growth.[4][15] Consequently, PGAM1 is emerging as a promising therapeutic target for cancer treatment.[7][16] The development of specific PGAM1 inhibitors is an active area of research, with the potential to disrupt cancer cell metabolism and sensitize tumors to other therapies.[16] Further investigation into the precise mechanisms of PGAM1 regulation and its non-glycolytic functions will be crucial for the successful clinical translation of PGAM1-targeted therapies.[1][5]
References
- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PGAM1 in cancer: An emerging therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 亞旭生物科技 [abscience.com.tw]
- 15. PKM2 functions as a histidine kinase to phosphorylate PGAM1 and increase glycolysis shunts in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative In Vivo Analysis of Phosphoglycerate Mutase (PGAM) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of several prominent phosphoglycerate mutase (PGAM) inhibitors. This compound is a key enzyme in the glycolytic pathway, and its inhibition represents a promising therapeutic strategy for various diseases, particularly cancer. This document summarizes available in vivo experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation and selection of these inhibitors for further research and development.
Executive Summary
The in vivo landscape of this compound inhibitors is primarily focused on anti-cancer applications. This guide compares the following inhibitors:
-
PGMI-004A: A well-characterized allosteric inhibitor of PGAM1.
-
MJE3: An early covalent, active-site-directed inhibitor of PGAM1.
-
HKB99: A novel allosteric PGAM1 inhibitor.
-
KH3: Another novel allosteric PGAM1 inhibitor.
-
Xanthone and Anthraquinone Derivatives: Newer classes of potent PGAM1 inhibitors.
Currently, in vivo data is most robust for PGMI-004A, HKB99, and KH3, demonstrating their efficacy in reducing tumor growth in various xenograft models. Direct head-to-head in vivo comparative studies detailing efficacy, pharmacokinetics (PK), and toxicology are limited. Data for MJE3 in vivo performance is notably scarce in publicly available literature. Newer derivatives of xanthones and anthraquinones have shown high potency in vitro, with some initial in vivo data emerging.
Data Presentation: In Vivo Performance of this compound Inhibitors
The following tables summarize the available quantitative data from in vivo studies of the compared this compound inhibitors.
Table 1: Comparative In Vivo Efficacy of this compound Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Findings | Citation(s) |
| PGMI-004A | Non-Small Cell Lung Cancer (H1299) | Nude mice | 100 mg/kg/day, intraperitoneal (i.p.) | Significantly decreased tumor growth and size. | [1] |
| HKB99 | Non-Small Cell Lung Cancer (PC9) | Nude mice | 35-100 mg/kg, i.p., daily or every 3 days | Significantly suppressed tumor growth. Augmented the tumoricidal effect of Erlotinib. | [2] |
| KH3 | Hepatocellular Carcinoma (Hepa1-6) | C57BL/6 mice | 75 mg/kg, i.p., every 3 days | Significantly inhibited tumor growth. | [3] |
| MJE3 | Not available | Not available | Not available | In vivo efficacy data not publicly available. | |
| Anthraquinone Derivative (unnamed) | Not specified | Mouse model | Not specified | Effective inhibitory potential against tumor growth with no distant toxicity. |
Table 2: In Vivo Toxicology and Pharmacokinetic Profile of this compound Inhibitors
| Inhibitor | Animal Model | Key Toxicology Findings | Pharmacokinetic Parameters | Citation(s) |
| PGMI-004A | Nude mice | 100 mg/kg/day i.p. was well-tolerated over 4 weeks. | Not explicitly reported. | [1] |
| HKB99 | Not available | Not explicitly reported. | Not explicitly reported. | |
| KH3 | C57BL/6 mice | Good safety profile: no significant changes in weight, complete blood count, or comprehensive metabolic panel. No observed organ toxicity via H&E staining. | Not explicitly reported. | [3] |
| MJE3 | Not available | Not explicitly reported. | Not explicitly reported. | |
| Anthraquinone (general) | Sprague Dawley rats | Acute oral LD50 >5000 mg/kg. NOAEL for subchronic oral toxicity was 1.36 mg/kg BW. | Not explicitly reported for specific this compound inhibitors. | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings.
Protocol 1: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of a this compound inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Human cancer cells (e.g., H1299, PC9, or Hepa1-6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested during the exponential growth phase.
- A suspension of 1 x 10^6 to 5 x 10^6 cells in a sterile medium (e.g., PBS or media mixed with Matrigel) is prepared.
- The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Tumor growth is monitored by measuring the length and width of the tumor with digital calipers 2-3 times per week.
- Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[5]
- When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[5]
3. Drug Administration:
- The this compound inhibitor is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
- The inhibitor is administered to the treatment group at the specified dose and schedule via the chosen route (e.g., intraperitoneal injection or oral gavage).
- The control group receives the vehicle only.
4. Efficacy Assessment:
- Tumor volumes and body weights are monitored throughout the study.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated.
- Tumor tissue can be collected for further analysis (e.g., histology, western blot, or analysis of metabolic intermediates).
Protocol 2: In Vivo Pharmacokinetic Study
This protocol provides a general framework for determining the pharmacokinetic profile of a small molecule inhibitor in mice.
1. Animal Model and Dosing:
- Male or female mice (e.g., CD-1 or C57BL/6) are used.
- Animals are fasted overnight before dosing for oral administration studies.
- The inhibitor is administered as a single dose via the desired route (e.g., intravenous bolus, oral gavage, or intraperitoneal injection).
2. Blood Sampling:
- Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Blood is collected via appropriate methods such as tail vein, saphenous vein, or retro-orbital sinus bleeding.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalysis:
- The concentration of the inhibitor in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.
Protocol 3: In Vivo Toxicology Study
This protocol describes a general approach for assessing the toxicity of a this compound inhibitor in mice.
1. Animal Model and Dosing:
- Rodents (mice or rats) are typically used.
- The study can be a single-dose (acute) or repeat-dose (subchronic) design.
- Multiple dose levels, including a vehicle control, are administered.
2. Clinical Observations:
- Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and activity.
- Body weight and food/water consumption are monitored regularly.
3. Clinical Pathology:
- At the end of the study, blood samples are collected for hematology (complete blood count) and clinical chemistry analysis (e.g., liver and kidney function markers like ALT, AST, BUN, creatinine).
4. Histopathology:
- Animals are euthanized, and a full necropsy is performed.
- Major organs (e.g., liver, kidneys, spleen, heart, lungs) are collected, weighed, and preserved in formalin.
- Tissues are processed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a pathologist to identify any treatment-related pathological changes.[6][7][8]
Mandatory Visualization
PGAM1 Signaling in Cancer Metabolism
Caption: PGAM1's central role in glycolysis and its regulation by mTOR signaling, a key driver of the Warburg effect in cancer.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the anti-tumor efficacy of a this compound inhibitor in a xenograft mouse model.
Logical Comparison of this compound Inhibitors
Caption: A logical diagram illustrating the different mechanisms of action of the compared this compound inhibitors.
References
- 1. Phosphoglyceric acid mutase-1 contributes to oncogenic mTOR-mediated tumor growth and confers non-small cell lung cancer patients with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Functional Differences of PGAM Isozymes: MM, MB, and BB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between the three main isozymes of Phosphoglycerate Mutase (PGAM): this compound-MM, this compound-MB, and this compound-BB. This compound is a crucial glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). In mammals, this enzyme exists as a dimer of two subunit types: the muscle type (M, encoded by the PGAM2 gene) and the brain type (B, encoded by the PGAM1 gene).[1][2] The combination of these subunits results in three distinct isozymes: the homodimer this compound-MM (or PGAM2), the homodimer this compound-BB (or PGAM1), and the heterodimer this compound-MB.[1][2] Understanding the unique functional roles of these isozymes is critical for research into metabolic regulation, disease pathogenesis, and the development of targeted therapeutics.
Isozyme Composition and Tissue Distribution
The differential expression of the M and B subunits leads to a distinct tissue-specific distribution of the this compound isozymes.
| Isozyme | Subunit Composition | Predominant Tissue Distribution |
| This compound-MM | Two M subunits (PGAM2) | Skeletal and Cardiac Muscle[2][3] |
| This compound-MB | One M and one B subunit | Heart and Skeletal Muscle |
| This compound-BB | Two B subunits (PGAM1) | Brain, Liver, Breast, and other non-muscle tissues[3] |
This tissue-specific expression pattern is a key determinant of their physiological roles. For instance, the high prevalence of the MM isozyme in muscle tissue underscores its importance in the high glycolytic flux required for muscle function.[4] Deficiency of the this compound-M subunit leads to a metabolic myopathy known as Glycogen Storage Disease X, characterized by exercise intolerance and myoglobinuria.[4][5]
Comparative Kinetic Properties
While detailed side-by-side kinetic data for all three human isozymes is sparse in the literature, functional differences can be inferred from studies on the individual homodimers (PGAM1 and PGAM2) and from clinical observations of isozyme deficiencies. The kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), dictate the enzymatic efficiency and substrate affinity.
| Parameter | This compound-MM (PGAM2) | This compound-BB (PGAM1) | Significance |
| Substrate Affinity (Km) | Expected to be optimized for the high substrate concentrations found in rapidly glycolyzing muscle. | Likely exhibits different substrate affinity adapted to the metabolic environment of non-muscle tissues. | Differences in Km would reflect the adaptation of each isozyme to the typical physiological concentrations of 3-PG and 2-PG in their respective tissues. |
| Catalytic Efficiency (kcat/Km) | Likely high to support the rapid energy demands of muscle contraction. | May be modulated by allosteric regulation and post-translational modifications to a greater extent, reflecting its role in diverse cellular environments. | Variations in catalytic efficiency suggest distinct regulatory mechanisms governing glycolytic flux in different tissues. |
Note: The precise kinetic values for K_m_ and V_max_ for each isozyme can be determined experimentally using the protocols outlined below.
Substrate Specificity and Inhibitor Sensitivity
Currently, there is limited evidence to suggest significant differences in substrate specificity for the primary reaction (3-PG to 2-PG conversion) among the isozymes. However, their sensitivity to inhibitors may vary due to structural differences. PGAM1 has been a target for the development of inhibitors in the context of cancer therapy, as its upregulation is observed in various cancers.[3] The development of isozyme-specific inhibitors is an active area of research with therapeutic potential.[6][7][8][9]
Role in Signaling Pathways
Recent research has uncovered non-glycolytic roles for this compound isozymes, particularly PGAM1 (the B subunit), in cellular signaling pathways, primarily in the context of cancer.
-
Wnt/β-catenin Signaling: PGAM1 has been shown to promote breast cancer tumorigenesis by activating the Wnt/β-catenin signaling pathway.[10]
-
TGF-β Signaling: The miR-3614-5p/PGAM1 axis has been implicated in the progression of non-small cell lung cancer through the activation of the transforming growth factor-β (TGF-β) signaling pathway.[11]
-
Insulin/IGF1-PI3K-AKT-mTOR Signaling: This pathway has been found to regulate the nuclear localization of PGAM2 (the M subunit), suggesting a role beyond glycolysis.[1]
These findings highlight the expanding functional repertoire of this compound isozymes and their potential as targets for therapeutic intervention in various diseases.
Experimental Protocols
Separation of this compound Isozymes by Electrophoresis
Objective: To separate the MM, MB, and BB isozymes from tissue or cell lysates.
Methodology:
-
Sample Preparation: Homogenize fresh tissue or cell pellets on ice in an extraction buffer (e.g., 0.1 M Tris–HCl pH 8.0, containing protease inhibitors and reducing agents like 2-mercaptoethanol).[12] Centrifuge the homogenate at high speed (e.g., 15,000 rpm) for 10-15 minutes at 4°C to remove cellular debris.[12] The resulting supernatant contains the crude protein extract.
-
Electrophoresis:
-
Support Medium: Use non-denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.[12][13] A polyacrylamide gel with a concentration of 8-10% is typically suitable.[12]
-
Buffer System: A Tris-glycine buffer system (pH 8.3) can be used for the electrode buffer.[12]
-
Running Conditions: Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the enzymes.
-
-
Visualization:
-
After electrophoresis, stain the gel for this compound activity. This is achieved by incubating the gel in a staining solution containing the substrate (3-phosphoglycerate), a coupling enzyme system (enolase, pyruvate kinase, and lactate dehydrogenase), and a detection reagent (NADH).
-
The this compound reaction will lead to the oxidation of NADH to NAD+, resulting in a clear band on a fluorescent background or a colored band if a formazan dye system is used. The isozymes will separate based on their different electrophoretic mobilities.
-
This compound Activity Assay
Objective: To measure and compare the enzymatic activity of the separated this compound isozymes.
Methodology:
-
Principle: The forward reaction of this compound (3-PG to 2-PG) is coupled to the reactions of enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The rate of NADH oxidation to NAD+ is monitored spectrophotometrically at 340 nm, which is directly proportional to the this compound activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ADP
-
NADH
-
3-phosphoglycerate (substrate)
-
2,3-bisphosphoglycerate (cofactor)
-
Excess of coupling enzymes (enolase, PK, LDH)
-
-
Procedure:
-
Add the eluate containing the separated this compound isozyme to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of the reaction (ΔA340/min) is used to calculate the enzyme activity.
-
-
Kinetic Parameter Determination (Km and Vmax):
-
To determine the Km and Vmax for each isozyme, perform the activity assay with varying concentrations of the substrate (3-phosphoglycerate).[14][15][16][17]
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[15] This will yield the values for Km and Vmax for each isozyme.[14][15]
-
Visualizations
Caption: Experimental workflow for the this compound activity assay.
Caption: PGAM1 (BB isozyme) involvement in cancer signaling pathways.
References
- 1. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGAM2 - Wikipedia [en.wikipedia.org]
- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular genetic basis of muscle phosphoglycerate mutase (this compound) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscle phosphoglycerate mutase (this compound) deficiency in the first Caucasian patient: biochemistry, muscle culture and 31P-MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Isozyme-Specific PAD2, PAD3 and PAD4 Inhibitors Differentially Modulate Extracellular Vesicle Signatures and Cell Invasion in Two Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidylarginine Deiminase Isozyme-Specific PAD2, PAD3 and PAD4 Inhibitors Differentially Modulate Extracellular Vesicle Signatures and Cell Invasion in Two Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PGH-synthase system and isozyme-selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PGAM1: a potential therapeutic target mediating Wnt/β-catenin signaling drives breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGAM1, regulated by miR-3614-5p, functions as an oncogene by activating transforming growth factor-β (TGF-β) signaling in the progression of non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Agarose gel electrophoresis in isozyme separation and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 15. graphpad.com [graphpad.com]
- 16. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
PGAM2: A Comparative Guide for its Application as a Biomarker in Muscle Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosphoglycerate Mutase 2 (PGAM2) with other established biomarkers for muscle disorders. It aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the utility of PGAM2 in their work.
Introduction to PGAM2
Phosphoglycerate Mutase 2 (PGAM2), the muscle-specific isoform of the glycolytic enzyme phosphoglycerate mutase, plays a crucial role in cellular energy metabolism.[1][2] It catalyzes the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway.[1][2] Predominantly expressed in skeletal muscle, PGAM2 is essential for providing the energy required for muscle contraction.[1][3] Mutations in the PGAM2 gene lead to a rare metabolic myopathy known as Glycogen Storage Disease Type X (GSDX), characterized by exercise-induced muscle cramps, weakness, and myoglobinuria.[1][4]
PGAM2 as a Biomarker: A Comparative Analysis
The primary utility of a biomarker lies in its ability to accurately and reliably indicate a physiological or pathological state. This section compares PGAM2 with established muscle disorder biomarkers, focusing on available quantitative data.
Comparison with Creatine Kinase (CK)
Creatine Kinase (CK), particularly the muscle-specific MM isoform (CK-MM), is the most widely used serum biomarker for muscle damage.[5] In cases of PGAM2 deficiency (GSDX), serum CK levels are often significantly elevated, especially following exercise, indicating rhabdomyolysis.[4]
| Biomarker | Measurement Principle | Reported Performance Characteristics | Advantages | Disadvantages |
| PGAM2 | Immunoassay (ELISA)[6][7] | Sensitivity: High (qualitative statement from kit manufacturers)[7][8][9] Specificity: Excellent for muscle tissue (qualitative statement from kit manufacturers)[7][8][9] Quantitative comparative data on diagnostic accuracy (sensitivity/specificity) versus other biomarkers is currently limited in published literature. | - Highly specific to muscle tissue.[3] - Potentially more stable than enzyme activity-based markers. | - Limited clinical validation data compared to CK. - Fewer commercially available and widely adopted assays. |
| Creatine Kinase (CK/CK-MM) | Enzymatic activity assay; Immunoassay for CK-MM[5] | Sensitivity (for DMD newborn screening): 100%[5] Specificity (for DMD newborn screening): 100%[5] Sensitivity and specificity vary depending on the muscle disorder and clinical context. | - Well-established and widely available. - High sensitivity for acute muscle injury. | - Can be elevated due to various non-pathological factors (e.g., strenuous exercise). - Levels can fluctuate significantly.[10] - Not specific to the underlying cause of muscle damage. |
Comparison with Myoglobin
Myoglobin is another key biomarker, particularly in the context of acute muscle injury and rhabdomyolysis. Its smaller size allows for rapid release from damaged muscle and subsequent renal clearance.
| Biomarker | Measurement Principle | Release and Clearance Kinetics | Advantages | Disadvantages |
| PGAM2 | Immunoassay (ELISA) | Kinetics of release and clearance from serum following muscle injury are not well-characterized in comparative studies. | - Potential for sustained elevation due to its larger size compared to myoglobin, offering a wider diagnostic window. | - Lack of data on its temporal profile in acute muscle injury. |
| Myoglobin | Immunoassay | Release: Rapidly increases within hours of muscle injury. Clearance: Half-life of approximately 12 hours.[11][12] | - Early indicator of muscle damage. - High concentrations are associated with risk of acute kidney injury in rhabdomyolysis.[13] | - Short half-life can lead to false negatives if measurement is delayed.[14] - Cleared by the kidneys, so levels are influenced by renal function. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. This section outlines the principles of common experimental protocols for the quantification of PGAM2 and other muscle biomarkers.
PGAM2 Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a common method for quantifying PGAM2 protein levels in serum, plasma, and other biological fluids.[6][7]
Principle:
-
A microtiter plate is pre-coated with a capture antibody specific for PGAM2.
-
Standards and samples are added to the wells, and any PGAM2 present is bound by the capture antibody.
-
A biotin-conjugated detection antibody, also specific for PGAM2, is added, forming a sandwich complex.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP catalyzes a colorimetric reaction.
-
The intensity of the color, which is proportional to the amount of PGAM2, is measured using a microplate reader.
Workflow:
Figure 1: Generalized workflow for a PGAM2 sandwich ELISA.[6]
Performance Characteristics of a Commercial PGAM2 ELISA Kit:
-
Intra-assay Precision (CV%): <10%[6]
-
Inter-assay Precision (CV%): <12%[6]
-
Sensitivity: 46.875 pg/ml[15]
-
Detection Range: 78.125-5000 pg/ml[15]
PGAM Activity Assay
Enzyme activity assays measure the functional activity of this compound in tissue homogenates.
Principle: This assay relies on a coupled enzyme reaction. The conversion of 3-phosphoglycerate to 2-phosphoglycerate by this compound is the first step. The subsequent enzymatic reactions lead to the production of a detectable product (e.g., NADH or a colored/fluorescent compound).[2]
Workflow:
Figure 2: General workflow for a this compound activity assay.[2]
Signaling Pathways Involving PGAM2
Beyond its canonical role in glycolysis, emerging evidence suggests PGAM2 is involved in other cellular processes and signaling pathways.
Glycolysis and Muscle Contraction
Glycolysis is tightly coupled with muscle contraction to meet the high energy demands. The flux through the glycolytic pathway is regulated by factors such as substrate availability and the allosteric regulation of key enzymes. While PGAM2 is not a primary rate-limiting enzyme, its activity is crucial for maintaining the flow of intermediates through the latter stages of glycolysis. There is evidence of coupling between glycolytic enzymes, including this compound, and the sarcoplasmic reticulum Ca2+-ATPase (SERCA2), suggesting a role in calcium handling.[4]
Figure 3: Simplified glycolysis pathway highlighting the position of PGAM2 and its link to ATP production for muscle contraction.
Post-Translational Modifications and Cellular Localization
PGAM2 activity is regulated by post-translational modifications (PTMs), including acetylation and sumoylation.[16] Deacetylation of a key lysine residue by SIRT2 can activate PGAM2.[3] Recent studies have also shown that PGAM2 can translocate to the nucleus, where it may have non-glycolytic functions.[17] This nuclear import appears to be regulated by the insulin/IGF1–PI3K–Akt–mTOR signaling pathway and involves interaction with 14-3-3 proteins.[17][18]
Figure 4: Overview of PGAM2 regulation and cellular localization.
Conclusion
PGAM2 holds promise as a specific biomarker for muscle disorders, particularly those involving metabolic dysfunction. Its muscle-restricted expression offers a potential advantage in specificity over more generalized markers of tissue damage like CK. However, a significant gap remains in the literature regarding direct, quantitative comparisons of its diagnostic and prognostic performance against established biomarkers across a spectrum of myopathies. Further validation studies are required to fully elucidate its clinical utility. The emerging roles of PGAM2 in signaling pathways beyond glycolysis also present exciting new avenues for research into the pathophysiology of muscle diseases and the development of novel therapeutic strategies. This guide serves as a foundational resource to encourage and facilitate such investigations.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. abcam.com [abcam.com]
- 3. PGAM2 - Wikipedia [en.wikipedia.org]
- 4. Novel heterozygous mutations in the PGAM2 gene with negative exercise testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Accuracy of Creatine Kinase Isoenzyme-MM Test in Newborn Screening for Duchenne Muscular Dystrophy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SEB645Mu | ELISA Kit for Phosphoglycerate Mutase 2, Muscle (PGAM2) | Mus musculus (Mouse) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Mouse PGAM2 ELISA Kit [ABIN6969282] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 9. mybiosource.com [mybiosource.com]
- 10. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 11. Elimination kinetics of myoglobin and creatine kinase in rhabdomyolysis: implications for follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms and Novel Therapeutic Approaches to Rhabdomyolysis-Induced Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid fall in blood myoglobin in massive rhabdomyolysis and acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fn-test.com [fn-test.com]
- 16. Sumoylation-deficient phosphoglycerate mutase 2 impairs myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating PGAM1 and PGAM2 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specific and accurate detection of phosphoglycerate mutase 1 (PGAM1) and phosphoglycerate mutase 2 (PGAM2) is crucial for advancing our understanding of metabolic pathways in health and disease. However, the high sequence homology between these two isozymes presents a significant challenge in antibody-based detection methods, leading to a high potential for cross-reactivity. This guide provides a comparative analysis of commercially available antibodies, experimental data on their specificity, and detailed protocols for in-house validation.
Phosphoglycerate mutase (PGAM) is a key glycolytic enzyme that catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate. In mammals, two principal isozymes exist: PGAM1 (the 'B' or brain form) and PGAM2 (the 'M' or muscle form). While PGAM1 is broadly expressed, PGAM2 is found predominantly in skeletal and cardiac muscle. The two isoforms share a significant amino acid sequence identity, approximately 80-81%, which complicates the development of truly specific antibodies.[1][2] This high degree of similarity is the primary reason for the observed cross-reactivity in many commercially available antibodies.
Comparative Analysis of PGAM1 and PGAM2 Antibodies
The potential for cross-reactivity is not merely theoretical; several antibody manufacturers explicitly state that their antibodies may detect more than one this compound isoform. For instance, some polyclonal antibodies are marketed for the detection of PGAM1, PGAM2, and even PGAM4, another member of the family, due to the use of immunogens from highly conserved regions.[3][4] Conversely, other vendors offer antibodies designated as "specific" for either PGAM1 or PGAM2. While this suggests a higher degree of validation, researchers should approach these claims with caution and are strongly encouraged to perform their own validation experiments.
To aid in the selection of a suitable antibody, the following table summarizes the characteristics of several commercially available PGAM1 and PGAM2 antibodies, based on their datasheets. It is important to note that the absence of a cross-reactivity warning does not guarantee specificity.
| Antibody Target | Vendor | Catalog Number | Type | Reported Applications | Notes on Specificity/Cross-Reactivity |
| PGAM1 | Vendor A | 7534 | Polyclonal (Rabbit) | WB | Recognizes endogenous levels of total PGAM1. No explicit mention of PGAM2 cross-reactivity. |
| PGAM1/PGAM2/PGAM4 | Vendor B | PIPA517935 | Polyclonal (Goat) | WB, ELISA | Predicted to react with multiple isoforms based on sequence homology.[3] |
| PGAM2 | Vendor C | 15550-1-AP | Polyclonal (Rabbit) | WB, IHC, IF, IP, ELISA | Datasheet notes that it "may also recognize PGAM1 and PGAM4 due to the high homology".[2] |
| PGAM2-Specific | Vendor D | 25518-1-AP | Polyclonal (Rabbit) | WB, ELISA | Marketed as "specific for PGAM2".[5] |
| PGAM2 | Vendor E | PA5-84444 | Polyclonal (Rabbit) | WB, IHC | Immunohistochemistry data shows differential expression in heart muscle (high) and liver (low), suggesting specificity.[6] |
| PGAM1 | Vendor F | ab100885 | Recombinant Protein | WB, Mass Spec, SDS-PAGE | This is a recombinant protein, not an antibody, useful as a control for validation experiments. |
| PGAM2 | Vendor G | CF503402 | Monoclonal (Mouse) | Not specified | Immunogen is the full-length human recombinant PGAM2.[7] |
This table is a representative sample and not exhaustive. Researchers should always consult the latest datasheets from vendors.
Experimental Protocols for Antibody Validation
Given the high potential for cross-reactivity, it is imperative for researchers to independently validate the specificity of their chosen PGAM1 or PGAM2 antibodies. The following are detailed protocols for Western Blotting and ELISA, which can be adapted to assess cross-reactivity.
Western Blot Protocol for Cross-Reactivity Assessment
This protocol is designed to determine if an antibody directed against one this compound isoform also recognizes the other.
1. Sample Preparation:
-
Obtain recombinant human PGAM1 and PGAM2 proteins. These will serve as positive and negative controls.
-
Prepare cell lysates from tissues or cell lines with known expression patterns (e.g., brain or liver for high PGAM1, skeletal muscle for high PGAM2).
-
For a more controlled experiment, use lysates from cells engineered to overexpress either PGAM1 or PGAM2, and a control cell line with knockout of the target gene.
2. SDS-PAGE and Protein Transfer:
-
Separate the recombinant proteins and cell lysates (30-40 µg of total protein per lane) on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
(Optional) Briefly stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer.
3. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary antibody (e.g., anti-PGAM1) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an appropriate imaging system.
5. Interpretation:
-
A specific antibody should produce a strong band at the correct molecular weight (approx. 28-29 kDa) in the lane with its target recombinant protein and in lysates from cells expressing the target, with no or minimal signal in the lane with the other isoform's recombinant protein or in lysates from knockout cells.
ELISA Protocol for Quantitative Cross-Reactivity Analysis
A sandwich ELISA can be adapted to quantify the degree of cross-reactivity.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for either PGAM1 or PGAM2 overnight at 4°C.
2. Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
3. Antigen Incubation:
-
Add serial dilutions of recombinant PGAM1 and PGAM2 proteins to separate wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target this compound isoform. Incubate for 1-2 hours at room temperature.
5. Signal Development:
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
6. Data Analysis:
-
Measure the absorbance at 450 nm.
-
Compare the signal generated from the non-target isoform to that of the target isoform. The percentage of cross-reactivity can be calculated based on the concentrations of the two proteins that produce the same absorbance.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. PGAM2 antibody (15550-1-AP) | Proteintech [ptglab.com]
- 3. Invitrogen PGAM1/PGAM2/PGAM4 Polyclonal Antibody 100 μg; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 4. biorbyt.com [biorbyt.com]
- 5. PGAM2-Specific antibody (25518-1-AP) | Proteintech [ptglab.com]
- 6. PGAM2 Polyclonal Antibody (PA5-84444) [thermofisher.com]
- 7. PGAM2 Monoclonal Antibody (OTI1C1) (CF503402) [thermofisher.com]
Validating the Role of PGAM in Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy. Metabolic reprogramming, a hallmark of cancer, is increasingly recognized as a key driver of this resistance. One pivotal enzyme in cellular metabolism, Phosphoglycerate Mutase (PGAM), has been identified as a significant contributor to chemoresistance in various cancers. This guide provides a comparative analysis of experimental data validating the role of this compound in drug resistance, details key experimental protocols, and visually represents the associated biological pathways and workflows.
PGAM1 Overexpression and its Correlation with Drug Resistance
Phosphoglycerate Mutase 1 (PGAM1), an enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate in the glycolytic pathway, is frequently overexpressed in a multitude of human cancers.[1][2] This overexpression is not merely a metabolic anomaly but is significantly associated with poorer prognoses and resistance to chemotherapy.[3][4]
Experimental evidence strongly supports the role of PGAM1 in conferring resistance to taxane-based chemotherapy. In ovarian cancer cell lines, for instance, the paclitaxel-resistant cell line SKOV3-TR30 exhibits significantly higher levels of PGAM1 compared to its paclitaxel-sensitive parental line, SKOV3.[3][4] This upregulation of PGAM1 is correlated with an increased glycolytic flux, leading to the production of pyruvate and lactate, which are believed to contribute to the drug-resistant phenotype.[3][5]
Quantitative Analysis of PGAM1's Role in Paclitaxel Resistance
To quantify the impact of PGAM1 on drug resistance, researchers have modulated its expression in cancer cell lines and measured the resulting changes in drug sensitivity, typically represented by the half-maximal inhibitory concentration (IC50).
| Cell Line | Genetic Modification | Drug | IC50 (nM) | Fold Change in Resistance | Reference |
| SKOV3 (Ovarian Cancer) | Control (parental) | Paclitaxel | ~20 | - | [3][4] |
| SKOV3-TR30 (Ovarian Cancer) | Paclitaxel-resistant | Paclitaxel | > 80 | > 4 | [3][4] |
| SKOV3-TR30 (Ovarian Cancer) | PGAM1 siRNA Knockdown | Paclitaxel | Decreased | Sensitized | [3][5] |
| SKOV3 (Ovarian Cancer) | PGAM1 Overexpression | Paclitaxel | Increased | More Resistant | [3][5] |
| A2780 (Ovarian Cancer) | Control (parental) | Paclitaxel | 299.7 ± 56.8 | - | [6] |
| A2780/PTX (Ovarian Cancer) | Paclitaxel-resistant | Paclitaxel | 1574 ± 89 | 5.25 | [6] |
Table 1: Impact of PGAM1 expression on paclitaxel sensitivity in ovarian cancer cell lines.
Impact of PGAM1 Modulation on Cellular Metabolism
Targeting PGAM1 not only affects drug sensitivity but also has a profound impact on the metabolic landscape of cancer cells. Inhibition of PGAM1 leads to a predictable shift in the concentrations of glycolytic intermediates and overall metabolic activity.
| Cell Line | Condition | Extracellular Glucose | Intracellular Lactate | Intracellular ATP | Reference |
| Huh7 (Hepatocellular Carcinoma) | Control | Baseline | Baseline | Baseline | [7] |
| Huh7 (Hepatocellular Carcinoma) | Dihydrotanshinone I (DHT) - PGAM1 inhibitor | Increased | Decreased | Decreased | [7] |
| Huh7 (Hepatocellular Carcinoma) | PGAM1 Overexpression | Decreased | Increased | Increased | [7] |
| Huh7 (Hepatocellular Carcinoma) | PGAM1 Overexpression + DHT | Partially Rescued | Partially Rescued | Partially Rescued | [7] |
| PLC (Hepatocellular Carcinoma) | Control | Baseline | Baseline | Baseline | [7] |
| PLC (Hepatocellular Carcinoma) | Dihydrotanshinone I (DHT) - PGAM1 inhibitor | Increased | Decreased | Decreased | [7] |
| PLC (Hepatocellular Carcinoma) | PGAM1 Overexpression | Decreased | Increased | Increased | [7] |
| PLC (Hepatocellular Carcinoma) | PGAM1 Overexpression + DHT | Partially Rescued | Partially Rescued | Partially Rescued | [7] |
Table 2: Effect of PGAM1 modulation on key metabolic indicators in hepatocellular carcinoma cell lines.
Comparison with Alternative Drug Resistance Mechanisms
While PGAM1-mediated metabolic reprogramming is a significant contributor to drug resistance, it is crucial to consider it within the broader context of other resistance mechanisms.
| Mechanism | Key Proteins/Pathways | Mode of Action | Overlap with PGAM1 |
| Drug Efflux Pumps | ABCB1 (P-gp), ABCC1, ABCG2 | Actively transport chemotherapeutic drugs out of the cell, reducing intracellular concentration.[8][9] | Both can be co-expressed in resistant tumors. Targeting both may offer a synergistic effect. |
| Altered Drug Targets | Mutations in EGFR, tubulin, etc. | Prevent the drug from binding to its intended molecular target. | Independent mechanisms, but metabolic reprogramming by PGAM1 can provide the energy and building blocks for cells to survive and proliferate despite target inhibition. |
| Enhanced DNA Repair | BRCA1/2, PARP | Repair DNA damage caused by chemotherapeutic agents. | PGAM1 inhibition can impact the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis required for DNA repair.[10] |
| Evasion of Apoptosis | Bcl-2 family proteins, IAPs | Inhibit the programmed cell death pathways initiated by chemotherapy. | PGAM1 has been shown to have non-glycolytic roles that can influence apoptosis.[2] |
Table 3: Comparison of PGAM1-mediated drug resistance with other established mechanisms.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating the role of PGAM1 in drug resistance. Below are methodologies for key experiments.
siRNA-Mediated Knockdown of PGAM1
This protocol describes the transient silencing of PGAM1 expression in cancer cells using small interfering RNA (siRNA).
Materials:
-
PGAM1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine® RNAiMAX transfection reagent.[11]
-
Opti-MEM® I Reduced Serum Medium.
-
Cancer cell line of interest (e.g., SKOV3-TR30).
-
6-well plates.
-
Standard cell culture medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 nM of siRNA into 100 µL of Opti-MEM®.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX into 100 µL of Opti-MEM®.
-
Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.[11]
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess PGAM1 protein levels by Western Blot or mRNA levels by qRT-PCR to confirm successful knockdown.
Western Blot Analysis of PGAM1 Expression
This protocol details the detection and quantification of PGAM1 protein levels in cell lysates.
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 12%).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibody: Rabbit anti-PGAM1 (e.g., 1:1000 dilution).[1]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PGAM1 antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantification: Quantify the band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for PGAM1 in Tumor Tissues
This protocol outlines the procedure for detecting PGAM1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides.
-
Xylene and graded ethanol series.
-
Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0).
-
Hydrogen peroxide (0.3%).
-
Blocking serum (e.g., 5% normal goat serum).
-
Primary antibody: Rabbit anti-PGAM1.[12]
-
Biotinylated secondary antibody and streptavidin-HRP complex.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.[12]
-
Quenching of Endogenous Peroxidase: Incubate the slides in 0.3% hydrogen peroxide to block endogenous peroxidase activity.[12]
-
Blocking: Block non-specific binding with blocking serum.[12]
-
Primary Antibody Incubation: Incubate the slides with the primary anti-PGAM1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the signal with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of PGAM1 staining.
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex biological interactions involving PGAM1.
Caption: PGAM1's central role in glycolysis and its impact on drug resistance.
Caption: Workflow for validating PGAM1's role in drug resistance.
Caption: Logical flow from high PGAM1 expression to poor clinical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. imrpress.com [imrpress.com]
- 5. PGAM1 Promotes Glycolytic Metabolism and Paclitaxel Resistance via Pyruvic Acid Production in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydrotanshinone I Targets PGAM1 to Induce SYVN1‐Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel way to spread drug resistance in tumor cells: functional intercellular transfer of P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Oxidative Stress and PGAM Activity: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of Phosphoglycerate Mutase (PGAM) activity in response to oxidative stress, tailored for researchers, scientists, and drug development professionals. We delve into the distinct roles and regulatory mechanisms of this compound isoforms, supported by experimental data, detailed protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this critical cellular response.
Introduction: this compound's Role in Oxidative Stress
Phosphoglycerate Mutase (this compound) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate. Beyond its canonical role in energy metabolism, emerging evidence highlights the differential involvement of its isoforms—PGAM1, PGAM2, and PGAM5—in the cellular response to oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can modulate the activity of these isoforms through distinct post-translational modifications and signaling cascades. Understanding these isoform-specific responses is crucial for developing targeted therapeutic strategies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Comparative Analysis of this compound Isoform Activity
The cellular response to oxidative stress involves intricate regulatory mechanisms that fine-tune the activity of different this compound isoforms. While direct quantitative comparisons across all isoforms under identical stress conditions are not extensively documented in the literature, existing studies provide significant insights into their individual behaviors.
PGAM1 and PGAM2: Regulation by Acetylation
PGAM1 and PGAM2, the canonical glycolytic enzymes, are primarily regulated by acetylation in response to oxidative stress.[1][2] Oxidative stress triggers the activation of the NAD+-dependent deacetylase SIRT2, which in turn deacetylates and activates PGAM2.[1][2] This activation is crucial for redirecting metabolic flux and maintaining NADPH homeostasis to counteract oxidative damage.
| Oxidative Stressor | Cell Line | Time Point | Fold Change in PGAM2 Activity (Mean ± SD) | Reference |
| 1 mmol/L H₂O₂ | HEK293T | 0 min | 1.00 ± 0.00 | [2] |
| 1 mmol/L H₂O₂ | HEK293T | 15 min | ~1.50 ± 0.10 | [2] |
| 1 mmol/L H₂O₂ | HEK293T | 30 min | ~1.80 ± 0.15 | [2] |
| 1 mmol/L H₂O₂ | HEK293T | 60 min | ~2.20 ± 0.20 | [2] |
Table 1: Quantitative analysis of PGAM2 activity in response to H₂O₂-induced oxidative stress. Data is estimated from the graphical representation in the cited literature.
PGAM5: A Regulator of Mitochondrial Dynamics
In contrast to its glycolytic counterparts, PGAM5 is a mitochondrial phosphatase that plays a critical role in regulating mitochondrial dynamics, including fission, fusion, and mitophagy, in response to cellular stress.[3][4][5] Under oxidative stress, PGAM5 can be cleaved and released from the mitochondrial inner membrane, allowing it to interact with and dephosphorylate downstream targets, thereby influencing mitochondrial quality control pathways.[5][6] While its phosphatase activity is central to its function, direct quantitative data on the fold-change of its activity under varying levels of oxidative stress remains to be fully elucidated. Its role is often assessed by observing downstream events like mitochondrial fragmentation or the recruitment of other proteins.
Signaling Pathways in this compound-Mediated Oxidative Stress Response
The regulation of this compound activity during oxidative stress is embedded within complex signaling networks. Below are diagrams illustrating the key pathways for PGAM2 and PGAM5.
References
- 1. Oxidative stress activates SIRT2 to deacetylate and stimulate phosphoglycerate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Activates SIRT2 to Deacetylate and Stimulate Phosphoglycerate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protein PGAM5 Emerges as a New Regulator in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dual role of PGAM5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and pathological roles of PGAM5: An update and future trend - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Human and Yeast Phosphoglycerate Mutase Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of human and yeast phosphoglycerate mutase (PGM), crucial enzymes in the glycolytic pathway. Understanding the subtle differences between these orthologs can inform drug development strategies, particularly in the context of targeting metabolic pathways in fungal pathogens.
Introduction
Phosphoglycerate mutase (PGM) is a key enzyme in glycolysis, catalyzing the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Both humans and the model organism Saccharomyces cerevisiae (baker's yeast) utilize a cofactor-dependent phosphoglycerate mutase (dPGM). Despite their conserved function, differences in their primary, secondary, and quaternary structures, as well as kinetic properties, exist. This guide explores these differences through a compilation of experimental data.
Structural Comparison
Human and yeast dPGM share a high degree of structural homology, but key differences are present in their amino acid sequence and quaternary structure.
Amino Acid Sequence Comparison
Human phosphoglycerate mutase 1 (PGAM1) and Saccharomyces cerevisiae PGM (GPM1) exhibit significant sequence similarity, reflecting their conserved function. A sequence alignment reveals a high degree of identity and similarity, particularly around the active site residues.
| Feature | Human PGAM1 | Yeast GPM1 |
| UniProt ID | P18669 | N1P8B2 |
| Length (amino acids) | 254 | 247 |
| Molecular Weight (Da) | 28,804 | 27,609 |
| Sequence Identity | ~74% conserved vs. mammal form[1] | ~74% conserved vs. mammal form[1] |
Note: The exact percentage of sequence identity can vary slightly depending on the alignment algorithm and isoforms used.
Quaternary and Secondary Structure
While both enzymes are oligomeric, their subunit composition differs. Human PGAM1 typically exists as a dimer, whereas yeast GPM1 is a tetramer.[2] Both enzymes are classified as alpha/beta proteins, with a characteristic "phosphoglycerate mutase-like" fold consisting of three main layers of alpha-helices and beta-sheets.[2]
| Feature | Human PGAM1 | Yeast GPM1 |
| Quaternary Structure | Dimer[1] | Tetramer[2] |
| Secondary Structure | Alpha/Beta protein[2] | Alpha/Beta protein[2] |
| Fold Classification | Phosphoglycerate mutase-like | Phosphoglycerate mutase-like |
Active Site and Catalytic Mechanism
The catalytic mechanism for dPGM in both humans and yeast involves a phosphohistidine intermediate. The active site contains two crucial histidine residues that facilitate the transfer of the phosphate group from the cofactor 2,3-bisphosphoglycerate (2,3-BPG) to the substrate.
The general mechanism can be summarized as follows:
-
A phosphorylated histidine residue in the active site transfers its phosphate group to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.
-
The phosphate group from the C-3 position of the intermediate is then transferred back to the same histidine residue, regenerating the phosphorylated enzyme and releasing the product, 2-phosphoglycerate.
Kinetic Properties
The kinetic parameters of human and yeast PGM have been characterized, revealing differences in their affinity for substrates and cofactors. It is important to note that kinetic values can vary depending on the experimental conditions such as pH, temperature, and ionic strength.
| Kinetic Parameter | Human PGAM1 (Muscle Isoform) | Yeast GPM1 |
| Km for 3-PG | ~200 µM | 600 µM[3] |
| Km for 2,3-BPG | 0.069 µM | 0.8 µM[3] |
Note: These values are compiled from different studies and should be considered as approximate for comparative purposes.
Experimental Protocols
Protein Expression and Purification
Recombinant human and yeast PGM can be expressed in E. coli and purified using standard chromatographic techniques.
Protocol:
-
Cloning: The genes encoding human PGAM1 and yeast GPM1 are cloned into a suitable expression vector (e.g., pET vector series).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The protein is purified from the cell lysate using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
X-ray Crystallography for Structural Determination
Determining the three-dimensional structure of PGM is achieved through X-ray crystallography.
Protocol:
-
Crystallization: Purified PGM is concentrated and subjected to crystallization screening using various precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement, and an initial model of the protein is built. This model is then refined against the experimental data to obtain the final, high-resolution structure.
Enzyme Kinetics Assay
The activity of PGM is typically measured using a coupled enzyme assay.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, ADP, NADH, the substrate 3-phosphoglycerate, and the coupling enzymes enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Initiation: The reaction is initiated by adding PGM to the mixture.
-
Measurement: The conversion of 3-PG to 2-PG by PGM is coupled to the subsequent reactions catalyzed by enolase, PK, and LDH. The final step, the oxidation of NADH to NAD+ by LDH, is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Comparison Workflow
The following diagram illustrates a typical workflow for the comparative analysis of human and yeast phosphoglycerate mutase.
Caption: A flowchart outlining the key steps in the comparative analysis of human and yeast PGM.
Conclusion
While human and yeast phosphoglycerate mutases share a conserved catalytic mechanism and overall fold, notable differences exist in their primary sequence, quaternary structure, and kinetic properties. These distinctions, though subtle, can be exploited for the rational design of species-specific inhibitors, a promising avenue for the development of novel antifungal agents. This guide provides a foundational dataset and experimental framework to aid researchers in this endeavor.
References
Confirming the Nuclear Presence of PGAM2: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals investigating the subcellular localization of Phosphoglycerate Mutase 2 (PGAM2), this guide provides a comprehensive comparison of key experimental methods. Objective data and detailed protocols are presented to aid in the selection of the most appropriate technique for confirming the nuclear localization of this metabolic enzyme.
Recent studies have revealed that PGAM2, an enzyme traditionally known for its role in glycolysis, also localizes to the nucleus and nucleolus.[1][2] This nuclear presence suggests non-glycolytic functions, including the stabilization of nucleolar structure and the regulation of mRNA expression.[1] The nuclear import of PGAM2 is a regulated process, influenced by the insulin/IGF1–PI3K–Akt–mTOR signaling pathway.[1][2][3][4]
This guide will delve into the primary methodologies used to validate the nuclear localization of PGAM2: biochemical fractionation followed by Western blotting, and in situ visualization via immunofluorescence. We will compare their strengths and weaknesses, present quantitative data from published studies, and provide detailed experimental protocols.
Comparison of Primary Methods
The two main approaches for determining the subcellular localization of a protein are biochemical cell fractionation and immunofluorescence microscopy. Each method offers distinct advantages and potential drawbacks.
| Feature | Biochemical Fractionation with Western Blotting | Immunofluorescence Microscopy |
| Principle | Physical separation of cellular compartments based on their physicochemical properties (e.g., size, density), followed by protein detection in each fraction via immunoblotting. | In situ visualization of the protein within intact cells using specific antibodies tagged with fluorophores. |
| Data Type | Semi-quantitative to quantitative. Allows for the assessment of the relative abundance of the protein in different fractions. | Qualitative to semi-quantitative. Provides spatial information on protein distribution and co-localization with subcellular markers. |
| Strengths | - Provides a quantitative estimate of protein distribution.[5][6] - Can detect low-abundance nuclear protein pools. - Allows for the analysis of protein modifications in specific compartments. | - Preserves the cellular architecture, providing a direct visual representation of protein localization.[7] - Enables the study of dynamic changes in protein localization in living cells (if using fluorescent protein fusions). - Allows for co-localization studies with known subcellular markers.[8][9] |
| Weaknesses | - Prone to cross-contamination between subcellular fractions.[10][11] - The fractionation process can induce artifacts, such as the leakage of nuclear proteins.[12] - Does not provide information on the spatial distribution within a compartment (e.g., nucleolar vs. nucleoplasmic). | - Can be less sensitive for detecting low-abundance proteins.[5] - Antibody specificity is critical to avoid off-target signals.[13] - Fixation and permeabilization steps can alter protein localization or antigenicity.[6] |
| Best For | Quantifying the proportion of PGAM2 in the nucleus versus the cytoplasm and other organelles. | Visualizing the precise location of PGAM2 within the nucleus (e.g., nucleolus) and observing its co-localization with other nuclear proteins. |
Quantitative Data on PGAM2 Nuclear Localization
A key aspect of confirming nuclear localization is the ability to quantify the amount of protein present in the nucleus. While direct comparisons of different methods for PGAM2 are limited, studies have provided quantitative insights into its nuclear import.
One study demonstrated the importance of a specific lysine residue (K146) for the nuclear import of PGAM2.[1][3] By transfecting cells with wild-type and mutant forms of PGAM2 labeled with a fluorophore, they quantified the nuclear fluorescence.
| PGAM2 Construct | Relative Nuclear Fluorescence (%) |
| Wild-Type (WT) | 100 |
| K49G Mutant | ~100 |
| K129D Mutant | ~100 |
| K146T Mutant | ~50 |
Data adapted from a study quantifying FITC-labeled PGAM2 mutein-related fluorescence in the nuclei of transfected cells.[1][14][15]
These data strongly suggest that the K146 residue is critical for the efficient nuclear import of PGAM2, as its mutation to threonine (K146T) resulted in a significant reduction in nuclear accumulation.
Experimental Protocols
Below are detailed protocols for the key experiments used to confirm the nuclear localization of PGAM2.
Subcellular Fractionation and Western Blotting
This protocol describes the separation of cytoplasmic and nuclear fractions from cultured cells, followed by the detection of PGAM2 by Western blotting.
a. Subcellular Fractionation
This protocol is a standard method for obtaining cytoplasmic and nuclear extracts.[16][17] Commercial kits are also available and may offer greater convenience and reproducibility.[18][19][20]
Materials:
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Detergent Solution (e.g., 10% NP-40)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Harvest cultured cells by scraping and wash with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic extract) and store it at -80°C.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (nuclear extract) and store it at -80°C.
b. Western Blotting
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PGAM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To validate the purity of the fractions, probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH, α-tubulin) and nuclear (e.g., Histone H3, Lamin B1) markers.[10][21][22]
Immunofluorescence Microscopy
This protocol outlines the steps for visualizing PGAM2 in cultured cells using immunofluorescence.[3]
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PGAM2
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PGAM2 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Visualizations
The following diagrams illustrate the experimental workflow for confirming PGAM2 nuclear localization and the signaling pathway that regulates this process.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of nuclear PGAM2 value in hepatocellular carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Assessment of ProteoExtract Subcellular Fractionation Kit Reveals Limited and Incomplete Enrichment of Nuclear Subproteome from Frozen Liver and Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 18. biocompare.com [biocompare.com]
- 19. selectscience.net [selectscience.net]
- 20. lubio.ch [lubio.ch]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
PGAM1 Expression: A Critical Prognostic Marker in Breast Cancer
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The landscape of breast cancer prognostication is continually evolving, with a growing need for biomarkers that can accurately predict patient outcomes and guide therapeutic strategies. Emerging evidence strongly suggests that Phosphoglycerate Mutase 1 (PGAM1), a key glycolytic enzyme, is a significant player in breast cancer progression and a powerful prognostic indicator. This guide provides a comprehensive comparison of PGAM1 with other prognostic markers, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
PGAM1 as a Prognostic Indicator: A Data-Driven Overview
Numerous studies have demonstrated a significant correlation between elevated PGAM1 expression and poor prognosis in breast cancer patients.[1][2][3] High levels of PGAM1 are frequently observed in tumor tissues compared to normal breast tissue and are associated with decreased overall survival (OS) and, in some cases, disease-free survival (DFS).[1]
Comparative Prognostic Performance
To contextualize the prognostic value of PGAM1, it is essential to compare its performance with established biomarkers in breast cancer. While direct head-to-head trials are emerging, the existing data for PGAM1 indicates a prognostic significance comparable to or independent of traditional markers.
| Prognostic Marker | Typical Association with Poor Prognosis | Method of Detection | Key Quantitative Data (Illustrative) |
| PGAM1 | High Expression | IHC, RNA-seq | High Expression associated with worse OS (p < 0.0001)[1] |
| Estrogen Receptor (ER) | Negative Status | IHC | ER-negative status is a well-established poor prognostic factor.[4] |
| Progesterone Receptor (PR) | Negative Status | IHC | PR-negative status is associated with a less favorable outcome.[4] |
| HER2/neu (c-erb-B2) | Overexpression/Amplification | IHC, FISH | Overexpression is linked to more aggressive disease and poor prognosis.[4] |
| Ki-67 | High Proliferation Index | IHC | High Ki-67 levels correlate with a higher risk of recurrence.[5] |
| Lymph Node Status | Positive Status | Histopathology | The presence of cancer cells in lymph nodes is a strong indicator of poor prognosis.[6] |
| Tumor Size | Larger Size | Imaging, Histopathology | Larger tumors are generally associated with a poorer prognosis.[6] |
Signaling Pathways Involving PGAM1 in Breast Cancer
PGAM1's role in breast cancer progression extends beyond its metabolic function in glycolysis.[7] It actively participates in signaling cascades that promote tumor growth, metastasis, and immune evasion.
One of the key identified pathways involves the negative regulation of Argininosuccinate Synthase 1 (ASS1) through the cAMP/AMPK/CEBPB axis.[1][2] Downregulation of ASS1, a tumor suppressor, is a critical step in PGAM1-mediated tumor progression.
Furthermore, PGAM1 contributes to an immunosuppressive tumor microenvironment by inducing the polarization of M2 macrophages.[3][8] This is mediated through the regulation of CCL2 expression and activation of the JAK-STAT pathway.[3]
Experimental Protocols for Assessing PGAM1 Expression
Accurate and reproducible measurement of PGAM1 expression is crucial for its validation as a prognostic marker. The following outlines a standard protocol for immunohistochemical (IHC) analysis.
Immunohistochemistry (IHC) Protocol for PGAM1
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Slides are then allowed to cool to room temperature.
3. Blocking of Endogenous Peroxidase:
-
Sections are incubated with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
4. Blocking of Non-Specific Binding:
-
To prevent non-specific antibody binding, sections are incubated with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
-
The sections are incubated with a primary antibody against PGAM1 (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
After washing, a biotinylated secondary antibody is applied for 30-60 minutes at room temperature, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
7. Counterstaining and Mounting:
-
Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.
8. Scoring:
-
PGAM1 expression is typically scored based on the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells. A final H-score can be calculated by multiplying the intensity score by the percentage of positive cells.
Experimental and Logical Workflow
The evaluation of a novel prognostic marker like PGAM1 follows a structured workflow from initial discovery to clinical validation.
References
- 1. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEBPB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AN OVERVIEW OF PROGNOSTIC MARKERS IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic and Predictive Markers for Treatment Decisions in Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. komen.org [komen.org]
- 7. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycerate mutase 1 promotes breast cancer progression through inducing immunosuppressive M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PGAM: A Guide for Laboratory Professionals
In the dynamic environment of research and drug development, the proper disposal of laboratory materials is paramount for safety and regulatory compliance. This guide provides detailed procedures for the disposal of materials referred to as "PGAM," which can signify either the enzyme Phosphoglycerate Mutase (this compound) or the chemical solvent Propylene Glycol Monomethyl Ether Acetate (PGMA), also known by the trade name Corsol PGMA. Adherence to these distinct protocols is crucial for ensuring a safe and compliant laboratory setting.
Section 1: Disposal of Phosphoglycerate Mutase (this compound) Enzyme
Phosphoglycerate Mutase (this compound) is an enzyme utilized in glycolysis research. As a biological material, its disposal primarily involves inactivation to eliminate its biological activity, followed by appropriate disposal as non-hazardous waste, provided it has not been contaminated with hazardous substances.
Experimental Protocol: Inactivation of this compound Enzyme
The primary method for rendering this compound enzyme inactive is through denaturation, which disrupts its protein structure and function. This can be achieved through heat or chemical treatment.
1. Heat Inactivation (Autoclaving):
-
Objective: To denature the this compound enzyme using high-pressure saturated steam.
-
Procedure:
-
Collect all liquid and solid waste containing the this compound enzyme in a designated, autoclavable biohazard bag or container.
-
Ensure the container is not sealed tightly to allow for steam penetration.
-
Place the container in a properly functioning autoclave.
-
Run a standard autoclave cycle, typically at 121°C for at least 20 minutes.[1]
-
After the cycle is complete and the material has cooled, the inactivated waste can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
2. Chemical Inactivation:
-
Objective: To denature the this compound enzyme using chemical agents.
-
Procedure:
-
For dilute aqueous solutions of this compound, add a chemical denaturant such as a 10% bleach solution or a suitable laboratory disinfectant.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation.
-
The neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local regulations.[2]
-
Disposal of Powdered this compound Enzyme
Powdered enzymes pose an inhalation risk.[2]
-
Wear appropriate personal protective equipment (PPE), including a dust mask or respirator, gloves, and safety glasses.
-
In a fume hood, dissolve the powdered enzyme in water to create a dilute solution (e.g., 1%).[2]
-
Proceed with chemical inactivation as described above before disposal.
Logical Workflow for this compound Enzyme Disposal
Caption: Workflow for this compound enzyme waste disposal.
Section 2: Disposal of Propylene Glycol Monomethyl Ether Acetate (PGMA)
Propylene Glycol Monomethyl Ether Acetate (PGMA), sometimes referred to as Corsol PGMA, is a flammable liquid and is classified as a hazardous waste.[3][4] Improper disposal can lead to fire hazards and environmental contamination.
Safety and Handling Precautions
-
Flammability: PGMA is a flammable liquid and vapor.[3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling PGMA.[6][7][8]
-
Ventilation: Use PGMA in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6]
Step-by-Step Disposal Procedure for PGMA
-
Waste Collection:
-
Collect all waste PGMA in a designated, leak-proof, and chemically compatible container.[9][10] The original container is often a suitable option.[11]
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents as "Propylene Glycol Monomethyl Ether Acetate" or "PGMA Waste."[9][12][13]
-
Do not mix PGMA waste with other incompatible waste streams. Specifically, segregate it from oxidizers and strong acids or bases.[5][10]
-
-
Container Management:
-
Disposal Request:
-
Empty Container Disposal:
-
Empty PGMA containers are also considered hazardous waste until properly decontaminated.[3][4]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in your PGMA waste container.[9]
-
After triple rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of the container according to your institution's policy for decontaminated chemical containers.[9]
-
Quantitative Data Summary
| Property | Value |
| UN Number | 1993[3][4] |
| Dangerous Goods Class | 3 (Flammable Liquid)[4] |
| Flash Point | < 60 °C (140 °F)[13] |
| TWA Exposure Limit | 274 mg/m³ (50 ppm)[4] |
| STEL Exposure Limit | 548 mg/m³ (100 ppm)[4] |
PGMA Disposal Decision Pathway
Caption: Decision pathway for PGMA hazardous waste disposal.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of both this compound enzyme and PGMA solvent, fostering a secure and environmentally responsible laboratory environment. Always consult your institution's specific waste management policies and your material's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 3. apcbkk.com [apcbkk.com]
- 4. sydneysolvents.com.au [sydneysolvents.com.au]
- 5. monumentchemical.com [monumentchemical.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. nanofab.utah.edu [nanofab.utah.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Phosphoglycerate Mutase (PGAM)
Essential safety protocols and operational plans are critical for laboratory personnel working with Phosphoglycerate Mutase (PGAM), an enzyme central to glycolysis. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.
Phosphoglycerate Mutase (this compound) is a key enzyme in the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. While not classified as a hazardous substance, prolonged or repeated exposure to enzymes in a laboratory setting can lead to respiratory sensitization and allergic reactions.[1][2] Adherence to strict safety protocols is therefore essential.
Personal Protective Equipment (PPE)
The primary defense against enzyme exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, based on general guidelines for enzyme handling.[1][2][3]
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of nitrile gloves for added protection. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory Coat | A fully fastened lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling powdered forms of the enzyme or when there is a potential for aerosol generation.[1][2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the enzyme's activity.
Handling:
-
Work Area: All work with this compound should be conducted in a designated area, such as a fume hood or a well-ventilated space, especially when handling powdered forms to avoid inhalation of dust.[3]
-
Aerosol Minimization: Avoid procedures that can generate aerosols, such as vigorous mixing or sonication of enzyme solutions.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the enzyme and before leaving the laboratory.[1][2] Avoid touching your face, eyes, or mouth with gloved hands.[1]
Storage:
-
Temperature: Store this compound according to the manufacturer's instructions, typically at -20°C or below, to maintain its stability and activity.[4][5]
-
Labeling: Clearly label all containers with the enzyme name, concentration, and date of preparation.
-
Containment: Store enzyme solutions in tightly sealed containers to prevent spills and contamination.
Disposal Plan: Inactivation and Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and potential sensitization of others.
Liquid Waste:
-
Inactivation: Before disposal, inactivate liquid this compound waste by treating it with a 10% bleach solution for at least 30 minutes.[6] This will denature the enzyme.
-
Neutralization: For acidic or basic solutions containing the enzyme, neutralize them to a pH between 6 and 8.
-
Disposal: After inactivation and neutralization, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7][8]
Solid Waste:
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated biohazard bag.
-
Disposal: These bags should be autoclaved before being disposed of as regular laboratory waste, following institutional guidelines.[9]
Decontamination of Equipment:
-
Cleaning: Laboratory equipment that has been in contact with this compound should be thoroughly cleaned with a mild detergent solution.[10][11]
-
Sanitization: Following cleaning, sanitize the equipment with a 10% bleach solution, ensuring a contact time of at least 10 minutes. For metal surfaces, rinse with water after sanitization to prevent corrosion.[6][10]
Experimental Protocol: Phosphoglycerate Mutase Activity Assay
This protocol outlines a common method for measuring the enzymatic activity of this compound.[4][5][12]
Materials:
-
This compound enzyme solution
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.6)[12]
-
Substrate: 3-Phosphoglycerate (3-PG)[12]
-
Coupling Enzymes: Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)[12]
-
Cofactors: ADP, NADH, and MgCl2[12]
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all reagent solutions as per the manufacturer's or a validated protocol's instructions. Keep all solutions on ice.[4][5]
-
Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, 3-PG, ADP, NADH, MgCl2, and the coupling enzymes (Enolase, PK, and LDH).
-
Initiate Reaction: Add the this compound enzyme solution to the reaction mixture to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 340 nm and 37°C. Measure the decrease in absorbance over time, which corresponds to the oxidation of NADH.[12]
-
Calculate Activity: The rate of NADH disappearance is proportional to the this compound activity. Calculate the enzyme activity based on the change in absorbance over time and the extinction coefficient of NADH.
Visualizing the Workflow
The following diagrams illustrate the key processes for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step guide for this compound waste disposal.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. abcam.com [abcam.com]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. 2024.igem.wiki [2024.igem.wiki]
- 10. cmich.edu [cmich.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
